Humanin
説明
特性
IUPAC Name |
(4S)-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(1S)-1-carboxyethyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H204N34O32S2/c1-19-65(14)92(112(180)144-81(54-90(160)161)104(172)145-82(52-63(10)11)115(183)153-46-29-37-87(153)110(178)149-91(64(12)13)111(179)139-72(32-23-24-41-120)97(165)136-74(35-27-44-130-119(126)127)98(166)135-73(34-26-43-129-118(124)125)96(164)133-67(16)116(184)185)150-99(167)75(38-39-89(158)159)137-106(174)84(57-155)147-113(181)93(68(17)156)151-105(173)79(51-62(8)9)142-101(169)77(49-60(4)5)140-100(168)76(48-59(2)3)141-102(170)78(50-61(6)7)143-108(176)85(58-186)148-107(175)83(56-154)146-103(171)80(53-69-30-21-20-22-31-69)134-88(157)55-131-95(163)71(33-25-42-128-117(122)123)138-109(177)86-36-28-45-152(86)114(182)66(15)132-94(162)70(121)40-47-187-18/h20-22,30-31,59-68,70-87,91-93,154-156,186H,19,23-29,32-58,120-121H2,1-18H3,(H,131,163)(H,132,162)(H,133,164)(H,134,157)(H,135,166)(H,136,165)(H,137,174)(H,138,177)(H,139,179)(H,140,168)(H,141,170)(H,142,169)(H,143,176)(H,144,180)(H,145,172)(H,146,171)(H,147,181)(H,148,175)(H,149,178)(H,150,167)(H,151,173)(H,158,159)(H,160,161)(H,184,185)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130)/t65-,66-,67-,68+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,91-,92-,93-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEUWKZJZIPZKE-OFANTOPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCSC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H204N34O32S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186749 | |
| Record name | Humanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2687.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330936-69-1 | |
| Record name | Humanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0330936691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Humanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Discovery and Mitochondrial Origin of Humanin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Humanin (HN) is a 24-amino acid peptide that has emerged as a significant player in cytoprotection and cellular homeostasis. Its discovery in 2001 was a landmark event, not only for its potent neuroprotective effects against Alzheimer's disease (AD)-related insults but also for its novel origin. This compound was the first identified peptide encoded by a short open reading frame (sORF) within the mitochondrial 16S ribosomal RNA (rRNA) gene, challenging the central dogma and opening up a new field of research into mitochondrial-derived peptides (MDPs). This technical guide provides an in-depth exploration of the seminal experiments that led to the discovery of this compound, its mitochondrial genesis, and the initial characterization of its interactions and functions. Detailed experimental protocols, quantitative data from key studies, and visualizations of the associated molecular pathways are presented to offer a comprehensive resource for researchers in the field.
The Discovery of this compound: A Quest for Neuroprotection
The discovery of this compound was independently achieved by three research groups, each employing distinct methodologies, underscoring the peptide's significant biological roles.
Functional Expression Screening in Alzheimer's Disease Brains (Nishimoto Laboratory)
The first and most widely cited discovery of this compound was a result of a functional screen for factors that could protect neuronal cells from death induced by familial Alzheimer's disease (FAD) mutations.
The Nishimoto laboratory hypothesized that the occipital lobe of AD patients, a region relatively spared from neurodegeneration, might express endogenous factors that confer neuroprotection. To identify such factors, they constructed a cDNA library from the occipital lobe of an AD patient and screened for cDNAs that could rescue neuronal cells from apoptosis induced by FAD-mutant amyloid precursor protein (APP).
This unbiased screen identified a novel 75-base pair open reading frame (ORF) within the mitochondrial 16S rRNA gene. The translated 24-amino acid peptide, which they named "this compound," demonstrated potent anti-apoptotic activity against a range of AD-related insults.
Yeast Two-Hybrid Screening for Protein-Protein Interactions
Concurrently, two other research groups independently identified this compound through yeast two-hybrid (Y2H) screens designed to find binding partners for specific proteins of interest.
-
Interaction with Bcl-2-associated X protein (Bax) (Reed Laboratory): A Y2H screen using the pro-apoptotic protein Bax as bait identified this compound as an interacting partner. This discovery pointed towards a direct role for this compound in the intrinsic apoptosis pathway.
-
Interaction with Insulin-like Growth Factor-Binding Protein-3 (IGFBP-3) (Cohen Laboratory): Another Y2H screen identified this compound as a binding partner for IGFBP-3, a protein involved in regulating cell growth and apoptosis.
These independent discoveries from different experimental approaches provided robust evidence for the existence and potential importance of this novel peptide.
The Mitochondrial Origin of this compound
The discovery that this compound is encoded within the mitochondrial genome was a paradigm-shifting finding. The mitochondrial genome was traditionally thought to encode only 13 proteins, 22 tRNAs, and 2 rRNAs. The identification of a functional peptide from a region previously considered non-coding opened up the possibility of a new class of signaling molecules originating from the mitochondria.
The this compound peptide is encoded by a short open reading frame within the 16S rRNA gene (MT-RNR2). While the majority of mitochondrial proteins are translated within the mitochondria, the precise site of this compound translation is still a subject of research, with evidence supporting both mitochondrial and cytoplasmic translation. The existence of nuclear pseudogenes with high homology to the mitochondrial this compound gene further adds to the complexity of its origin and regulation.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments that were instrumental in the discovery and initial characterization of this compound.
Functional Expression Screening of a cDNA Library
This protocol describes the general steps involved in the functional screening that led to the initial discovery of this compound by the Nishimoto laboratory.
Objective: To identify cDNAs from an Alzheimer's disease patient's occipital lobe that can protect neuronal cells from FAD-mutant APP-induced apoptosis.
Methodology:
-
cDNA Library Construction:
-
Total RNA was extracted from the occipital lobe of a postmortem AD patient.
-
Poly(A)+ RNA was isolated using oligo(dT)-cellulose chromatography.
-
A cDNA library was constructed from the poly(A)+ RNA using a vector/primer method, such as the Okayama-Berg method. The cDNAs were directionally cloned into an expression vector suitable for mammalian cells.
-
-
Cell Culture and Transfection:
-
A neuronal cell line susceptible to apoptosis induced by FAD-mutant APP (e.g., a human neuroblastoma cell line) was used.
-
Cells were co-transfected with a plasmid encoding a FAD-mutant APP (e.g., Swedish mutant APP) and pools of cDNA clones from the library.
-
-
Functional Selection (Death-Trap Screening):
-
Following transfection, cells were cultured under conditions that promote apoptosis in cells expressing the mutant APP.
-
Surviving cells were selected, and the cDNA plasmids they contained were rescued.
-
-
Identification of the Protective cDNA:
-
The rescued plasmids were sequenced to identify the cDNA insert responsible for the survival phenotype.
-
This process led to the identification of the cDNA encoding this compound.
-
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
This protocol outlines the general procedure for a Y2H screen, as used in the independent discoveries of this compound's interaction with Bax and IGFBP-3.
Objective: To identify proteins that interact with a specific "bait" protein (e.g., Bax or IGFBP-3).
Methodology:
-
Vector Construction:
-
The cDNA of the "bait" protein (e.g., human Bax or IGFBP-3) was cloned into a "bait" vector (e.g., pGBT9), fusing it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).
-
A cDNA library from a relevant tissue (e.g., human HeLa or testis) was cloned into a "prey" vector, fusing the cDNAs to the activation domain (AD) of the same transcription factor.
-
-
Yeast Transformation and Mating:
-
The bait plasmid was transformed into a yeast strain (e.g., Saccharomyces cerevisiae HF7c).
-
The prey cDNA library was transformed into a yeast strain of the opposite mating type.
-
The two yeast strains were mated to allow for the co-expression of the bait and prey fusion proteins in diploid yeast cells.
-
-
Selection of Interacting Partners:
-
Diploid yeast cells were plated on selective media lacking specific nutrients (e.g., histidine) and containing a reporter gene (e.g., lacZ).
-
If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting the transcription factor and activating the reporter genes, allowing the yeast to grow on the selective media and turn blue in the presence of X-gal.
-
-
Identification of the Interacting Prey:
-
Plasmids from the positive yeast colonies were isolated and the prey cDNA insert was sequenced to identify the interacting protein, which in these cases was this compound.
-
Cell Viability and Apoptosis Assays
A variety of assays were used to quantify the neuroprotective effects of this compound.
-
Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Protocol:
-
Seed neuronal cells in a 96-well plate.
-
Induce apoptosis (e.g., with amyloid-beta peptide or by expressing mutant APP).
-
Treat cells with varying concentrations of this compound peptide.
-
Add MTT solution to each well and incubate.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Increased absorbance correlates with higher cell viability.
-
-
Principle: Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, an indicator of cell lysis and cytotoxicity.
-
Protocol:
-
Culture and treat cells as described for the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.
-
Measure the absorbance of the colored product at a specific wavelength (e.g., 490 nm). Increased absorbance correlates with higher cytotoxicity.
-
Quantitative Data Summary
The following tables summarize key quantitative data from the initial studies on this compound, providing a basis for understanding its potency and binding characteristics.
| Parameter | Value | Assay/Model | Reference |
| Neuroprotective Activity of HNG vs. This compound | 1000-fold higher | Neuronal cell death assay | |
| Binding Affinity (Kd) of this compound to IGFBP-3 | 5.05 µM | ELISA-based binding assay | |
| IC50 of this compound for inhibiting Importin-β1/IGFBP-3 interaction | 18.1 µM | In vitro binding assay | |
| IC50 of HN 3-19 for inhibiting Importin-β1/IGFBP-3 interaction | 10.3 µM | In vitro binding assay | |
| Binding Affinity of this compound to Bid | 10-20 nM | NMR chemical shift mapping |
Table 1: Quantitative data on this compound's activity and binding.
Signaling Pathways and Molecular Interactions
This compound exerts its cytoprotective effects through a complex network of intracellular and extracellular signaling pathways.
Intracellular Signaling
Inside the cell, this compound directly interacts with pro-apoptotic members of the Bcl-2 family, including Bax, Bid, and Bim. By binding to these proteins, this compound prevents their activation and translocation to the mitochondria, thereby inhibiting the release of cytochrome c and the initiation of apoptosis.
Extracellular Signaling
Secreted this compound can also act as a signaling molecule by binding to cell surface receptors. Two main receptor complexes have been identified:
-
A trimeric receptor complex: Composed of the ciliary neurotrophic factor receptor (CNTFR), WSX-1, and gp130.
-
Formyl peptide receptor-like 1 (FPRL1).
Binding to these receptors activates downstream signaling cascades, including the JAK/STAT, PI3K/Akt, and ERK1/2 pathways, which promote cell survival and stress resistance.
Whitepaper: Discovery and Analysis of Mitochondrial-Derived Peptides
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondria, traditionally viewed as cellular powerhouses, are now understood to be critical signaling organelles. A paradigm shift in mitochondrial biology has been driven by the discovery of a new class of bioactive signaling molecules known as Mitochondrial-Derived Peptides (MDPs). Encoded by small open reading frames (sORFs) within the mitochondrial DNA (mtDNA), these peptides are crucial regulators of cellular homeostasis, metabolism, and stress responses. This technical guide provides an in-depth overview of the discovery of key MDPs, their core signaling pathways, and detailed experimental protocols for their identification and quantification. It summarizes key quantitative data and presents visual workflows and pathways to equip researchers and drug development professionals with the foundational knowledge required to explore this promising therapeutic landscape.
Introduction to Mitochondrial-Derived Peptides (MDPs)
Mitochondrial-derived peptides (MDPs) are a novel class of microproteins, typically fewer than 100 amino acids in length, encoded by sORFs within the mitochondrial genome.[1][2] For decades, the mitochondrial genome was thought to encode only 13 proteins, 22 tRNAs, and 2 rRNAs.[1] The discovery of MDPs has expanded the known proteome of the mitochondrion, revealing its expanded role in cellular communication.
The primary MDPs identified to date are Humanin, MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c), and the Small this compound-Like Peptides (SHLPs).[1][3] this compound and the six known SHLPs are encoded within the 16S rRNA gene, while MOTS-c is encoded by the 12S rRNA gene.[1][4] These peptides act as retrograde signals, communicating the status of the mitochondria to the rest of the cell and even to distant tissues, thereby functioning as "mitokines".[5][6] They are involved in a wide array of biological processes, including metabolism, apoptosis, inflammation, and insulin (B600854) sensitivity, and their dysregulation is associated with numerous age-related diseases, such as neurodegenerative disorders, cardiovascular disease, and diabetes.[2][3][7]
Discovery of Key MDPs
The identification of MDPs has been a result of both targeted functional screens and computational bioinformatics.
-
This compound: The first MDP, this compound, was discovered in the early 2000s by three independent groups. One group, led by Nishimoto, identified it while screening a cDNA library from the surviving brain tissue of an Alzheimer's disease patient for factors that protect against amyloid-beta toxicity.[2][8] This 24-amino acid peptide was found to be encoded by a sORF within the mitochondrial 16S rRNA gene, a region previously considered non-coding for proteins.[2][9]
-
MOTS-c: Discovered in 2015, MOTS-c is a 16-amino acid peptide encoded within the 12S rRNA gene.[6][10] Its discovery was the result of in-silico screening of the mitochondrial genome for potential sORFs.[11] MOTS-c has been characterized as a potent metabolic regulator, with its levels shown to increase in response to exercise.[8][12]
-
SHLPs (Small this compound-Like Peptides): Following the discovery of this compound, further bioinformatic analysis of the 16S rRNA region revealed six additional sORFs encoding peptides named SHLP 1 through 6.[5] These peptides share some functional similarities with this compound but also possess distinct properties, regulating processes like cell survival, apoptosis, and insulin sensitivity in a peptide-specific manner.[5]
Core Signaling Pathways
MDPs exert their biological effects by modulating key intracellular signaling pathways. They can act intracellularly or be secreted to function in an endocrine-like manner, binding to cell surface receptors.
MOTS-c and the AMPK Pathway
MOTS-c is a significant regulator of metabolic homeostasis, primarily through its activation of the AMP-activated protein kinase (AMPK) pathway.[11] AMPK is a central cellular energy sensor. By activating AMPK, MOTS-c enhances glucose uptake and fatty acid oxidation, particularly in skeletal muscle.[7][12] This action mimics some of the metabolic benefits of exercise.
Caption: MOTS-c signaling activates the AMPK pathway to enhance metabolic function.
This compound and Cytoprotective Pathways
This compound provides potent cytoprotection by interacting with multiple signaling pathways to inhibit apoptosis (programmed cell death). One of its key mechanisms involves binding to and inhibiting pro-apoptotic proteins of the BCL-2 family, such as Bax and Bid. This compound can also activate cell survival signals through the Janus kinase/signal transducer and activator of transcription (JAK/STAT3) pathway.[10]
Caption: this compound promotes cell survival by activating STAT3 and inhibiting pro-apoptotic proteins.
Experimental Protocols for MDP Discovery and Analysis
The study of MDPs requires a combination of bioinformatic, proteomic, and immunological techniques.
Bioinformatic Discovery of Novel MDPs
The discovery of novel MDPs begins with computational analysis of the mitochondrial genome to identify potential sORFs that have been historically overlooked.[4][6][13] This process involves scanning the genome for sequences that begin with a start codon and end with a stop codon, resulting in a peptide of less than 100 amino acids.[13] The coding potential of these sORFs is then evaluated using algorithms that assess features like sequence conservation (e.g., PhyloCSF) and codon usage.[13][14]
Caption: A workflow for the bioinformatic discovery of new mitochondrial-derived peptides.
Protocol: Identification of MDPs by Mass Spectrometry
Mass spectrometry (MS) is the gold standard for definitively identifying the presence of a peptide in a biological sample.[14] The "bottom-up" proteomic approach is most common for discovering and validating MDPs.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. D-sORF: Accurate Ab Initio Classification of Experimentally Detected Small Open Reading Frames (sORFs) Associated with Translational Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genfollower.com [genfollower.com]
- 6. Small Open Reading Frame-Encoded Micro-Peptides: An Emerging Protein World - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Exercise, Mitohormesis, and Mitochondrial ORF of the 12S rRNA Type-C (MOTS-c) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. The Effect of Chronic Endurance Exercise on Serum Levels of MOTS-c and this compound in Professional Athletes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MOTS-c: A promising mitochondrial-derived peptide for therapeutic exploitation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mining for Micropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive Identification of Proteins from MALDI Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Humanin Gene: Location, Transcription, and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Humanin (HN) is a micropeptide with potent cytoprotective and neuroprotective properties, positioning it as a significant therapeutic target for age-related and metabolic diseases. As the first identified member of the mitochondrial-derived peptides (MDPs), this compound's unique origin and multifaceted mechanism of action have garnered substantial interest. This technical guide provides a comprehensive overview of the this compound gene's genomic location, its complex transcriptional and translational processes, and the intricate intracellular and extracellular signaling pathways it modulates. Detailed experimental protocols for key assays and quantitative data on its molecular interactions and cellular effects are presented to facilitate further research and development in this promising field.
Gene Location and Structure
The primary gene encoding this compound is a small open reading frame (ORF) located within the gene for the 16S ribosomal RNA, known as MT-RNR2 . This places the this compound gene within the mitochondrial genome.[1][2]
-
Mitochondrial Location: The this compound ORF is situated on the heavy strand of human mitochondrial DNA (mtDNA).[3] The complete MT-RNR2 gene spans from position 1,671 to 3,229 of the mitochondrial chromosome.[4] This "gene-within-a-gene" structure is a rare feature of the highly compact mitochondrial genome.[5]
-
Nuclear Paralogues: In addition to the mitochondrial gene, multiple paralogs of MT-RNR2, designated as MTRNR2L followed by a number (e.g., MTRNR2L1, MTRNR2L8), are found in the human nuclear genome.[1][5] These are believed to be nuclear mitochondrial DNA segments (NUMTs) that were incorporated into the nuclear chromosomes over evolutionary time. While it is not certain if all these paralogous isoforms are expressed, they share high sequence homology with the mitochondrial this compound gene and may encode for similar peptides, potentially with varied functions.[5][6]
Transcription and Translation
The expression of the this compound peptide is a complex process that remains an area of active investigation. The dual genomic locations and the nature of the MT-RNR2 gene present unique regulatory challenges.
-
Transcription: The MT-RNR2 gene is transcribed as part of a large polycistronic RNA molecule from the heavy-strand promoter of the mtDNA.[7] This long transcript is then processed to yield the mature 16S rRNA, which is a core component of the mitochondrial ribosome. The this compound ORF is contained within this transcript. The precise mechanisms that regulate the transcription of MT-RNR2 specifically for this compound production, independent of ribosomal needs, are not yet fully elucidated but are known to be tissue-dependent and can be influenced by cellular stress.[8][9]
-
Translation: A key uncertainty in this compound biology is the site of its translation, which determines the final peptide length.[5]
-
Cytoplasmic Translation: If the transcript containing the this compound ORF is exported to the cytoplasm, translation on cytoplasmic ribosomes yields a 24-amino acid peptide .[1]
-
Mitochondrial Translation: If translation occurs within the mitochondria, the alternative mitochondrial genetic code results in a shorter, 21-amino acid peptide .[1]
-
Both the 21- and 24-amino acid forms of this compound have been shown to be biologically active.[5] Despite lacking a classical signal peptide, this compound is secreted from the cell, suggesting an unconventional secretion mechanism where the peptide itself may act as a signal.
Cellular Signaling Pathways
This compound exerts its cytoprotective effects through both intracellular and extracellular mechanisms, interacting with a variety of binding partners and activating multiple signaling cascades.
Intracellular Signaling: Anti-Apoptotic Regulation
Inside the cell, this compound's primary role is to inhibit apoptosis by directly engaging with pro-apoptotic members of the B-cell lymphoma 2 (Bcl-2) protein family.
-
Interaction with Bax: this compound directly binds to the pro-apoptotic protein Bax.[10] This interaction sequesters Bax in the cytosol, preventing its translocation to the mitochondrial outer membrane—a critical step for the initiation of the intrinsic apoptotic pathway.[3][11] By inhibiting Bax activation, this compound prevents the subsequent release of cytochrome c from the mitochondria.[10]
-
Interaction with Bid/tBid: this compound also interacts with the BH3-only protein Bid and its truncated, active form, tBid.[12] This binding blocks tBid from activating Bax and Bak, further inhibiting mitochondrial outer membrane permeabilization (MOMP).[12]
-
Interaction with IGFBP-3: this compound binds to the insulin-like growth factor-binding protein 3 (IGFBP-3).[11] Under certain conditions, IGFBP-3 can translocate to the nucleus and induce apoptosis; this compound can sequester IGFBP-3, preventing this pro-death signaling.[11]
This compound's intracellular anti-apoptotic mechanisms.
Extracellular Signaling: Receptor-Mediated Pathways
Secreted this compound acts as a signaling peptide (mitokine) by binding to specific cell surface receptors to activate pro-survival pathways.
-
Trimeric Receptor Complex (CNTFR/WSX-1/gp130): this compound binds to a heterotrimeric receptor complex composed of the ciliary neurotrophic factor receptor α (CNTFRα), WSX-1, and the transmembrane glycoprotein (B1211001) 130 (gp130).[6][13]
-
JAK2/STAT3 Pathway: This binding leads to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3).[13][14] Activated STAT3 translocates to the nucleus to regulate the transcription of genes involved in cell survival and stress resistance.[15]
-
PI3K/AKT and ERK1/2 Pathways: Activation of the gp130 receptor complex by this compound also leads to the downstream activation of the Phosphoinositide 3-kinase (PI3K)/AKT and the Extracellular signal-regulated kinase (ERK1/2) pathways, both of which are central to promoting cell survival, proliferation, and metabolic health.[14][16]
-
-
Formyl Peptide Receptors (FPRs): this compound can also act as a ligand for G protein-coupled formyl peptide receptors, specifically FPRL1 (FPR2) and FPRL2 (FPR3).[17] Activation of these receptors can lead to calcium mobilization and the activation of the ERK1/2 signaling cascade, contributing to its neuroprotective effects.[6]
This compound's extracellular receptor-mediated signaling.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's interactions and cellular effects.
Table 1: Molecular Binding Affinities
| Interacting Molecules | Method | Dissociation Constant (Kd) / IC50 | Reference |
|---|---|---|---|
| This compound & Bax | Fluorescence Polarization | ~2 nM | [3] |
| This compound & IGFBP-3 | ELISA-based Assay | Kd of 5.05 µM | |
| This compound & IGFBP-3/Importin-β1 | Competitive Binding | IC50 of 18.1 µM |
| HN 3-19 & IGFBP-3/Importin-β1 | Competitive Binding | IC50 of 10.3 µM | |
Table 2: Cellular and Physiological Effects | Experimental Model | Treatment / Condition | Effect | Quantitative Result | Reference | | :--- | :--- | :--- | :--- | | Cultured Rat Cortical Neurons | NMDA (100 µM) | Decrease in Mitochondrial Membrane Potential | ~25% decrease vs. control |[2] | | Cultured Rat Cortical Neurons | NMDA (100 µM) + this compound (1 µM) | Restoration of Mitochondrial Membrane Potential | Significant attenuation of the decrease |[2] | | SH-SY5Y Cells | Silver Nanoparticles (10 µg/mL) | Loss of Mitochondrial Membrane Potential | ~55% loss vs. control |[4] | | SH-SY5Y Cells | HN pretreatment + AgNPs | Rescue of Mitochondrial Membrane Potential | Significant rescue of MMP loss |[4] | | Human RPE Cells | tert-Butyl hydroperoxide (150 µM) | Induction of Senescence | Significant increase in SA-β-Gal positive cells |[18] | | Human RPE Cells | tBH + this compound (0.5–10 µg/mL) | Inhibition of Senescence | Significant reduction in SA-β-Gal positive cells |[18] | | Aging Mice | HNG treatment | Myocardial Apoptosis | 13.1 ± 5.6% vs. 27.8 ± 7.3% in vehicle-treated old mice |[19] | | Rat Seminiferous Tubules | Doxorubicin (10 µM) | Increased Apoptosis | Significant increase vs. control |[20] | | Rat Seminiferous Tubules | Doxorubicin (10 µM) + HN (10 µg/mL) | Reduced Apoptosis | Significant reduction vs. Doxorubicin alone |[20] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound's function.
Protocol: Co-Immunoprecipitation (Co-IP) of this compound and Bax
This protocol describes the co-immunoprecipitation of exogenously expressed this compound and Bax from cell lysates to demonstrate their direct interaction.[3][21]
1. Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Co-transfect cells with plasmids encoding tagged versions of this compound (e.g., GFP-Humanin) and Bax (e.g., Myc-Bax or HA-Bax) using a suitable transfection reagent. Include control transfections (e.g., GFP vector with Myc-Bax).
-
Incubate for 24-48 hours post-transfection.
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
3. Immunoprecipitation:
-
Pre-clear the lysate by adding Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator. Magnetically separate the beads and discard them.
-
Add an anti-GFP antibody (for GFP-Humanin) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C on a rotator.
-
Add fresh Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
4. Washing and Elution:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-4 times with ice-cold Co-IP Lysis Buffer.
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by resuspending the beads in 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
5. Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the Bax tag (e.g., anti-Myc or anti-HA) to detect the co-precipitated protein.
-
Also, probe with an anti-GFP antibody to confirm the successful immunoprecipitation of this compound.
Protocol: Western Blot for this compound-Induced STAT3 Phosphorylation
This protocol details the use of Western blotting to measure the phosphorylation of STAT3 in response to this compound treatment in a cell line like SH-SY5Y.[14]
1. Cell Culture and Treatment:
-
Plate SH-SY5Y neuroblastoma cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat cells with various concentrations of this compound or a potent analogue like HNG (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 15, 30, 60 minutes).
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. SDS-PAGE and Transfer:
-
Normalize protein samples to the same concentration (e.g., 20-30 µg) and prepare with Laemmli sample buffer.
-
Separate proteins on a 4-20% SDS-PAGE gel and transfer to a PVDF membrane.
4. Antibody Incubation and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., anti-phospho-STAT3 Tyr705) at a manufacturer-recommended dilution (e.g., 1:1000).
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000-1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total STAT3.
Protocol: RT-qPCR for this compound (MT-RNR2) mRNA Quantification
This protocol outlines the quantification of the MT-RNR2 transcript from which this compound is derived.
1. RNA Extraction:
-
Isolate total RNA from cells or tissues using a suitable kit (e.g., TRIzol or column-based methods).
-
Treat the RNA with DNase I to remove any contaminating mitochondrial or nuclear DNA.
-
Assess RNA quality and quantity using a spectrophotometer (checking A260/280 and A260/230 ratios) and/or capillary electrophoresis.
2. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers. This ensures capture of the polycistronic mitochondrial transcript.
3. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing: cDNA template, forward and reverse primers specific for the this compound ORF within MT-RNR2, and a SYBR Green or TaqMan-based qPCR master mix.
-
Primer Design: Primers should be designed to specifically amplify the 75-bp this compound ORF within the larger MT-RNR2 gene.
-
Reference Genes: Use at least two stable reference genes for normalization (e.g., ACTB, GAPDH for nuclear-derived transcripts, and a separate mitochondrial gene like MT-CO1 for mitochondrial transcripts).
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Analysis: Determine the quantification cycle (Cq) values and calculate the relative expression of the this compound transcript using the ΔΔCq method, normalizing to the geometric mean of the reference genes.
Workflow for investigating this compound's cellular effects.
Conclusion and Future Directions
This compound stands at a fascinating intersection of mitochondrial biology, cellular signaling, and therapeutic development. Its origin from a ribosomal RNA gene in the mitochondria highlights a novel layer of genomic regulation and intercellular communication. The ability of this compound to potently inhibit apoptosis through direct interaction with Bcl-2 family proteins and to promote cell survival via major signaling pathways like JAK/STAT3 and PI3K/AKT underscores its potential for treating a wide array of pathologies.
Future research should focus on several key areas:
-
Transcriptional Regulation: Elucidating the specific factors and conditions that govern the transcription of the this compound ORF from the MT-RNR2 gene is critical for understanding its endogenous role.
-
Nuclear Paralogues: The expression and function of the nuclear-encoded this compound-like peptides remain largely unexplored and could reveal new facets of this peptide family.
-
Pharmacokinetics and Delivery: For therapeutic applications, developing potent, stable this compound analogues and effective delivery systems is paramount.
-
Clinical Translation: Translating the promising preclinical findings into human clinical trials will be the ultimate test of this compound's therapeutic efficacy in diseases of aging, neurodegeneration, and metabolic dysfunction.
This guide provides a foundational resource for professionals dedicated to advancing the science and therapeutic application of this remarkable mitochondrial-derived peptide.
References
- 1. resources.amsbio.com [resources.amsbio.com]
- 2. This compound rescues cultured rat cortical neurons from NMDA-induced toxicity through the alleviation of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.ijs.si [bio.ijs.si]
- 4. Mitochondrial Peptide this compound Protects Silver Nanoparticles-Induced Neurotoxicity in Human Neuroblastoma Cancer Cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound: a harbinger of mitochondrial-derived peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. This compound peptide suppresses apoptosis by interfering with Bax activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits apoptosis in pituitary tumor cells through several signaling pathways including NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound binds and nullifies Bid activity by blocking its activation of Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Quantitative ELISA Protocol for Detection of Specific Human IgG against the SARS-CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Protective Mechanism of this compound Against Oxidative Stress in Aging-Related Cardiovascular Diseases [frontiersin.org]
- 17. The emerging role of the mitochondrial-derived peptide this compound in stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. journals.physiology.org [journals.physiology.org]
- 20. The Effects of this compound and Its Analogues on Male Germ Cell Apoptosis Induced by Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bitesizebio.com [bitesizebio.com]
Humanin: A Comprehensive Technical Guide to its Structure, Isoforms, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Humanin (HN) is a 24-amino acid peptide with potent cytoprotective effects, originally discovered for its neuroprotective role against Alzheimer's disease-related insults. Encoded by a small open reading frame within the mitochondrial 16S ribosomal RNA gene, this compound has emerged as a key signaling molecule in cellular homeostasis, with implications for a wide range of age-related diseases. This technical guide provides an in-depth exploration of the structure of this compound and its isoforms, its complex signaling pathways, and detailed methodologies for its study. Quantitative data are presented in structured tables for comparative analysis, and key molecular interactions and experimental workflows are visualized using logical diagrams.
This compound Protein Structure and Isoforms
This compound is a micropeptide with a primary structure that varies depending on its site of translation. The canonical form, translated in the cytoplasm, is 24 amino acids long, while a 21-amino acid version is produced within the mitochondria.[1] Beyond these two forms, the human genome contains 13 nuclear-encoded paralogs, termed MTRNR2L1 to MTRNR2L13, which share sequence homology with mitochondrial this compound.[1][2] These isoforms exhibit variations in their amino acid sequences, which may confer differential biological activities and receptor binding affinities.[3]
One of the most studied variants is a synthetic analog known as HNG, in which the serine at position 14 is replaced by glycine (B1666218) (S14G). This single amino acid substitution has been shown to increase the cytoprotective potency of this compound by up to 1000-fold.[4]
Primary Structure and Physicochemical Properties
The amino acid sequence of canonical this compound is MAPRGFSCLLLLTSEIDLPVKRRA.[5] Its structure includes a three-turn α-helix and lacks symmetry.[1] The table below summarizes the key quantitative data for the primary this compound isoforms and the HNG analog.
| Isoform/Analog | Gene/Origin | Amino Acid Length | Molecular Weight (Da) | Amino Acid Sequence |
| This compound (Cytosolic) | MT-RNR2 | 24 | 2687.28[6] | MAPRGFSCLLLLTSEIDLPVKRRA |
| This compound (Mitochondrial) | MT-RNR2 | 21 | ~2350 | APRGFSCLLLLTSEIDLPVKRRA |
| HNG | Synthetic | 24 | ~2671 | MAPRGFSCLLLLTGEIDLPVKRRA |
| MTRNR2L1 (HN1) | MTRNR2L1 | 24 | 2760 | MTRHGFSCLLLLTSEIDLPVKRRA |
| MTRNR2L2 (HN2) | MTRNR2L2 | 28 | 3081[7] | MAPRGFSCLLLLTSEIDLPVKRRAWRGR |
| MTRNR2L3 (HN3) | MTRNR2L3 | 24 | 2796[8] | MAPRGFSCLLLLTSEIDLPVKRRA |
| MTRNR2L4 (HN4) | MTRNR2L4 | 28 | 3154 | MAPRGFSCLLLLTSEIDLPVKRRAWRGR |
| MTRNR2L5 (HN5) | MTRNR2L5 | 24 | 2702 | MAPRGFSCLLLLISEIDLPVKRRA |
| MTRNR2L6 (HN6) | MTRNR2L6 | 24 | 2745 | MAPRGFSCLLLLTSEIDLPLKRRA |
| MTRNR2L7 (HN7) | MTRNR2L7 | 24 | 2647[9] | MAPRGFSCLLLLTSEIDLPVKRAA |
| MTRNR2L8 (HN8) | MTRNR2L8 | 24 | 2673 | MAPRGFSCLLLLTSEIDLPVKRRS |
| MTRNR2L9 (HN9) | MTRNR2L9 | 24 | 2694[10] | MAPRGFSCLLLLTSEIDLPVKRRV |
| MTRNR2L10 (HN10) | UniProt: P0CJ77 | 24 | 2733 | MAPRGFSCLLLLTSEIDLPVKRRG |
| MTRNR2L11 (HN11) | MTRNR2L11 | 24 | 2717 | MAPRGFSCLLLLTSEIDLPVKRRL |
| MTRNR2L12 (HN12) | UniProt: P0DMP1 | 24 | 2661 | MAPRGFSCLLLLTSEIDLPVKRAS |
| MTRNR2L13 (HN13) | MTRNR2L13 | 24 | 2704 | MAPRGFSCLLLLTSEIDLPVKRRR |
Post-Translational Modifications
While extensive post-translational modifications of this compound have not been widely reported, its synthesis and degradation are regulated. The stability of this compound is influenced by the E3 ubiquitin-protein ligase TRIM11, which targets it for proteasomal degradation.[11] The N-terminal methionine of the mitochondrial-translated 21-amino acid form may undergo formylation, a common feature of mitochondrial protein synthesis.
Signaling Pathways of this compound
This compound exerts its cytoprotective effects through a dual mechanism involving both intracellular and extracellular signaling pathways.
Extracellular Signaling
Secreted this compound can act in an autocrine or paracrine manner by binding to cell surface receptors. Two main receptor complexes have been identified:
-
CNTFR/WSX-1/gp130 Trimeric Receptor Complex: This is a primary signaling receptor for this compound. Binding to this complex leads to the activation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the phosphorylation and nuclear translocation of STAT3.[12] This pathway is crucial for many of this compound's neuroprotective and anti-apoptotic effects.
-
Formyl Peptide Receptor-Like 1 and 2 (FPRL1/2): this compound can also bind to these G protein-coupled receptors. This interaction can modulate inflammatory responses and has been implicated in this compound's protective effects against amyloid-beta toxicity.[13]
Activation of these receptors can subsequently trigger downstream signaling cascades, including the PI3K/Akt and ERK1/2 pathways, which are central to cell survival and proliferation.[7]
Intracellular Signaling
Inside the cell, this compound directly interacts with several pro-apoptotic proteins, effectively neutralizing their cell-death-inducing functions. Key intracellular binding partners include:
-
Bax: this compound binds to the pro-apoptotic protein Bax, preventing its translocation to the mitochondria and subsequent initiation of the intrinsic apoptotic cascade.[5][9]
-
Bid and Bim: this compound can also sequester other BH3-only proteins like Bid and Bim, further inhibiting apoptosis.[13]
-
Insulin-like Growth Factor-Binding Protein 3 (IGFBP-3): By binding to IGFBP-3, this compound prevents its pro-apoptotic actions.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound's structure and function.
Solid-Phase Peptide Synthesis of this compound
This compound and its analogs are typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).[5]
-
Resin: Rink amide resin is commonly used to obtain a C-terminal amide.
-
Amino Acid Activation: Amino acids are activated using coupling reagents such as HATU or HCTU.
-
Deprotection: The Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[14]
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight.
Co-Immunoprecipitation (Co-IP) to Detect this compound-Bax Interaction
This protocol is adapted from methodologies used to demonstrate the interaction between this compound and Bax.[9]
-
Cell Culture and Transfection: Cos7 cells are cultured and transfected with a plasmid encoding GFP-tagged this compound (GFP-HN).
-
Cell Lysis: Transfected cells are lysed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, and protease inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with an anti-Bax antibody overnight at 4°C with gentle rotation. Protein A/G agarose (B213101) beads are then added and incubated for an additional 2 hours.
-
Washing: The beads are washed three times with lysis buffer to remove non-specific binding proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-GFP antibody to detect the co-immunoprecipitated GFP-HN.
Receptor Binding Assay for this compound
This non-radioactive binding assay is based on a method developed for the related CNTF receptor system and can be adapted for this compound.[15][16]
-
Plate Coating: A 96-well microtiter plate is coated with an antibody against a tag (e.g., myc-tag) on the soluble CNTF receptor alpha subunit.
-
Receptor Complex Formation: The wells are incubated with a solution containing the myc-tagged soluble CNTF receptor, soluble gp130, and soluble WSX-1 to form the receptor complex on the plate surface.
-
Competitive Binding: Biotinylated this compound is added to the wells along with varying concentrations of unlabeled this compound (competitor). The plate is incubated to allow binding to reach equilibrium.
-
Detection: The wells are washed to remove unbound this compound. Alkaline phosphatase-conjugated avidin (B1170675) is then added, which binds to the biotinylated this compound.
-
Signal Quantification: A substrate for alkaline phosphatase is added, and the resulting colorimetric or fluorometric signal is measured, which is inversely proportional to the concentration of the unlabeled this compound competitor.
Western Blot Analysis of this compound-Induced STAT3 Phosphorylation
This protocol outlines the detection of STAT3 phosphorylation in response to this compound treatment.[7][17]
-
Cell Culture and Treatment: A suitable cell line (e.g., SH-SY5Y neuroblastoma cells) is serum-starved for 4-6 hours and then treated with various concentrations of this compound for different time points.
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated STAT3 (Tyr705). After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
Signal Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane can then be stripped and re-probed for total STAT3 as a loading control.
Conclusion
This compound and its isoforms represent a fascinating and promising class of cytoprotective peptides with significant therapeutic potential. Their dual intra- and extracellular mechanisms of action, targeting key regulators of apoptosis and cell survival, underscore their importance in maintaining cellular health. The detailed understanding of this compound's structure, the functional differences between its isoforms, and the intricacies of its signaling pathways are paramount for the development of novel therapeutics for a range of age-related and metabolic diseases. The experimental protocols provided in this guide offer a foundation for researchers to further unravel the complexities of this compound biology and accelerate its translation into clinical applications.
References
- 1. uniprot.org [uniprot.org]
- 2. jaycampbell.com [jaycampbell.com]
- 3. Evidence for potential functionality of nuclearly-encoded this compound isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. peptidebiologix.com [peptidebiologix.com]
- 6. This compound (human) peptide [novoprolabs.com]
- 7. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. bio.ijs.si [bio.ijs.si]
- 10. Stability Determination of Intact this compound-G with Characterizations of Oxidation and Dimerization Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits neuronal cell death by interacting with a cytokine receptor complex or complexes involving CNTF receptor alpha/WSX-1/gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | The Molecular Structure and Role of this compound in Neural and Skeletal Diseases, and in Tissue Regeneration [frontiersin.org]
- 14. bachem.com [bachem.com]
- 15. Nonradioactive receptor binding assay for ciliary neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Inhibits Neuronal Cell Death by Interacting with a Cytokine Receptor Complex or Complexes Involving CNTF Receptor α/WSX-1/gp130 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Mechanism of Humanin Secretion from Mitochondria
Audience: Researchers, scientists, and drug development professionals.
Abstract
Humanin (HN) is a 24-amino acid peptide encoded within the mitochondrial 16S ribosomal RNA gene, identified as a potent cytoprotective factor against a wide range of cellular stressors.[1] It exists and functions both intracellularly and as a secreted peptide, engaging distinct pathways to promote cell survival.[1][2] While its extracellular signaling via cell surface receptors is well-documented, the precise mechanism governing its initial export from the mitochondria into the cytosol remains an area of active investigation. This technical guide delineates the current understanding of this compound's intracellular trafficking and release, focusing on its critical interplay with the B-cell lymphoma 2 (Bcl-2) family of proteins. We present a putative mechanism for its mitochondrial egress, detail key experimental protocols for its study, and provide quantitative data on its molecular interactions.
The Dual Locus of this compound Action: Intracellular and Extracellular
This compound's protective effects are mediated through two primary modes of action. Once externalized, it can act as a ligand for cell surface receptors, such as a trimeric receptor complex (CNTFR/WSX-1/gp130) and the formyl-peptide receptor-like-1 (FPRL1), to activate pro-survival signaling cascades including JAK/STAT3 and ERK1/2.[2][3]
However, a significant component of this compound's function occurs intracellularly, where it directly antagonizes the machinery of apoptosis.[3][4] The peptide is found within mitochondria, its site of synthesis, but is also released into the cytoplasm to interact with key pro-apoptotic proteins.[3][5] While the mRNA for this compound may be exported for cytoplasmic translation (resulting in a 24-amino acid peptide), translation within the mitochondria also occurs (producing a 21-amino acid peptide), necessitating a mechanism for the peptide's release.[4][6][7] Although this compound lacks a classical signal peptide for secretion, it has been proposed to contain a "pseudo-signal peptide," and its cellular secretion can be blocked by inhibitors of the ER-Golgi pathway, indicating it follows a conventional secretion route after reaching the cytosol.[3][4] The primary focus of this guide is the preceding, less-understood step: its journey from the mitochondrial matrix or membrane to the cytoplasm.
Core Intracellular Mechanism: Sequestration of Pro-Apoptotic Bcl-2 Family Proteins
The best-characterized intracellular function of this compound, which is inextricably linked to its potential release mechanism, is its direct interaction with pro-apoptotic members of the Bcl-2 family, particularly Bax and Bid.[1][8][9]
Bax and Bid in Apoptosis:
-
Bax (Bcl2-associated X protein): In healthy cells, Bax is an inactive monomer residing in the cytosol.[8][10] Upon receiving apoptotic stimuli, Bax undergoes a conformational change, leading to its translocation to the outer mitochondrial membrane (OMM).[8] At the OMM, Bax oligomerizes to form pores, leading to mitochondrial outer membrane permeabilization (MOMP), the release of apoptogenic factors like cytochrome c, and subsequent cell death.[8][10]
-
Bid (BH3 Interacting Domain Death Agonist): Bid is a BH3-only protein that acts as a sentinel for extrinsic death signals.[11] Death receptor activation leads to the cleavage of Bid into a truncated form, tBid, by caspase-8.[12][13] tBid then translocates to the mitochondria, where it is a potent activator of Bax and Bak, another pro-apoptotic effector protein.[12][13]
This compound's Inhibitory Action: this compound directly binds to both Bax and Bid (and its active form, tBid) in the cytosol.[8][12][14] This interaction has several critical consequences:
-
Inhibition of Bax Translocation: By binding to Bax in the cytosol, this compound prevents its translocation to the mitochondria, a crucial initiating step in apoptosis.[8][10] Reducing endogenous this compound levels via siRNA has been shown to enhance the stress-induced translocation of Bax to membranes.[10]
-
Prevention of Bax/tBid Oligomerization: this compound inhibits the self-association of Bax and the tBid-activated oligomerization of Bax at the mitochondrial membrane.[12][14] This prevents the formation of the pores necessary for MOMP.
-
Sequestration into Fibers: Recent evidence suggests this compound can co-fibrillate with both Bax and Bid, forming inert β-sheet structures that effectively sequester these pro-apoptotic proteins away from the mitochondria.[15]
This direct sequestration in the cytosol is the core of this compound's intracellular anti-apoptotic mechanism.
A Putative Mechanism for this compound Secretion from Mitochondria
Given that this compound's primary targets are cytosolic proteins that act upon the OMM, its release from the mitochondria is a prerequisite for its function. The exact transporters or channels responsible have not been identified. However, a plausible model is that this compound's release is linked to the very apoptotic stress it counteracts.
Under conditions of mild to moderate cellular stress, pro-apoptotic signals may trigger the translocation and activation of a limited number of Bax and tBid molecules at the OMM. This could lead to transient, low-level pore formation or localized membrane instability, insufficient to trigger full-scale apoptosis but sufficient to allow for the passive release of mitochondrial components, including this compound, into the cytosol. Once in the cytosol, this compound can then bind to and neutralize additional Bax and tBid molecules, forming a negative feedback loop that prevents the amplification of the apoptotic signal. This model positions this compound as a key component of the mitochondrial stress response, released to quell the pro-death signals at their source of action.
An alternative mechanism involves the transfer of whole mitochondria between cells. Astrocytes, for example, can release functional mitochondria which are then taken up by other cells like microglia; these transferred mitochondria are a source of this compound for the recipient cell.[5]
Data Presentation
The following tables summarize key quantitative data regarding this compound's interactions and inhibitory effects on pro-apoptotic proteins.
Table 1: Inhibition of Bax Association and Oligomerization by this compound
| Experimental System | Protein(s) | This compound Concentration | Observed Effect | Reference |
| In vitro lipid bilayers | Bax | 100 nM | Inhibited self-association with bilayers | [14] |
| In vitro lipid bilayers | Bax + tBid | 100 nM | Inhibited tBid-activated association of Bax with bilayers | [14] |
| In vitro lipid bilayers | Bax + tBid | 100 nM | Significantly decreased the proportion of Bax in tetramers | [14] |
Table 2: Binding Affinity of this compound for Bcl-2 Family Proteins
| Interacting Proteins | Assay Method | Affinity (Kd) | Reference |
| This compound and Bax | Fluorescence Polarization | ~1.5 µM | [10] |
| This compound and Bid | Not specified | Binds directly | [12] |
| This compound and tBid | Not specified | Binds directly | [12] |
Mandatory Visualizations
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a harbinger of mitochondrial-derived peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The emerging role of the mitochondrial-derived peptide this compound in stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mitochondria-Derived Peptide this compound Improves Recovery from Intracerebral Hemorrhage: Implication of Mitochondria Transfer and Microglia Phenotype Change - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. This compound peptide suppresses apoptosis by interfering with Bax activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Cytoprotective Peptide this compound Is Induced and Neutralizes Bax after Pro-Apoptotic Stress in the Rat Testis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio.ijs.si [bio.ijs.si]
- 11. Mapping the Specific Cytoprotective Interaction of this compound with the Pro-apoptotic Protein Bid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound binds and nullifies Bid activity by blocking its activation of Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound decreases mitochondrial membrane permeability by inhibiting the membrane association and oligomerization of Bax and Bid proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound selectively prevents the activation of pro-apoptotic protein BID by sequestering it into fibers - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Humanin in Cellular Metabolism and Aging: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Humanin (HN) is a 24-amino acid mitochondrial-derived peptide (MDP) that has emerged as a critical regulator of cellular homeostasis, metabolism, and longevity. Encoded by a small open reading frame within the mitochondrial 16S rRNA gene, this compound exerts potent cytoprotective effects across a range of cell types and tissues. Its levels are observed to decline with age, while elevated levels are associated with exceptional longevity in humans, positioning it as a key target in geroscience and the development of therapeutics for age-related diseases. This guide provides a comprehensive technical overview of this compound's function, detailing its signaling pathways, impact on metabolic and aging phenotypes, and standard protocols for its study.
This compound's Core Functions in Metabolism and Aging
This compound's primary role is to enhance cellular resilience against a multitude of stressors, including oxidative stress, apoptosis, and metabolic dysfunction. This cytoprotective activity is central to its effects on aging and metabolism.
Metabolic Regulation: this compound is a significant modulator of metabolic health. It has been shown to improve insulin (B600854) sensitivity, enhance glucose uptake in peripheral tissues, and protect pancreatic β-cells from apoptosis.[1] Studies in rodent models demonstrate that both central and peripheral administration of this compound or its potent analogs can improve overall glucose homeostasis and reduce adiposity.[2][3] This suggests a centrally mediated mechanism of action on peripheral insulin sensitivity, partly through the activation of hypothalamic STAT3 signaling.[4]
Aging and Longevity: A compelling body of evidence links this compound to the aging process. Circulating levels of this compound decrease with age in multiple species, including humans and mice, whereas long-lived individuals, such as the children of centenarians, exhibit significantly higher levels compared to age-matched controls.[5][6] In model organisms, overexpression or administration of this compound has been shown to extend lifespan and improve healthspan. For instance, this compound overexpression in C. elegans increases lifespan, an effect dependent on the DAF-16/FOXO transcription factor, a key regulator of longevity.[7][8]
Quantitative Data on this compound's Effects
The physiological impact of this compound has been quantified in various experimental models. The following tables summarize key findings on its effects on lifespan and metabolic parameters.
Table 1: Effects of this compound on Lifespan in Model Organisms
| Organism/Model | This compound Variant/Treatment | Key Finding | p-value | Reference |
| C. elegans | This compound overexpression | Increased average lifespan from 17.7 days to 19.0 days | < 0.05 | [7] |
| C. elegans (daf-16 mutant) | This compound overexpression | No significant increase in lifespan (15.5 days vs. 16.1 days) | < 0.2 |
Table 2: Effects of this compound Analogs on Metabolic Parameters in Mice
| Mouse Model | This compound Analog | Treatment Regimen | Parameter | Result | p-value | Reference |
| Middle-aged C57BL/6J mice | HNG | Twice weekly injections | Body Weight | Improved (decreased vs. control) | < 0.05 | [7] |
| Middle-aged C57BL/6J mice | HNG | Twice weekly injections | Visceral Fat | Decreased vs. control | < 0.05 | [7] |
| Middle-aged C57BL/6J mice | HNG | Twice weekly injections | Lean Body Mass | Increased vs. control | < 0.05 | [7] |
| Middle-aged C57BL/6J mice | HNG | Twice weekly injections | Circulating IGF-1 | Significantly decreased | < 0.05 | [7] |
| Zucker diabetic fatty rats | HNGF6A | Single IV injection | Blood Glucose | Significantly lowered | Not specified | [4] |
Signaling Pathways and Mechanisms of Action
This compound functions through both extracellular and intracellular signaling pathways to exert its protective effects.
Extracellular Signaling: Secreted this compound can bind to a trimeric cell surface receptor complex composed of the ciliary neurotrophic factor receptor (CNTFR), WSX-1, and glycoprotein (B1211001) 130 (gp130).[7] This binding initiates downstream signaling cascades, primarily through the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[5] Activation of this pathway leads to the transcription of pro-survival genes. Additionally, the gp130 complex can activate the PI3K/AKT and MEK/ERK1/2 pathways, which are crucial for cell survival and proliferation.[9][10]
Intracellular Signaling: this compound's anti-apoptotic function is largely mediated by its direct interaction with pro-apoptotic members of the Bcl-2 family.[11] this compound can bind to Bax, preventing its translocation to the mitochondria, a critical step in the initiation of the intrinsic apoptosis pathway.[12][13] It has also been shown to interact with other pro-apoptotic proteins like Bid and BimEL.[5] Furthermore, this compound interacts with insulin-like growth factor-binding protein 3 (IGFBP-3), preventing IGFBP-3's pro-apoptotic actions.[2][14]
Mandatory Visualizations
Caption: this compound's Extracellular Pro-Survival Signaling Pathway.
Caption: this compound's Intracellular Anti-Apoptotic Pathway.
Caption: General Experimental Workflow for Studying this compound.
Detailed Experimental Protocols
The following protocols provide standardized methodologies for key experiments used in this compound research.
Protocol 4.1: Quantification of this compound in Plasma by ELISA
This protocol outlines the general steps for measuring this compound concentrations in plasma samples using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Sample Preparation:
-
Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Carefully collect the supernatant (plasma) and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
-
Assay Procedure (based on a typical sandwich ELISA kit):
-
Bring all reagents and samples to room temperature before use.
-
Prepare standard dilutions according to the kit manufacturer's instructions, typically ranging from 0 to 2000 pg/mL.[15]
-
Add 100 µL of standards and plasma samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 2.5 hours at room temperature with gentle shaking.
-
Aspirate the liquid from each well and wash 4 times with 1X Wash Buffer.
-
Add 100 µL of prepared biotin-conjugated antibody to each well. Incubate for 1 hour at room temperature.
-
Aspirate and wash 4 times as before.
-
Add 100 µL of prepared Streptavidin-HRP solution to each well. Incubate for 45 minutes at room temperature.
-
Aspirate and wash 4 times as before.
-
Add 100 µL of TMB substrate solution to each well. Incubate for 30 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a microplate reader immediately.
-
Calculate the concentration of this compound in the samples by plotting a standard curve of absorbance versus known concentrations of the standards.
-
Protocol 4.2: Assessing this compound-Induced STAT3 Phosphorylation by Western Blot
This protocol details the detection of phosphorylated STAT3 (p-STAT3) in cell lysates following this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y neuroblastoma cells) and grow to 70-80% confluency.
-
Serum-starve cells for 4-6 hours to reduce basal signaling.
-
Treat cells with desired concentrations of this compound (e.g., 100 nM) for a specified time (e.g., 15-30 minutes). Include an untreated control.
-
-
Protein Extraction:
-
Place culture plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein samples to the same concentration (e.g., 20-40 µg per lane) and prepare with Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., anti-p-STAT3 Tyr705, typically diluted 1:1000 in 5% BSA/TBST).[4][16]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For normalization, strip the membrane and re-probe with an antibody against total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Protocol 4.3: Co-Immunoprecipitation of this compound and Bax
This protocol is for demonstrating the direct interaction between this compound and the pro-apoptotic protein Bax.[12]
-
Cell Lysis:
-
Culture cells (e.g., HEK293T) and transfect with plasmids encoding tagged versions of this compound (e.g., GFP-HN) and Bax (e.g., Myc-Bax).
-
Harvest cells and lyse in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease inhibitors).
-
Incubate on ice for 30 minutes and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator. Pellet the beads and collect the supernatant.
-
To the pre-cleared lysate, add the primary antibody against one of the tags (e.g., anti-GFP antibody). Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 1 minute) and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling at 95°C for 5-10 minutes.
-
-
Detection:
-
Analyze the eluted proteins by Western blotting using an antibody against the co-immunoprecipitated protein (e.g., anti-Myc antibody to detect Bax).
-
Include input and IgG controls to confirm the specificity of the interaction.
-
Protocol 4.4: Cell Viability Assessment Using MTT Assay
This protocol measures the cytoprotective effect of this compound against a toxic insult.[17]
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HT-22 neuronal cells) in a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of a toxic agent (e.g., amyloid-β peptide) in the presence or absence of various concentrations of this compound.
-
Include control wells (untreated cells) and blank wells (medium only).
-
Incubate for the desired period (e.g., 24 hours) at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[18]
-
Incubate the plate for 4 hours in a humidified atmosphere. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
-
Conclusion and Future Directions
This compound stands as a promising molecule in the field of aging and metabolic disease research. Its multifaceted roles in promoting cell survival, enhancing insulin sensitivity, and its correlation with longevity underscore its potential as a therapeutic target. The data and protocols presented in this guide provide a foundational framework for researchers to further investigate the intricate biology of this compound. Future research should focus on elucidating the full spectrum of its binding partners, further defining its role in human aging, and developing potent, stable this compound analogs for clinical applications aimed at extending healthspan and treating age-related pathologies.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. pnas.org [pnas.org]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Hyperinsulinemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 6. This compound decreases mitochondrial membrane permeability by inhibiting the membrane association and oligomerization of Bax and Bid proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. uniprot.org [uniprot.org]
- 9. bt-laboratory.com [bt-laboratory.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Hyperinsulinemic-euglycemic clamps in conscious, unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio.ijs.si [bio.ijs.si]
- 13. This compound peptide suppresses apoptosis by interfering with Bax activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Peptide Binds to Insulin-Like Growth Factor-Binding Protein 3 (IGFBP3) and Regulates Its Interaction with Importin-β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mybiosource.com [mybiosource.com]
- 16. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Cytoprotective Effects of Humanin Against Oxidative Stress
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Humanin (HN) is a 24-amino acid mitochondrial-derived peptide with potent cytoprotective properties against a wide array of cellular stressors, most notably oxidative stress.[1][2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key contributor to aging and the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes.[3][4][5] this compound mitigates oxidative stress-induced cellular damage through a multi-faceted mechanism involving both intracellular and extracellular pathways. It directly interferes with pro-apoptotic proteins, preserves mitochondrial integrity, and activates pro-survival signaling cascades.[6][7][8] This guide provides a comprehensive technical overview of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.
Mechanisms of Cytoprotection
This compound's protective effects are mediated through two primary modes of action: direct intracellular interactions and receptor-mediated extracellular signaling.
Intracellular Mechanisms: Preserving Mitochondrial Integrity
Once inside the cell, this compound directly engages with key players in the intrinsic apoptotic pathway, which is heavily reliant on mitochondrial function.
-
Inhibition of Pro-Apoptotic Bcl-2 Family Proteins: this compound's primary anti-apoptotic function involves its direct interaction with pro-apoptotic members of the Bcl-2 family.[1]
-
Bax: this compound binds to the pro-apoptotic protein Bax, preventing its conformational activation and subsequent translocation from the cytosol to the mitochondrial outer membrane.[9][10][11] This sequestration of Bax is a critical step, as it blocks the initiation of mitochondrial outer-membrane permeabilization (MOMP), thereby preventing the release of cytochrome c and other apoptogenic factors.[9][12]
-
Bid/tBid and Bak: this compound also interacts with the BH3-only protein Bid and its truncated, active form, tBid.[13] By binding to Bid, this compound blocks its ability to activate both Bax and Bak, further inhibiting the apoptotic cascade.[13] This action is independent of its effect on Bax, providing a redundant layer of protection.[13]
-
-
Mitochondrial Biogenesis and Bioenergetics: this compound has been shown to bolster mitochondrial health directly. Treatment with this compound can increase mitochondrial DNA (mtDNA) copy number and upregulate the expression of mitochondrial transcription factor A (mtTFA), a key regulator of mitochondrial biogenesis.[6][14] Furthermore, it prevents the decline in mitochondrial bioenergetics induced by oxidative stress, helping to maintain cellular energy production.[6]
Extracellular Mechanisms: Activating Pro-Survival Signaling
Secreted this compound can also act in an autocrine or paracrine fashion by binding to cell surface receptors, triggering a cascade of pro-survival signaling pathways.[15]
-
The Heterotrimeric HN Receptor (gp130/WSX-1/CNTFRα): A primary receptor for this compound is a heterotrimeric complex belonging to the interleukin-6 (IL-6) receptor family.[6][8][15] Binding to this receptor activates several downstream pathways:
-
JAK2/STAT3 Pathway: this compound binding leads to the phosphorylation and activation of Janus kinase 2 (JAK2) and the subsequent phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[6][7][8] Activated STAT3 translocates to the nucleus to promote the expression of anti-apoptotic and antioxidant genes.[3][7] This pathway is crucial for this compound's neuroprotective effects and its ability to protect retinal pigment epithelial (RPE) cells from oxidative stress.[6][16]
-
PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway, a central regulator of cell survival and proliferation, is activated by this compound.[7][8][17] This pathway can, in turn, further activate the JAK2/STAT3 cascade, amplifying the pro-survival signal.[3][16]
-
ERK1/2 Pathway: this compound also stimulates the Extracellular signal-Regulated Kinase (ERK1/2) pathway, which is involved in cell growth and survival.[8][15][17]
-
-
Inhibition of Stress-Activated Kinases (JNK/p38 MAPK): this compound actively suppresses the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[3][7] These pathways are typically activated by cellular stress and promote apoptosis; their inhibition by this compound is a key aspect of its cytoprotective function.[3][7]
-
AMPK Pathway Activation: this compound treatment leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[7][18] AMPK is a master regulator of cellular energy homeostasis and its activation can inhibit the NF-κB pathway, leading to decreased ROS production and enhanced cell viability.[7]
Quantitative Data on this compound's Cytoprotective Effects
The following tables summarize quantitative findings from various studies, demonstrating the efficacy of this compound in combating oxidative stress.
| Table 1: Effects of this compound on Cell Viability and Apoptosis | |
| Parameter | Observed Effect |
| Ox-LDL-induced Apoptosis | ~50% reduction in apoptotic cells in Human Aortic Endothelial Cells (HAECs).[19] |
| Caspase-3 Activation | Dose-dependent decrease, with almost complete inhibition at higher this compound doses in RPE cells.[6] |
| TUNEL-positive Cells | Significant reduction in tBH-induced cell death in RPE cells.[6][14] |
| Chemotherapy-induced Apoptosis | Protection of germ cells from cyclophosphamide-induced apoptosis.[20] |
| Table 2: Effects of this compound on Oxidative Stress and Mitochondrial Function | |
| Parameter | Observed Effect |
| ROS Formation (Ox-LDL-induced) | ~50% attenuation of ROS generation in HAECs.[19] |
| ROS Production (RANKL-induced) | Decreased ROS production in bone marrow cells.[7] |
| Mitochondrial DNA Copy Number | Significant increase in RPE cells treated with HN plus an oxidant compared to oxidant alone.[14] |
| Mitochondrial Bioenergetics | Prevention of oxidative stress-induced decreases in mitochondrial respiration.[6] |
| mtTFA Protein Level | Significant upregulation in both control and oxidant-treated RPE cells.[14] |
| Cellular Senescence | ~50% decrease in H₂O₂-induced senescence-associated β-Gal-positive cells.[14] |
Key Experimental Protocols
This section provides detailed methodologies for core experiments used to evaluate the cytoprotective effects of this compound.
General Cell Culture and Oxidative Stress Induction
-
Cell Culture: Human Retinal Pigment Epithelial (hRPE) cells or Human Aortic Endothelial Cells (HAECs) are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.
-
This compound Treatment: Synthetic this compound peptide is reconstituted in sterile water or PBS. Cells are pre-treated with varying concentrations of this compound (e.g., 0.5–35 µg/mL) for a specified period (e.g., 2-24 hours) prior to or concurrently with the oxidative insult.[6]
-
Oxidative Stress Induction: To induce oxidative stress, cells are treated with agents such as tert-Butyl hydroperoxide (tBH; e.g., 150 µM for 24 hours), hydrogen peroxide (H₂O₂; e.g., 500 µM), or oxidized low-density lipoprotein (Ox-LDL).[6][14][19]
Assessment of Apoptosis via TUNEL Assay
-
Cell Preparation: Following treatment, cells grown on coverslips are washed with PBS and fixed with 4% paraformaldehyde for 1 hour at room temperature.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in 0.1% sodium citrate (B86180) for 2 minutes on ice.
-
TUNEL Reaction: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction is performed using a commercial kit (e.g., In Situ Cell Death Detection Kit, Roche). Briefly, cells are incubated with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) for 60 minutes at 37°C in a humidified chamber.
-
Counterstaining & Microscopy: Nuclei are counterstained with DAPI. Coverslips are mounted on slides, and cells are visualized using a fluorescence microscope. The apoptotic index is calculated as the percentage of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.[19][20]
Measurement of Intracellular ROS
-
Probe Loading: Following experimental treatments, cells are incubated with a ROS-sensitive fluorescent probe, such as 10 µM 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA), for 10-30 minutes at 37°C.[18]
-
Signal Detection: After incubation, cells are washed with PBS. The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product, is measured using a fluorescence microplate reader or visualized by fluorescence microscopy. The intensity is directly proportional to the amount of intracellular ROS.
Analysis of Mitochondrial DNA (mtDNA) Copy Number
-
DNA Extraction: Total DNA is isolated from treated and control cells using a standard DNA extraction kit.
-
Quantitative PCR (qPCR): Real-time PCR is performed using primers specific for a mitochondrial gene (e.g., ND1 or ND5) and a single-copy nuclear gene (e.g., SLCO2B1 or SERPINA1).[14]
-
Calculation: The mtDNA copy number is determined by calculating the ratio of the copy number of the mitochondrial gene to the copy number of the nuclear gene.[14][20]
Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of target proteins (e.g., STAT3, AKT, ERK, JNK, p38, AMPK) or other proteins of interest (e.g., Caspase-3, mtTFA, Bax).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify protein levels, often normalized to a loading control like β-actin or GAPDH.[14]
Visualizations: Pathways and Workflows
This compound Signaling Network in Cytoprotection
Caption: this compound's dual mechanism against oxidative stress.
Experimental Workflow: Assessing this compound's Cytoprotective Effect
Caption: Workflow for evaluating this compound's protective effects.
Logical Relationship Diagram
References
- 1. The emerging role of the mitochondrial-derived peptide this compound in stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a mitochondrial signaling peptide as a biomarker for impaired fasting glucose‐related oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protective Mechanism of this compound Against Oxidative Stress in Aging-Related Cardiovascular Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Protective Mechanism of this compound Against Oxidative Stress in Aging-Related Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Protective Mechanism of this compound Against Oxidative Stress in Aging-Related Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound peptide suppresses apoptosis by interfering with Bax activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio.ijs.si [bio.ijs.si]
- 11. This compound peptide suppresses apoptosis by interfering with Bax activation [ideas.repec.org]
- 12. This compound induces conformational changes in the apoptosis regulator BAX and sequesters it into fibers, preventing mitochondrial outer-membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound binds and nullifies Bid activity by blocking its activation of Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Mitochondrial-Derived Peptide this compound Protects RPE Cells From Oxidative Stress, Senescence, and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. This compound analogue, S14G-humanin, has neuroprotective effects against oxygen glucose deprivation/reoxygenation by reactivating Jak2/Stat3 signaling through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound is expressed in human vascular walls and has a cytoprotective effect against oxidized LDL-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The mitochondrial derived peptide this compound is a regulator of lifespan and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Chaperone: A Technical Guide to the Interaction of Humanin with Bax and Bcl-2 Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humanin (HN), a 24-amino acid polypeptide, has emerged as a significant cytoprotective agent with potent anti-apoptotic properties. Its mechanism of action is intricately linked to the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway. This technical guide provides an in-depth exploration of the molecular interactions between this compound and the pro-apoptotic protein Bax, as well as its relationship with the anti-apoptotic protein Bcl-2. This document is intended to serve as a comprehensive resource, detailing the core mechanisms, quantitative interaction data, experimental methodologies, and signaling pathways involved.
Core Interaction Mechanisms
The primary anti-apoptotic function of this compound is mediated through its direct interaction with the pro-apoptotic protein Bax. In healthy cells, Bax exists as an inactive monomer predominantly in the cytosol.[1][2] Upon receiving an apoptotic stimulus, Bax undergoes a conformational change, leading to its translocation to the mitochondrial outer membrane.[1][2] At the mitochondria, Bax oligomerizes and forms pores, resulting in the release of cytochrome c and other pro-apoptotic factors, ultimately leading to caspase activation and cell death.
This compound directly interferes with this critical step by binding to Bax in the cytosol, preventing its translocation to the mitochondria.[1] This interaction effectively sequesters Bax in an inactive state, thereby inhibiting the downstream events of the apoptotic cascade.[1]
Conversely, this compound does not appear to directly interact with the anti-apoptotic protein Bcl-2.[1] Bcl-2 exerts its anti-apoptotic effects by independently preventing the mitochondrial translocation of Bax.[2] Therefore, this compound and Bcl-2 share a common functional outcome—the inhibition of Bax-mediated apoptosis—but achieve it through distinct molecular interactions.
Quantitative Data on this compound-Bax Interaction
The binding affinity between this compound and Bax has been quantified using fluorescence polarization assays. This technique measures the change in the polarization of fluorescently labeled this compound upon binding to Bax. The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger interaction.
| Interacting Proteins | Experimental Method | Dissociation Constant (Kd) | Reference |
| This compound and Bax | Fluorescence Polarization Assay | 56 ± 12 nM | Guo et al., 2003, Nature |
Table 1: Quantitative analysis of the this compound-Bax interaction.
Signaling Pathways
The interaction of this compound with Bax and the inhibitory role of Bcl-2 on Bax can be visualized as a key regulatory node in the intrinsic apoptotic pathway.
Experimental Protocols
Co-Immunoprecipitation of this compound and Bax
This protocol describes the co-immunoprecipitation of GFP-tagged this compound and Myc-tagged Bax from transfected mammalian cells, as adapted from the methodology described by Guo et al., 2003.
Materials:
-
HEK293T cells
-
Plasmids: pEGFP-C1-Humanin (GFP-HN), pCMV-Myc-Bax (Myc-Bax), pEGFP-C1 (empty vector)
-
Lipofectamine 2000 (Invitrogen)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (v/v) NP-40, 5% (v/v) glycerol, supplemented with protease inhibitor cocktail (Roche)
-
Anti-GFP antibody (e.g., rabbit polyclonal, Abcam)
-
Anti-Myc antibody (e.g., mouse monoclonal, 9E10, Santa Cruz Biotechnology)
-
Protein A/G-Agarose beads (Santa Cruz Biotechnology)
-
Wash Buffer: Lysis buffer with 0.1% NP-40
-
SDS-PAGE loading buffer
-
Western blotting apparatus and reagents
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T cells in 10-cm dishes and grow to 70-80% confluency.
-
Co-transfect cells with plasmids encoding GFP-HN and Myc-Bax, or control plasmids (e.g., GFP empty vector and Myc-Bax), using Lipofectamine 2000 according to the manufacturer's instructions.
-
Incubate cells for 24-48 hours post-transfection.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 ml of ice-cold Lysis Buffer to each dish and incubate on ice for 30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate using a BCA assay.
-
Incubate 500 µg to 1 mg of total protein with 1-2 µg of anti-GFP antibody for 2-4 hours at 4°C with gentle rotation.
-
Add 20-30 µl of a 50% slurry of Protein A/G-Agarose beads and continue to incubate overnight at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three to five times with 1 ml of ice-cold Wash Buffer, pelleting the beads between each wash.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µl of 2x SDS-PAGE loading buffer.
-
Boil the samples for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting using anti-Myc and anti-GFP antibodies to detect the co-immunoprecipitated proteins.
-
Fluorescence Polarization Assay for this compound-Bax Binding
This protocol outlines the fluorescence polarization assay used to determine the binding affinity between rhodamine-conjugated this compound peptide and purified recombinant Bax protein.
Materials:
-
Purified recombinant human Bax protein
-
Rhodamine-conjugated this compound peptide (40 nM)
-
Binding Buffer: PBS (pH 7.4) with 0.1% BSA
-
384-well black, flat-bottom plates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of rhodamine-conjugated this compound peptide in the Binding Buffer.
-
Prepare a serial dilution of purified recombinant Bax protein in the Binding Buffer, with concentrations ranging from nanomolar to micromolar.
-
-
Assay Setup:
-
To each well of a 384-well plate, add a constant concentration of rhodamine-conjugated this compound peptide (final concentration of 40 nM).
-
Add increasing concentrations of the serially diluted Bax protein to the wells.
-
Include control wells containing only the rhodamine-conjugated this compound peptide (for minimum polarization) and wells with buffer only (for background).
-
The final reaction volume in each well should be constant (e.g., 20 µl).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for rhodamine (e.g., excitation ~540 nm, emission ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence polarization values (in millipolarization units, mP) against the concentration of Bax.
-
Fit the data to a one-site binding (hyperbola) equation using a suitable software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).
-
Conclusion
The interaction between this compound and Bax represents a crucial checkpoint in the regulation of apoptosis. By directly binding to and sequestering Bax in the cytosol, this compound effectively prevents its mitochondrial translocation and the subsequent initiation of the apoptotic cascade. While Bcl-2 also inhibits Bax translocation, it does so through a separate mechanism. The quantitative and mechanistic understanding of these interactions, facilitated by the experimental approaches detailed in this guide, is vital for the development of novel therapeutics targeting apoptosis in a range of diseases, from neurodegenerative disorders to cancer.
References
The Discovery and Neuroprotective Role of Humanin in the Alzheimer's Disease Brain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Humanin (HN), a 24-amino acid mitochondrial-derived peptide, has emerged as a significant neuroprotective factor in the context of Alzheimer's disease (AD). Its discovery from the relatively spared occipital lobe of an AD patient's brain spurred extensive research into its mechanisms of action and therapeutic potential.[1][2][3][4][5] This technical guide provides an in-depth overview of the discovery of this compound, its multifaceted role in counteracting AD pathology, the signaling pathways it modulates, and the experimental methodologies used to investigate its function. The information is tailored for researchers, scientists, and professionals involved in neurodegenerative disease research and drug development.
The Discovery of this compound in the Alzheimer's Brain
This compound was first identified in 2001 by a research group screening a cDNA library from the occipital lobe of a postmortem AD brain.[2][3][6] This brain region is known to be relatively resistant to the widespread neurodegeneration characteristic of AD.[2] The screen aimed to identify endogenous factors that could protect neuronal cells from death induced by familial AD-related gene mutations, such as those in amyloid precursor protein (APP) and presenilins (PS1/PS2).[2] The identified 24-amino acid peptide was named "this compound" to reflect its potential to restore "humanity" in individuals with AD.[2][3]
Subsequent independent studies also identified this compound through different screening approaches, highlighting its role as a binding partner for pro-apoptotic proteins like Bax and insulin-like growth factor-binding protein-3 (IGFBP-3).[2][3] These initial findings established this compound as a novel, endogenously produced peptide with potent anti-apoptotic and neuroprotective properties directly relevant to AD pathology.
Quantitative Data on this compound Levels and Neuroprotection
Quantitative data on this compound levels in the human brain and the precise extent of its neuroprotective effects are crucial for understanding its physiological and therapeutic relevance. While comprehensive, standardized datasets are still emerging, several studies have provided valuable quantitative insights.
| Parameter | Alzheimer's Disease (AD) | Age-Matched Controls | Key Findings | Reference |
| Circulating this compound Levels (CSF) | Reduced | Higher | CNS levels of this compound are decreased in AD patients compared to healthy controls.[1] | [1] |
| This compound Treatment in Aβ-injected Rats | 100 µmol/L (intrahippocampal) | N/A | Increased dendritic complexity, synaptic protein levels, and synaptic plasticity. Reduced oxidative stress, neuronal apoptosis, and tau hyperphosphorylation.[1][7] | [1][7] |
| S14G-HN Treatment in 3xTg-AD Mice | Intranasal administration | Vehicle control | Ameliorated cognitive impairment and markedly lowered brain Aβ levels.[8] | [8] |
Table 1: Summary of Quantitative Data on this compound in Alzheimer's Disease Models
| Assay | Cell Type | Insult | This compound Concentration | Neuroprotective Effect | Reference |
| Cell Viability Assay | F11 neuronal cells | Aβ1–43 (25μM) | Co-transfection of this compound cDNA or synthetic peptide | Effective protection against Aβ-induced cell death.[3] | [3] |
| Cell Viability Assay | SH-SY5Y neuroblastoma cells | Silver nanoparticles | Not specified | Protection against nanoparticle-induced neurotoxicity.[2] | [2] |
Table 2: In Vitro Neuroprotective Effects of this compound
Experimental Protocols
The study of this compound in the context of Alzheimer's disease involves a range of sophisticated experimental techniques. Below are detailed methodologies for key experiments.
Quantification of this compound in Postmortem Brain Tissue
Detecting and quantifying endogenous peptide levels in postmortem tissue requires precise and validated methods to ensure accuracy.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for this compound
-
Tissue Homogenization:
-
Dissect the brain region of interest (e.g., occipital lobe, hippocampus) from frozen postmortem tissue.
-
Weigh the tissue and homogenize in 5-10 volumes of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of the supernatant using a BCA protein assay kit.
-
-
ELISA Procedure:
-
Use a commercially available this compound ELISA kit.
-
Coat a 96-well plate with a capture antibody specific for this compound and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
Add diluted brain homogenates and this compound standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP) and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until a color change is observed.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the this compound standards.
-
Calculate the concentration of this compound in the brain homogenates by interpolating their absorbance values on the standard curve.
-
Normalize the this compound concentration to the total protein concentration of the sample.
-
Localization of this compound in Brain Sections
Immunohistochemistry is essential for visualizing the cellular and subcellular distribution of this compound within the brain.
Protocol: Immunohistochemistry (IHC) for this compound
-
Tissue Preparation:
-
Fix postmortem brain tissue in 4% paraformaldehyde for 24-48 hours.
-
Cryoprotect the tissue by immersing it in a series of sucrose (B13894) solutions of increasing concentration (10%, 20%, 30%).
-
Freeze the tissue and cut 30-40 µm sections using a cryostat or freezing microtome.[9]
-
-
Antigen Retrieval (if necessary):
-
For paraffin-embedded tissue, deparaffinize and rehydrate the sections.
-
Perform heat-induced antigen retrieval by incubating the sections in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.[10]
-
-
Immunostaining:
-
Wash the sections in PBS.
-
Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[9]
-
Incubate the sections with a primary antibody against this compound overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the sections three times with PBS.
-
Counterstain with a nuclear stain like DAPI.
-
-
Imaging:
-
Mount the sections on slides with an anti-fade mounting medium.
-
Visualize and capture images using a confocal or fluorescence microscope.
-
Assessment of Neuroprotective Activity
The MTT assay is a widely used colorimetric assay to assess cell viability and the neuroprotective effects of this compound against various insults.
Protocol: MTT Cell Viability Assay
-
Cell Culture and Treatment:
-
Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density.[11]
-
Allow the cells to adhere overnight.
-
Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Introduce the neurotoxic insult (e.g., aggregated Aβ peptide).
-
Include control wells with untreated cells, cells treated with this compound alone, and cells treated with the insult alone.
-
-
MTT Incubation:
-
After the desired incubation period (e.g., 24-48 hours), add MTT solution (final concentration 0.5 mg/mL) to each well.[12][13]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[12]
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the cell viability as a percentage of the untreated control.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through a complex network of intracellular and extracellular signaling pathways.
Intracellular Mechanisms
Internally, this compound can directly interfere with the apoptotic cascade. It has been shown to bind to pro-apoptotic Bcl-2 family members, such as Bax and Bid, preventing their translocation to the mitochondria and thereby inhibiting the intrinsic pathway of apoptosis.[1][14]
Extracellular Signaling
Secreted this compound can act in an autocrine or paracrine manner by binding to specific cell surface receptors. Two main receptor complexes have been identified:
-
The Trimeric Receptor Complex: This complex consists of the ciliary neurotrophic factor receptor α (CNTFRα), WSX-1, and the transmembrane glycoprotein (B1211001) gp130.[1][3][15]
-
Formylpeptide Receptor-Like 1 and 2 (FPRL1/2): These are G-protein coupled receptors.[1][3]
Binding to these receptors activates several downstream pro-survival signaling pathways:
-
JAK2/STAT3 Pathway: Activation of this pathway is crucial for this compound-mediated neuroprotection.[1][16][17]
-
PI3K/AKT Pathway: This pathway is involved in promoting cell survival and inhibiting apoptosis.[17][18]
-
MAPK/ERK Pathway: Activation of ERK1/2 signaling also contributes to the pro-survival effects of this compound.[1][17]
These pathways converge to enhance cellular resilience against a variety of stressors, including those induced by Aβ.[1]
Visualizations of Pathways and Workflows
To facilitate a clearer understanding of the complex processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: this compound signaling pathways in neuroprotection.
Caption: Experimental workflow for this compound research in AD.
Conclusion and Future Directions
The discovery of this compound in the brain of an Alzheimer's disease patient has opened up a new avenue for therapeutic intervention. Its ability to counteract multiple facets of AD pathology, including neuronal apoptosis, oxidative stress, and potentially Aβ accumulation, makes it a highly attractive candidate for further investigation. The signaling pathways activated by this compound are central to cell survival and resilience, suggesting that enhancing this compound activity could have broad neuroprotective benefits.
Future research should focus on:
-
Standardizing quantitative methods to accurately measure this compound levels in larger patient cohorts to establish its reliability as a biomarker.
-
Developing more potent and stable this compound analogs with improved pharmacokinetic properties for therapeutic use.
-
Elucidating the full spectrum of this compound's interactions with other cellular components and signaling pathways in the context of neurodegeneration.
-
Conducting preclinical and clinical trials to evaluate the safety and efficacy of this compound-based therapies for Alzheimer's disease.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound: a harbinger of mitochondrial-derived peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and Alzheimer's disease: The beginning of a new field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound and Age-Related Diseases: A New Link? [frontiersin.org]
- 6. The emerging role of the mitochondrial-derived peptide this compound in stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates Alzheimer-like cognitive deficits and pathological changes induced by amyloid β-peptide in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A this compound Derivative Reduces Amyloid Beta Accumulation and Ameliorates Memory Deficit in Triple Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunohistochemistry (IHC) protocol [hellobio.com]
- 10. Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. peptidesciences.com [peptidesciences.com]
- 15. This compound inhibits neuronal cell death by interacting with a cytokine receptor complex or complexes involving CNTF receptor alpha/WSX-1/gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound signal for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Dichotomy of a Mitochondrial Peptide: An In-depth Technical Guide to the Intracellular and Extracellular Functions of Humanin
For Immediate Release
[City, State] – [Date] – Humanin, a 24-amino acid peptide encoded within the mitochondrial genome, has emerged as a significant cytoprotective factor with a dual mechanism of action, exerting its influence both within the cell and through extracellular signaling pathways. This technical guide provides a comprehensive overview of the intracellular and extracellular functions of this compound, offering researchers, scientists, and drug development professionals a detailed resource on its molecular interactions, signaling cascades, and therapeutic potential.
Executive Summary
This compound and its potent analogue, S14G-Humanin (HNG), have demonstrated robust protective effects across a spectrum of age-related and metabolic diseases, including Alzheimer's disease, cardiovascular conditions, and diabetes.[1][2] Its unique ability to operate both inside and outside the cell underscores its multifaceted role in maintaining cellular homeostasis and promoting survival under stress. Intracellularly, this compound directly counteracts apoptotic signals by interacting with key members of the Bcl-2 protein family. Extracellularly, it functions as a signaling peptide, binding to specific cell surface receptors to activate pro-survival and anti-inflammatory pathways. This guide will dissect these distinct yet complementary functions, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Intracellular Functions of this compound: A Direct Line of Defense Against Apoptosis
The primary intracellular role of this compound is the direct inhibition of apoptosis, the process of programmed cell death. This is achieved through its interaction with pro-apoptotic members of the Bcl-2 family, effectively neutralizing their death-inducing signals.
Interaction with Bcl-2 Family Proteins
This compound has been shown to directly bind to and inhibit several key pro-apoptotic proteins:
-
Bax: Upon receiving an apoptotic stimulus, Bax undergoes a conformational change and translocates to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases. This compound directly binds to Bax, preventing this conformational change and its subsequent translocation to the mitochondria, thereby halting the apoptotic cascade.[3][4] Co-immunoprecipitation assays have confirmed a direct interaction between this compound and Bax.[3]
-
Bid and tBid: Bid is another pro-apoptotic Bcl-2 family member that, when cleaved into its truncated form (tBid), potently activates Bax. This compound can bind to Bid, and studies have estimated the dissociation constant (Kd) of this interaction to be approximately 220 ± 60 μM, indicating a direct binding affinity.[5] This interaction sequesters Bid and prevents its activation of Bax.
-
BimEL: this compound also interacts with the extra-long isoform of Bim (BimEL), another BH3-only protein that promotes apoptosis.
By neutralizing these key initiators of the intrinsic apoptotic pathway, intracellular this compound acts as a direct safeguard for cellular survival.
Extracellular Functions of this compound: A Systemic Regulator of Cell Survival and Metabolism
This compound is secreted from cells and circulates in the plasma, where it acts as a signaling molecule by binding to specific cell surface receptors. This extracellular signaling activates a variety of downstream pathways that promote cell survival, reduce inflammation, and regulate metabolism.
Receptor Binding and Downstream Signaling
Two primary receptor complexes have been identified for this compound:
-
The Trimeric CNTFR/WSX-1/gp130 Receptor Complex: This complex, composed of the ciliary neurotrophic factor receptor α (CNTFRα), WSX-1, and the glycoprotein (B1211001) 130 (gp130), is a key mediator of this compound's cytoprotective effects.[1] Binding of this compound to this receptor activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly leading to the phosphorylation and activation of STAT3.[6][7] Activated STAT3 translocates to the nucleus and promotes the transcription of pro-survival genes. The binding affinity (Kd) of the potent this compound analog HNG to this receptor complex has been estimated to be in the range of 1-10 nM.[1]
-
Formyl Peptide Receptor-Like 1 (FPRL1): this compound also binds to this G protein-coupled receptor, which is involved in inflammatory responses. This interaction can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK1/2) pathway, which is crucial for cell survival and proliferation.[7]
Key Extracellular Signaling Pathways
The activation of these receptors by extracellular this compound triggers several critical pro-survival signaling cascades:
-
JAK/STAT3 Pathway: As mentioned, this is a primary pathway activated by this compound, leading to the transcription of genes that inhibit apoptosis and promote cell growth.[6][7]
-
PI3K/Akt Pathway: Activation of the trimeric receptor complex can also lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central signaling pathway that promotes cell survival, growth, and proliferation.[6]
-
ERK1/2 Pathway: This pathway, activated through FPRL1, is another key mediator of this compound's pro-survival effects.[7]
The interplay of these pathways results in a robust cytoprotective response, shielding cells from a variety of stressors.
Quantitative Data on this compound's Functions
The following tables summarize key quantitative data from various in vitro and in vivo studies, illustrating the dose-dependent and context-specific effects of this compound and its analogs.
Table 1: In Vitro Dose-Dependent Effects of this compound and its Analogs
| Parameter Measured | Cell Type | Stressor | This compound/Analog Concentration | Observed Effect | Citation(s) |
| Cell Viability | SH-SY5Y neuroblastoma | Oxygen-Glucose Deprivation/Reoxygenation | 1, 5, 10 µg/L HNG | Significant increase in cell viability | [6] |
| Apoptosis (TUNEL Assay) | SH-SY5Y neuroblastoma | Oxygen-Glucose Deprivation/Reoxygenation | 1 µg/L HNG | ~60% decrease in apoptosis | [6] |
| Apoptosis (TUNEL Assay) | Human Retinal Pigment Epithelial (RPE) cells | Tunicamycin (ER stress inducer) | 10, 20 µg/mL HN | Significant decrease from 13% to 5.1% and 3.9% apoptosis | [8] |
| Apoptosis (TUNEL Assay) | Human Retinal Pigment Epithelial (RPE) cells | Brefeldin A (ER stress inducer) | 10, 20 µg/mL HN | Significant decrease from 13% to 5.1% and 3.4% apoptosis | [8] |
| Cytotoxicity (LDH activity) | Human Lens Epithelial Cells | UVB radiation | 50 µM HN | ~20% reduction in LDH activity | [9] |
Table 2: In Vivo Dose-Dependent and Protective Effects of this compound Analogs
| Animal Model | Condition | This compound Analog and Dose | Administration Route | Key Finding(s) | Citation(s) |
| Male C57BL6/J Mice | Myocardial Ischemia-Reperfusion | HNG (dose-dependent) | Intraperitoneal | Maximal reduction in infarct size at 2 mg/kg (~50% reduction) | [10] |
| Male C57BL6/J Mice | Myocardial Ischemia-Reperfusion | HNG (2 mg/kg) | Intracardiac | 47% reduction in myocardial infarct size | [11] |
| Female Minipigs | Myocardial Ischemia-Reperfusion | HNG (2 mg/kg) | Intravenous | 41% reduction in myocardial infarct size | [11] |
| Male Rats | Myocardial Ischemia-Reperfusion | HNG (252 µg/kg) | Intravenous | Significant decrease in cardiac arrhythmia and infarct size | [12] |
| Male Mice | Cerebral Ischemia | HNG (0.1 µg) | Intracerebroventricular | 54% reduction in cerebral infarct volume | [11] |
| Male Mice | Cerebral Ischemia | HNG (1 µg) | Intraperitoneal | 36% reduction in cerebral infarct volume | [11] |
| Mice | Amyloid-beta induced memory impairment | S14G-HN (50 pmol) | Intracerebroventricular | Prevention of short-term/spatial working memory impairment | [13] |
Table 3: Receptor Binding Affinity
| Ligand | Receptor/Binding Partner | Method | Dissociation Constant (Kd) | Citation(s) |
| HNG | Trimeric CNTFR/WSX-1/gp130 | Not specified | 1-10 nM | [1] |
| This compound | Trimeric CNTFR/WSX-1/gp130 | Immunofluorescence | 1-10 µM | [1] |
| This compound | Bid | NMR Spectroscopy | 220 ± 60 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the intracellular and extracellular functions of this compound.
Co-Immunoprecipitation (Co-IP) for this compound-Bax Interaction
Objective: To determine the physical interaction between this compound and the pro-apoptotic protein Bax in a cellular context.
Materials:
-
Cell line expressing GFP-tagged this compound (GFP-HN) and Myc-tagged Bax.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Anti-GFP antibody for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash Buffer (e.g., PBS with 0.1% Tween-20).
-
Elution Buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer).
-
Primary antibodies: anti-Myc and anti-GFP for Western blotting.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Lyse transfected cells with ice-cold lysis buffer.
-
Pre-clearing (Optional): Incubate cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-GFP antibody overnight at 4°C.
-
Complex Capture: Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-antigen complex.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specific proteins.
-
Elution: Elute the protein complex from the beads using elution buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Myc and anti-GFP antibodies to detect Bax and this compound, respectively.
TUNEL Assay for Apoptosis
Objective: To quantify apoptosis in cells treated with this compound under stress conditions.
Materials:
-
Cells cultured on coverslips or in multi-well plates.
-
Apoptotic stimulus (e.g., staurosporine, UVB radiation).
-
This compound or its analogs.
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in sodium citrate).
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs).
-
Fluorescent microscope.
Procedure:
-
Cell Treatment: Treat cells with the apoptotic stimulus in the presence or absence of various concentrations of this compound.
-
Fixation: Fix the cells with fixation solution.
-
Permeabilization: Permeabilize the cells to allow entry of the TUNEL reagents.
-
TUNEL Staining: Incubate the cells with the TUNEL reaction mixture according to the manufacturer's protocol.
-
Visualization: Mount the coverslips or image the plates using a fluorescent microscope to visualize TUNEL-positive (apoptotic) cells.
-
Quantification: Count the number of TUNEL-positive cells relative to the total number of cells (e.g., stained with DAPI) to determine the percentage of apoptosis.
Western Blot for ERK1/2 and STAT3 Phosphorylation
Objective: To assess the activation of ERK1/2 and STAT3 signaling pathways in response to this compound treatment.
Materials:
-
Cell line of interest.
-
This compound or its analogs.
-
Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane and transfer buffer.
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-STAT3 (Tyr705), anti-total-STAT3.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points and lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C. Recommended dilutions are typically 1:1000.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (typically 1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-total-ERK1/2) to normalize for protein loading.
JC-1 Assay for Mitochondrial Membrane Potential
Objective: To measure changes in mitochondrial membrane potential in response to this compound treatment under conditions of oxidative stress.
Materials:
-
Cells cultured in multi-well plates.
-
Oxidative stressor (e.g., H₂O₂).
-
This compound or its analogs.
-
JC-1 dye.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Treatment: Treat cells with the oxidative stressor in the presence or absence of this compound.
-
JC-1 Staining: Incubate the cells with JC-1 dye according to the manufacturer's protocol. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.
-
Measurement: Measure the red and green fluorescence intensity using a microplate reader or visualize the cells using a fluorescence microscope.
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.
Visualizing this compound's Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Signaling Pathways
Caption: Intracellular and Extracellular Signaling Pathways of this compound.
Caption: Experimental Workflow for Co-Immunoprecipitation.
Caption: Western Blot Workflow for Phosphorylation Assays.
Conclusion
This compound's dual intracellular and extracellular functions position it as a critical regulator of cellular health and a promising therapeutic target. Its ability to directly inhibit apoptosis from within the cell, coupled with its capacity to activate robust pro-survival signaling pathways from the outside, highlights its versatility and importance in combating cellular stress. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications of this compound and its analogs in a wide range of diseases. As our understanding of this mitochondrial-derived peptide continues to grow, so too will the potential for harnessing its protective capabilities for clinical benefit.
References
- 1. This compound Inhibits Neuronal Cell Death by Interacting with a Cytokine Receptor Complex or Complexes Involving CNTF Receptor α/WSX-1/gp130 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bio.ijs.si [bio.ijs.si]
- 4. This compound peptide suppresses apoptosis by interfering with Bax activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mapping the Specific Cytoprotective Interaction of this compound with the Pro-apoptotic Protein Bid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound analogue, S14G-humanin, has neuroprotective effects against oxygen glucose deprivation/reoxygenation by reactivating Jak2/Stat3 signaling through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Protects RPE Cells from Endoplasmic Reticulum Stress-Induced Apoptosis by Upregulation of Mitochondrial Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Acute this compound Therapy Attenuates Myocardial Ischemia and Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. High-dose this compound analogue applied during ischemia exerts cardioprotection against ischemia/reperfusion injury by reducing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A this compound derivative, S14G-HN, prevents amyloid-beta-induced memory impairment in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Identification and Characterization of the Humanin Receptor
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Humanin (HN) is a 24-amino acid peptide encoded by the mitochondrial 16S ribosomal RNA gene, first identified for its potent neuroprotective capabilities against insults related to Alzheimer's disease. Subsequent research has revealed its broad cytoprotective effects in various cell types, positioning it as a significant factor in stress resistance and a potential therapeutic agent for age-related diseases. The biological activities of extracellular this compound are mediated through interactions with specific cell-surface receptors. Understanding the identity, binding kinetics, and downstream signaling of these receptors is paramount for elucidating this compound's mechanism of action and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the key this compound receptor complexes identified to date, details the quantitative aspects of these interactions, outlines the experimental protocols used for their characterization, and visualizes the core signaling pathways.
Identified this compound Receptors: A Dual-System Model
The cytoprotective signals of this compound are transduced through at least two distinct types of cell-surface receptors, and the engagement of a particular receptor appears to be cell-type dependent.[1]
The Trimeric Cytokine Receptor Complex: CNTFR/WSX-1/gp130
A primary signaling hub for this compound is a heterotrimeric receptor complex belonging to the interleukin-6 (IL-6) family of cytokine receptors.[2][3] This complex is composed of three essential subunits:
-
gp130 (glycoprotein 130) , a common signal-transducing subunit for the IL-6 cytokine family.[2][3][5][6]
Studies have shown that the activation of the transcription factor STAT3 is essential for this compound-induced neuroprotection.[2][7] Loss-of-function experiments, including siRNA-mediated knockdown of CNTFR, WSX-1, or gp130, nullified the protective effects of this compound in neuronal cells.[2][3] Furthermore, in vitro binding assays confirmed that this compound induces the hetero-oligomerization of these three subunits, forming a functional signaling complex.[2][7][8]
The Formyl Peptide Receptor-Like (FPRL) Family
This compound and its N-formylated variant also act as ligands for the G protein-coupled receptor (GPCR) family of formyl peptide receptors, specifically FPRL1 (also known as FPR2) and FPRL2 (also known as FPR3).[1][9][10][11][12] These receptors are notably involved in chemotaxis and inflammatory responses.[13][14] The interaction with FPRL1/2 was discovered based on this compound's ability to suppress forskolin-induced cAMP production in cells expressing these receptors.[9][10][11] Interestingly, the Alzheimer's-associated peptide Aβ42 also binds to FPRL1, and it has been suggested that this compound exerts some of its neuroprotective effects by competitively inhibiting the access of Aβ42 to this receptor.[12][13][14]
Quantitative Analysis of this compound-Receptor Interactions
The potency of this compound and its analogs varies significantly between the different receptor systems. The most detailed quantitative data available pertains to the interaction with the FPRL family, where N-formylation dramatically increases potency.
| Ligand | Receptor | Assay Type | Measured Value (EC₅₀) | Reference |
| This compound (HN) | Human FPRL1 | cAMP Production Inhibition | 3.5 nM | [9][10][11] |
| N-formylated this compound (fHN) | Human FPRL1 | cAMP Production Inhibition | 0.012 nM | [9][10][11] |
| S14G-Humanin (HNG) | CNTFR/WSX-1/gp130 | STAT3 Activation (inferred) | ~1000x more potent than HN | [4] |
Table 1: Quantitative data on this compound and analog interactions with their receptors. The EC₅₀ represents the concentration for the half-maximal response.
Signaling Pathways
The engagement of each receptor type initiates distinct downstream signaling cascades that converge on cell survival and cytoprotection.
gp130-Mediated Signaling
Binding of this compound to the CNTFR/WSX-1/gp130 complex leads to the activation of the Janus kinase (JAK)/STAT pathway, a canonical signaling cascade for this cytokine receptor family.[4][15] This activation subsequently triggers multiple pro-survival pathways, including PI3K/AKT and ERK1/2.[4][5][6][16]
FPRL1/2-Mediated Signaling
As GPCRs, FPRL1 and FPRL2 activation by this compound leads to the dissociation of heterotrimeric G-proteins, resulting in downstream effects that include calcium mobilization and activation of the pro-survival ERK signaling pathway.[4][11]
Experimental Protocols
The identification and characterization of this compound's receptors have relied on a combination of molecular and cellular biology techniques. Below are generalized protocols for key experiments.
Receptor Identification via Co-Immunoprecipitation (Co-IP)
Co-IP is a foundational technique used to identify protein-protein interactions, making it ideal for pulling down a receptor and its binding partners from a cell lysate.[17][18]
Objective: To isolate a putative this compound receptor complex from cells that respond to this compound treatment.
Materials:
-
Cell culture expressing the target receptor(s).
-
Biotinylated or FLAG-tagged this compound peptide.
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).[18]
-
Streptavidin-conjugated or anti-FLAG-conjugated magnetic beads (or Protein A/G beads if using an antibody against a receptor subunit).[17]
-
Elution Buffer (e.g., 1x SDS-PAGE sample buffer).[19]
Procedure:
-
Cell Lysis: Harvest cells and resuspend in ice-cold Co-IP Lysis Buffer. Incubate on ice for 15-30 minutes.[17][18]
-
Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new, pre-chilled tube.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with unconjugated beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[20]
-
Immunoprecipitation: Add the tagged this compound peptide to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for complex formation.
-
Complex Capture: Add the appropriate conjugated beads (e.g., streptavidin beads for biotin-HN) to the lysate and incubate for another 1-2 hours at 4°C.[17]
-
Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant and wash the beads 3-5 times with ice-cold Co-IP Wash Buffer to remove non-specifically bound proteins.[19]
-
Elution: Resuspend the washed beads in Elution Buffer and heat at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.
-
Analysis: Pellet the beads and collect the supernatant. Analyze the eluted proteins by SDS-PAGE followed by Western blotting for known receptor subunits or by mass spectrometry for novel protein identification.
Functional Characterization via Cell-Based Signaling Assays
These assays are crucial for confirming that the binding of this compound to an identified receptor leads to a functional cellular response.[21][22]
Objective: To measure the activation (phosphorylation) of downstream signaling proteins (e.g., STAT3, ERK1/2, AKT) in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells).[23]
-
This compound or this compound analog (e.g., HNG).
-
Serum-free cell culture medium.
-
Phosphatase inhibitors.
-
Cell lysis buffer (e.g., RIPA buffer).
-
Primary antibodies specific for total and phosphorylated forms of STAT3, ERK1/2, and AKT.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture & Starvation: Plate cells to desired confluency. Prior to treatment, starve cells in serum-free medium for 4-6 hours to reduce basal signaling activity.
-
Treatment: Treat cells with varying concentrations of this compound (or a potent analog like HNG) for a specified time (e.g., 30 minutes).[23] Include an untreated control.
-
Lysis: Aspirate the medium and wash cells with ice-cold PBS. Lyse the cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Scrape and collect the lysate. Determine the protein concentration of each sample using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare for SDS-PAGE.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody against a phosphorylated target protein (e.g., p-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply a chemiluminescent substrate.
-
Image the blot using a digital imager.
-
-
Analysis: Quantify the band intensities. To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of the protein. An increase in the ratio of phosphorylated to total protein indicates pathway activation.
Binding Affinity Measurement via Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) between a ligand and an analyte.[24][25][26][27] While specific SPR data for this compound is not widely published, this methodology is the gold standard for characterizing such interactions.
Objective: To determine the association rate (kₐ), dissociation rate (kₑ), and equilibrium dissociation constant (Kₑ) for the this compound-receptor interaction.
Generalized Procedure:
-
Chip Preparation: A purified receptor ectodomain (or the entire complex) is immobilized onto the surface of an SPR sensor chip.
-
Association Phase: A solution containing this compound (the analyte) at a known concentration is flowed over the chip surface. Binding to the immobilized receptor causes a change in the refractive index at the surface, which is measured in real-time as an increase in the response signal.
-
Dissociation Phase: The this compound solution is replaced with a flow of buffer alone. The dissociation of this compound from the receptor is monitored as a decrease in the response signal over time.
-
Regeneration: A specific solution is injected to remove any remaining bound analyte, returning the sensor surface to its baseline state for the next injection.
-
Data Analysis: The resulting sensorgram (a plot of response vs. time) is fitted to various kinetic models (e.g., Langmuir 1:1 binding) to calculate the kinetic constants (kₐ, kₑ) and the affinity (Kₑ = kₑ/kₐ).
Intracellular Regulation and Implications for Drug Development
The cellular levels of this compound are not only regulated by its expression but also by degradation pathways. The tripartite motif protein TRIM11 has been identified as an E3 ubiquitin ligase that binds to and destabilizes intracellular this compound, targeting it for proteasomal degradation.[28] This adds a layer of complexity to this compound's mechanism of action, as its intracellular and extracellular functions are tightly controlled.
A thorough understanding of this compound's receptor pharmacology is critical for drug development.
-
Agonist Design: Analogs can be designed for enhanced potency and stability. The S14G-Humanin (HNG) analog, for instance, is 1000 times more potent than native this compound, likely due to improved binding to the trimeric receptor complex.[4]
-
Receptor Selectivity: Developing analogs that selectively target either the gp130 complex or the FPRL receptors could help isolate specific therapeutic effects and reduce potential off-target activities.
-
Pharmacokinetics: Analogs like HNGF6A, which lack the binding site for IGFBP-3, have been developed to improve stability and pharmacokinetic profiles.[4]
Conclusion
The identification of this compound's receptors has revealed a sophisticated signaling system that leverages both cytokine and G protein-coupled receptor pathways to exert its wide-ranging cytoprotective effects. The trimeric CNTFR/WSX-1/gp130 complex and the FPRL family of receptors serve as the primary conduits for extracellular this compound signaling. Characterization of these interactions through techniques like co-immunoprecipitation, cell-based functional assays, and kinetic analysis provides the fundamental knowledge required to harness the therapeutic potential of this unique mitochondrial-derived peptide. Future research focusing on the structural basis of this compound-receptor interactions and the tissue-specific expression of these receptors will further refine our ability to develop targeted and effective this compound-based therapies for a host of debilitating diseases.
References
- 1. The emerging role of the mitochondrial-derived peptide this compound in stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits neuronal cell death by interacting with a cytokine receptor complex or complexes involving CNTF receptor alpha/WSX-1/gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Neuronal Cell Death by Interacting with a Cytokine Receptor Complex or Complexes Involving CNTF Receptor α/WSX-1/gp130 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. N-Formylated this compound activates both formyl peptide receptor-like 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uniprot.org [uniprot.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound: a harbinger of mitochondrial-derived peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a newly identified neuroprotective factor, uses the G protein-coupled formylpeptide receptor-like-1 as a functional receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Protective Mechanism of this compound Against Oxidative Stress in Aging-Related Cardiovascular Diseases [frontiersin.org]
- 16. oncotarget.com [oncotarget.com]
- 17. assaygenie.com [assaygenie.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. med.emory.edu [med.emory.edu]
- 20. bitesizebio.com [bitesizebio.com]
- 21. bioinvenu.com [bioinvenu.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Insulin receptor-insulin interaction kinetics using multiplex surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Ligand-receptor binding kinetics in surface plasmon resonance cells: a Monte Carlo analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. bio-rad.com [bio-rad.com]
- 27. bioradiations.com [bioradiations.com]
- 28. A tripartite motif protein TRIM11 binds and destabilizes this compound, a neuroprotective peptide against Alzheimer's disease-relevant insults - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Species Conservation of the Humanin Peptide Sequence
For Researchers, Scientists, and Drug Development Professionals
Abstract
Humanin (HN) is a 24-amino acid peptide encoded by a small open reading frame within the mitochondrial 16S ribosomal RNA gene (MT-RNR2).[1] Since its discovery as a neuroprotective factor against Alzheimer's disease-related insults, this compound has emerged as a pleiotropic signaling molecule with potent cytoprotective, anti-apoptotic, and metabolic regulatory functions.[1] Its high degree of conservation across a wide range of species, from nematodes to humans, underscores its fundamental biological importance and suggests its potential as a therapeutic agent for age-related diseases. This technical guide provides a comprehensive overview of the species conservation of the this compound peptide sequence, its orthologs and paralogs, and the functional implications of this conservation. We present detailed sequence alignments, summarize quantitative data on sequence homology, and provide in-depth experimental protocols for key assays used to study this compound's function. Furthermore, we visualize the conserved signaling pathways of this compound using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action.
Species Conservation of the this compound Peptide Sequence
The this compound peptide is remarkably conserved across diverse species, indicating strong evolutionary pressure to maintain its structure and function.[2] Orthologs of this compound have been identified in numerous vertebrates, and this compound-like peptides are also present in invertebrates such as Caenorhabditis elegans.[3][4]
Sequence Alignment and Homology
Sequence alignment of this compound and its orthologs reveals a high degree of identity, particularly within the core functional domains. The following tables summarize the amino acid sequences of this compound and its known orthologs and paralogs.
Table 1: Amino Acid Sequence of this compound and its Orthologs
| Species | Peptide | Sequence | Length |
| Homo sapiens (Human) | This compound | MAPRGFSCLLLLTSEIDLPVKRRA | 24 aa |
| Rattus norvegicus (Rat) | Rattin | MAPRGFSCLLLLTSEIDLPVKRRAQGSPASQPPAPV | 38 aa |
| Mus musculus (Mouse) | Gm20594 | MAPRGFSCLLLLTSEIDLPVKRRA | 24 aa |
| Caenorhabditis elegans | This compound-like | (Sequence not fully characterized) | - |
Note: The mitochondrial-encoded this compound gene in mice has undergone pseudogenization; however, a functional nuclear-encoded homolog, Gm20594, exists.[5][6]
Table 2: Sequence Homology of this compound Orthologs to Human this compound
| Species | Peptide | Homology (%) |
| Rhesus Monkey | This compound ortholog | 92%[4] |
| Rattus norvegicus | Rattin | 73% (for the first 24 amino acids)[4] |
| Naked Mole-rat | This compound ortholog | 75%[4] |
Nuclear-Encoded this compound Paralogs (MTRNR2L)
In addition to the mitochondrial-encoded this compound, several nuclear-encoded paralogs, designated as MTRNR2L genes, have been identified in the human genome. These genes share high sequence homology (92-100%) with the mitochondrial this compound gene and are thought to have arisen from the integration of mitochondrial DNA into the nuclear genome.[1] While their exact functions are still under investigation, some of these paralogs are transcribed and may produce functional this compound-like peptides.[7][8]
Table 3: Human Nuclear-Encoded this compound-like Proteins (MTRNR2L)
| Gene | UniProt ID | Sequence |
| MTRNR2L1 | P0CJ68 | MAPRGFSCLLLLTSEIDLPVKRRA |
| MTRNR2L10 | P0CJ77 | MAPRGFSCLLLLTSEIDLPVKRRA |
| MTRNR2L11 | S4R3Y5 | MAPRGFSCLLLLTSEIDLPVKRRA |
(Note: This table provides a selection of MTRNR2L proteins with identical sequences to mitochondrial this compound. Other paralogs with slight variations also exist.)
Functional Conservation of this compound
The high degree of sequence conservation of this compound is mirrored by the conservation of its biological functions across species. This compound exerts its cytoprotective effects through a dual mechanism involving both intracellular and extracellular actions.[9]
Intracellular Signaling
Inside the cell, this compound interacts with pro-apoptotic members of the Bcl-2 family, such as Bax and Bid, to inhibit their apoptotic functions.[1] This interaction prevents the mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c, a key step in the intrinsic apoptotic pathway.
Extracellular Signaling
Secreted this compound acts as a ligand for two main types of cell surface receptors:
-
Formyl peptide receptor-like 1 (FPRL1): Binding to this G protein-coupled receptor activates the extracellular signal-regulated kinase (ERK) 1/2 pathway.[9]
-
A trimeric receptor complex: This complex consists of the ciliary neurotrophic factor receptor α (CNTFRα), WSX-1, and the glycoprotein (B1211001) 130 (gp130).[10] Activation of this receptor complex triggers the Janus kinase/signal transducer and activator of transcription (JAK/STAT3) and the phosphatidylinositol 3-kinase/Akt (PI3K/AKT) signaling pathways.[11][12]
These signaling cascades ultimately lead to the expression of pro-survival and anti-apoptotic genes, contributing to this compound's protective effects.
Visualization of Conserved Signaling Pathways
The following diagrams, generated using the Graphviz DOT language, illustrate the conserved intracellular and extracellular signaling pathways of this compound.
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. Pseudogenization of the this compound gene is common in the mitochondrial DNA of many vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The emerging role of the mitochondrial-derived peptide this compound in stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitochondrial derived peptide this compound is a regulator of lifespan and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression Profile of Mouse Gm20594, Nuclear-Encoded this compound-Like Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evidence of natural selection in the mitochondrial-derived peptides this compound and SHLP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Detection of Humanin in Plasma Samples
Introduction
Humanin (HN) is a 24-amino acid peptide encoded by a small open reading frame within the mitochondrial 16S rRNA gene.[1][2] Initially identified for its neuroprotective effects against Alzheimer's disease-related insults, this compound has since been recognized as a potent cytoprotective factor with anti-apoptotic and anti-inflammatory properties.[3][4][5] It is a member of the mitochondrial-derived peptides (MDPs), a class of signaling molecules originating from the mitochondrial genome that play crucial roles in cellular homeostasis, metabolism, and stress responses.[1][6]
This compound can act both intracellularly, by interacting with pro-apoptotic proteins like Bax and tBid, and extracellularly as a secreted factor.[6][7] Circulating this compound in plasma can bind to cell surface receptors to activate key signaling pathways, including the JAK2/STAT3 and ERK1/2 pathways, thereby protecting cells from various stressors.[1][2][7] Given its association with aging and age-related diseases such as Alzheimer's, diabetes, and cardiovascular conditions, the accurate quantification of this compound levels in plasma is of significant interest to researchers and drug development professionals.[4][5] Decreased plasma this compound levels have been correlated with several pathological states, making it a potential biomarker and therapeutic target.[4][8]
These application notes provide detailed protocols for the collection and processing of plasma samples and subsequent quantification of this compound using Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Plasma Sample Collection and Handling
Proper sample collection and handling are critical to ensure the integrity of this compound and obtain accurate, reproducible results. Proteolytic degradation can significantly affect peptide levels.
Protocol 1: Plasma Sample Collection and Processing
-
Blood Collection : Collect whole blood into tubes containing EDTA or heparin as an anticoagulant to prevent clotting.[9][10] EDTA tubes are generally recommended.[11]
-
Mixing : Immediately after collection, gently invert the tube at least 10 times to ensure thorough mixing of the blood with the anticoagulant.[12]
-
Centrifugation : Within 30 minutes of collection, centrifuge the blood sample at 1,000-2,000 x g for 10-15 minutes at 4°C or room temperature.[9][13] This step separates the plasma (supernatant) from blood cells.
-
Plasma Aspiration : Carefully aspirate the upper plasma layer using a sterile pipette, being cautious not to disturb the buffy coat (the layer of white blood cells and platelets) or the red blood cell pellet.[12]
-
Second Centrifugation (Optional but Recommended) : For platelet-poor plasma, which is optimal for proteomics, a second centrifugation step is recommended. Transfer the collected plasma to a new polypropylene (B1209903) tube and centrifuge at 2,500 x g for 15 minutes at room temperature.[13]
-
Aliquoting : Transfer the final plasma supernatant into pre-labeled, sterile polypropylene cryovials. Aliquoting prevents repeated freeze-thaw cycles of the entire sample, which can degrade peptides.[11][13]
-
Storage : For short-term storage (a few days), samples can be kept at 4°C.[12] For long-term stability, immediately freeze the aliquots and store them at -80°C.[9][11][14]
II. This compound Detection Methodologies
The two primary methods for quantifying this compound in plasma are ELISA and mass spectrometry.
A. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, high-throughput method for quantifying peptides. Most commercially available kits for this compound utilize a sandwich or competitive ELISA format.
Table 1: Comparison of this compound Detection Methods
| Feature | ELISA (Sandwich) | Mass Spectrometry (LC-MS/MS) |
| Principle | Antibody-based antigen capture and detection.[9] | Separation by chromatography, detection by mass-to-charge ratio.[8][15] |
| Specificity | High, but potential for cross-reactivity with analogues.[16] | Very high; can distinguish between this compound fragments and isoforms.[8] |
| Sensitivity | High (pg/mL to ng/mL range).[3][16] | High, but can be limited by sample complexity and ion suppression.[15] |
| Throughput | High (96-well plate format).[16] | Lower, sample-by-sample analysis.[17] |
| Equipment | Microplate reader.[16] | UPLC system coupled to a high-resolution mass spectrometer.[8] |
| Cost | Relatively low cost per sample. | High initial equipment cost and cost per sample. |
| Expertise | Requires basic laboratory skills. | Requires specialized technical expertise. |
Table 2: Characteristics of Example Commercial this compound ELISA Kits
| Kit Name / Provider | Assay Type | Detection Range | Sensitivity | Sample Volume | Target Species |
| Human this compound ELISA Kit (BT LAB, E4823Hu)[3] | Sandwich | 6-1500 ng/L | 3.36 ng/L | 100 µL | Human |
| Human this compound ELISA Kit (antibodies-online, ABIN6968634)[16] | Sandwich | 9.375-600 pg/mL | 0.12 pg/mL | 50 µL | Human |
| Human Putative this compound peptide Elisa Kit (AFG Scientific, EK713054)[9] | Sandwich | 28-1800 pg/mL | 7 pg/mL | 50-100 µL | Human |
| Human this compound ELISA Kit (FineTest®, EH9261)[10] | Competitive | 0.146-600 pg/ml | 0.12 pg/ml | 50 µL | Human |
Protocol 2: General Sandwich ELISA Procedure
This protocol is a general guideline. Always refer to the specific manual provided with your ELISA kit.
-
Reagent Preparation : Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Plate Washing : Wash the pre-coated 96-well plate 2 times with the provided Wash Buffer.[16]
-
Standard and Sample Addition : Add 50 µL of standards, blank (Sample Diluent), and plasma samples to their respective wells.[16] It is recommended to run all samples and standards in duplicate.
-
Biotin-labeled Antibody Addition : Immediately add 50 µL of the prepared Biotin-labeled Antibody working solution to each well. Gently tap the plate to mix and incubate for 45 minutes at 37°C.[16]
-
Washing : Aspirate the contents of the wells and wash the plate 3 times with Wash Buffer. Allow the buffer to remain in the wells for 1-2 minutes during each wash.[16]
-
SABC Addition : Add 100 µL of the HRP-Streptavidin Conjugate (SABC) working solution to each well. Cover the plate and incubate for 30 minutes at 37°C.[16]
-
Washing : Aspirate and wash the plate 5 times with Wash Buffer, as described in step 5.[16]
-
Substrate Reaction : Add 90 µL of TMB Substrate to each well. Cover the plate and incubate in the dark at 37°C for 10-20 minutes. Monitor for color development.[16]
-
Stopping the Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[16]
-
Absorbance Measurement : Immediately read the optical density (OD) at 450 nm using a microplate reader.[9]
-
Calculation : Subtract the blank OD from all readings. Create a standard curve by plotting the mean OD for each standard against its concentration. Use the standard curve (typically a four-parameter logistic curve fit) to determine the this compound concentration in the samples.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly ultra-performance liquid chromatography coupled to high-resolution mass spectrometry (UPLC-HRMS), offers high specificity and the ability to detect various this compound fragments, as well as oxidized and dimerized forms.[8]
Protocol 3: LC-MS Sample Preparation and Analysis
-
Sample Thawing : Thaw frozen plasma samples on ice.
-
Protein Precipitation/Extraction : To isolate the peptide and remove larger proteins, perform a protein precipitation step. A common method is to add acetonitrile (B52724). For example, plasma samples can be extracted in 90% acetonitrile and 10% 1 N HCl.[18]
-
Filtration : Filter the sample to remove precipitated proteins. An ultrafiltration device (e.g., Amicon Ultra 10kDa cutoff) can be used by centrifuging at high speed (e.g., 17,000 x g) for 30 minutes at 4°C.[8]
-
Dilution : Dilute the resulting filtrate with LC-MS grade water before analysis. A 10-fold dilution is a common starting point.[8]
-
LC-MS/MS Analysis :
-
Inject the prepared sample into the UPLC-HRMS system.
-
Peptides are separated on a reverse-phase column (e.g., C18) using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
The mass spectrometer is operated in a data-dependent acquisition mode, alternating between full MS scans to measure peptide masses and MS/MS scans to fragment peptides for sequence identification.[15]
-
-
Data Analysis : Analyze the acquired data using specialized software. Identify this compound and its fragments by matching the accurate mass and fragmentation patterns to theoretical values. Quantification is typically performed by measuring the area under the curve of the corresponding peptide peaks.
III. Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for detecting this compound in plasma samples.
Caption: Experimental workflow for this compound detection in plasma.
This compound Signaling Pathways
This compound exerts its cytoprotective effects through both extracellular and intracellular signaling cascades.
Caption: this compound signaling pathways for cytoprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits apoptosis in pituitary tumor cells through several signaling pathways including NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bt-laboratory.com [bt-laboratory.com]
- 4. This compound and Its Pathophysiological Roles in Aging: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Frontiers | The Molecular Structure and Role of this compound in Neural and Skeletal Diseases, and in Tissue Regeneration [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Human Putative this compound peptide (MT-RNR2) Elisa Kit – AFG Scientific [afgsci.com]
- 10. fn-test.com [fn-test.com]
- 11. Human Renin ELISA: In-Depth Technical Guide for Accurate Plasma and Serum Quantification – European Society for Biomaterials (ESB) [esb2017.org]
- 12. inspq.qc.ca [inspq.qc.ca]
- 13. pxbiovision.com [pxbiovision.com]
- 14. Pharmacokinetics and Tissue Distribution of this compound and Its Analogues in Male Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Human this compound ELISA Kit [ABIN6968634] - Plasma, Serum, Tissue Homogenate [antikoerper-online.de]
- 17. Rapid preparation of human blood plasma for bottom-up proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-intensity interval exercise increases this compound, a mitochondrial encoded peptide, in the plasma and muscle of men - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Humanin Function in Cell Culture Models
Introduction
Humanin (HN) is a 24-amino acid mitochondrial-derived peptide first identified for its neuroprotective effects against Alzheimer's disease-related insults.[1][2][3] Subsequent research has revealed its broad cytoprotective functions across various cell types, playing a crucial role in regulating apoptosis, oxidative stress, inflammation, and metabolism.[1][4][5][6] this compound exerts its effects through both intracellular and extracellular mechanisms. Intracellularly, it can inhibit apoptosis by interacting with pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bid.[5][7][8] Extracellularly, it binds to cell surface receptors, including a trimeric receptor complex (CNTFRα/WSX-1/gp130) and the formyl-peptide receptor-like-1 (FPRL1), to activate downstream signaling cascades like JAK/STAT, PI3K/Akt, and ERK1/2.[5][9][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell culture models to investigate the diverse functions of this compound and its potent analogs, such as HNG (S14G-Humanin).[11]
Application Notes
Selecting an Appropriate Cell Culture Model
The choice of cell model is critical and depends on the specific function of this compound being investigated. A variety of immortalized cell lines and primary cells have been successfully used.
| Research Area | Recommended Cell Models | Description | Key References |
| Neuroprotection | SH-SY5Y (Human Neuroblastoma) | A widely used model for neurodegenerative diseases. This compound protects these cells from insults like amyloid-β, oxidative stress, and oxygen-glucose deprivation.[9][12][13][14] | [9][12][13] |
| PC12 (Rat Pheochromocytoma) | Differentiates into neuron-like cells. Used to study this compound's protection against ischemia-like insults and neurotoxicity.[12] | [12] | |
| Primary Cortical Neurons | Provide a more physiologically relevant model for neuroprotection studies, although more complex to culture.[9][13] | [9][13] | |
| Metabolic Regulation | βTC3 (Murine Beta-Cell Line) | An insulin-secreting cell line used to study the effects of this compound on glucose-stimulated insulin (B600854) secretion (GSIS).[15][16] | [15][16] |
| Isolated Pancreatic Islets | Primary tissue model to investigate this compound's direct effects on β-cell function and insulin secretion.[15][16] | [15][16] | |
| C2C12 (Mouse Myoblasts) | Differentiates into myotubes; used as a model for skeletal muscle insulin sensitivity.[12] | [12] | |
| HepG2 (Human Hepatoma) | A common model for studying insulin resistance in liver cells.[17] | [17] | |
| Cardioprotection | H9c2 (Rat Cardiomyoblasts) | A cardiac muscle cell line used to model doxorubicin-induced cardiotoxicity and ischemia-reperfusion injury.[12] | [12] |
| General Cytoprotection & Oxidative Stress | hRPE (Human Retinal Pigment Epithelial) | Used to model oxidative stress-induced senescence and mitochondrial dysfunction, relevant to age-related macular degeneration.[4] | [4] |
| HAECs (Human Aortic Endothelial Cells) | Model for studying atherosclerosis; this compound protects these cells from oxidized LDL-induced oxidative stress and apoptosis.[1] | [1] | |
| HLECs (Human Lens Epithelial Cells) | Used to investigate this compound's role in protecting against oxidative stress-induced injury relevant to cataracts.[18] | [18] |
Key Functional Assays for this compound Activity
To quantify the effects of this compound, a range of well-established cellular assays can be employed.
-
Cell Viability and Cytotoxicity:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability. This is a common method to assess the protective effects of this compound against a toxic insult.[19]
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, quantifying cytotoxicity or necrosis.[12]
-
-
Apoptosis:
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis, allowing for the visualization and quantification of apoptotic cells.[1][4]
-
Caspase Activity Assays: Measures the activity of key executioner caspases, such as Caspase-3, to quantify the apoptotic signaling cascade.[4][12]
-
Annexin V/PI Staining: Uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
-
Oxidative Stress:
-
ROS Detection: Assays using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate) measure the intracellular accumulation of reactive oxygen species (ROS). This compound treatment has been shown to attenuate ROS formation.[1]
-
Mitochondrial Membrane Potential (ΔΨm): Probes like JC-1 or TMRE can be used to assess mitochondrial health, which is often compromised by oxidative stress. This compound can help maintain ΔΨm.[18]
-
-
Signaling Pathway Activation:
-
Western Blotting: The primary method to detect the phosphorylation (activation) of key signaling proteins like STAT3, Akt, and ERK1/2 following this compound treatment.[9][12][19]
-
Co-Immunoprecipitation (Co-IP): Used to demonstrate direct protein-protein interactions, such as the binding of intracellular this compound to the pro-apoptotic protein Bax.[8][19]
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of this compound and its analogs in different cell culture models.
Table 1: Neuroprotective and Cytoprotective Effects of this compound
| Cell Line | Insult | This compound/Analog | Concentration | Effect | Reference |
|---|---|---|---|---|---|
| SH-SY5Y | Silver Nanoparticles (10 µg/mL) | This compound | 0.1 - 10 µg/mL | Linearly rescued cell death from 10% to 50%. | [13] |
| HAECs | Oxidized LDL (100 µg/mL) | This compound | Not Specified | Attenuated ROS formation and apoptosis by ~50%. | [1] |
| hRPE | tBH (150 µM) | This compound | 5 - 10 µg/mL | Significantly inhibited tBH-induced ROS formation and cell death. | [4] |
| PC12 | Aβ25-35 | This compound G (HNG) | Not Specified | Protected against loss of cell viability and mitochondrial dysfunction. | [13] |
| Cortical Neurons | Not Specified | this compound | 10 µmol/L | Recovered cell viability to 98%. |[13] |
Table 2: Effects of this compound on Apoptosis and Signaling
| Cell Line | Insult | This compound/Analog | Concentration | Endpoint Measured | Result | Reference |
|---|---|---|---|---|---|---|
| GH3 Pituitary Cells | TNF-α | This compound | Not Specified | Apoptosis (TUNEL) | Reduced TNF-α-induced apoptosis. | [20] |
| SF268 Glioblastoma | Staurosporine (STS) | siRNA knockdown of endogenous HN | Not Specified | Apoptosis | Increased sensitivity to STS-induced apoptosis. | [8] |
| SH-SY5Y | None | HNG | 100 µM | Protein Phosphorylation | Increased phosphorylation of 57 proteins, including Akt, ERK1/2, and STAT3. | [9] |
| hRPE | tBH (150 µM) | this compound (10 µg/mL) + STAT3 Inhibitor (0.5 µM) | Not Specified | Cell Death (TUNEL) | The protective effect of this compound was blocked by the STAT3 inhibitor. |[4] |
Table 3: Effects of this compound on Insulin Secretion
| Model | Condition | This compound/Analog | Effect | Reference |
|---|---|---|---|---|
| Isolated Mouse Islets | High Glucose | HNGF6A | Increased glucose-stimulated insulin secretion (GSIS). | [15][16] |
| βTC3 Cells | High Glucose | HNGF6A | Dose-dependently increased GSIS. |[15][16] |
Experimental Workflows and Signaling Pathways
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol quantifies changes in cell viability in response to a cytotoxic agent, with and without this compound treatment.[19]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound peptide (or analog) stock solution
-
Cytotoxic agent (e.g., Amyloid-β, H₂O₂, Staurosporine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Plate reader (570 nm absorbance)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
Pre-treatment (Optional): Remove medium and add fresh medium containing various concentrations of this compound (e.g., 0, 10, 100, 1000 nM). Incubate for 1-2 hours.
-
Induce Stress: Add the cytotoxic agent at a predetermined toxic concentration to the wells (with and without this compound). Include control wells: untreated cells (100% viability) and medium only (blank).
-
Incubation: Incubate the plate for the desired period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage of the untreated control: (Absorbance of Treated Sample / Absorbance of Untreated Control) * 100.
Protocol 2: Apoptosis Detection using TUNEL Staining
This protocol detects DNA fragmentation in apoptotic cells.[1][20]
Materials:
-
Cells cultured on glass coverslips or chamber slides
-
In Situ Cell Death Detection Kit (e.g., from Roche), containing TUNEL reaction mixture (enzyme and label solution)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (4% paraformaldehyde in PBS)
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the apoptotic stimulus in the presence or absence of this compound as described in Protocol 1.
-
Fixation: Wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 1 hour at room temperature.
-
Permeabilization: Wash again with PBS. Incubate the cells with the permeabilization solution for 2 minutes on ice.
-
TUNEL Reaction: Wash with PBS. Prepare the TUNEL reaction mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each coverslip.
-
Incubation: Incubate in a humidified chamber for 60 minutes at 37°C in the dark.
-
Washing and Counterstaining: Wash the coverslips three times with PBS. Add a drop of mounting medium containing DAPI or Hoechst to stain all cell nuclei.
-
Visualization: Mount the coverslips on glass slides and visualize using a fluorescence microscope. TUNEL-positive cells will show green/red fluorescence (depending on the kit), while all nuclei will be stained blue by DAPI/Hoechst.
-
Data Analysis: Count the number of TUNEL-positive nuclei and the total number of nuclei in several random fields. Calculate the apoptotic index: (Number of TUNEL-positive cells / Total number of cells) * 100.
Protocol 3: Analysis of Signaling Protein Phosphorylation by Western Blot
This protocol is used to measure the activation of key signaling proteins like STAT3, Akt, and ERK in response to this compound.[9][19]
Materials:
-
6-well or 10 cm cell culture plates
-
This compound peptide
-
Ice-cold PBS
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-phospho-Akt, etc.)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. For signaling studies, it is often necessary to serum-starve the cells for 4-6 hours to reduce basal signaling.
-
This compound Stimulation: Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 15, 30, 60 minutes).
-
Protein Extraction: Immediately place the plate on ice. Wash the cells with ice-cold PBS. Add lysis buffer, scrape the cells, and collect the lysate.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize protein samples to the same concentration, prepare with Laemmli sample buffer, and boil for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated protein of interest.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection: Apply the ECL substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify band intensity using software like ImageJ. To normalize, strip the membrane and re-probe with an antibody against the total protein (e.g., total-STAT3) or a loading control (e.g., β-actin or GAPDH). Express the results as the ratio of phosphorylated protein to total protein.
References
- 1. This compound is expressed in human vascular walls and has a cytoprotective effect against oxidized LDL-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. The Mitochondrial-Derived Peptide this compound Protects RPE Cells From Oxidative Stress, Senescence, and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a harbinger of mitochondrial-derived peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protective Mechanism of this compound Against Oxidative Stress in Aging-Related Cardiovascular Diseases [frontiersin.org]
- 7. Frontiers | The Molecular Structure and Role of this compound in Neural and Skeletal Diseases, and in Tissue Regeneration [frontiersin.org]
- 8. bio.ijs.si [bio.ijs.si]
- 9. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Effects of this compound and Its Analogues on Male Germ Cell Apoptosis Induced by Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel this compound analogs confer neuroprotection and myoprotection to neuronal and myoblast cell cultures exposed to ischemia-like and doxorubicin-induced cell death insults | HUJI OpenScholar [openscholar.huji.ac.il]
- 13. Mitochondrial Peptide this compound Protects Silver Nanoparticles-Induced Neurotoxicity in Human Neuroblastoma Cancer Cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound and Its Pathophysiological Roles in Aging: A Systematic Review [mdpi.com]
- 15. Potent this compound analog increases glucose-stimulated insulin secretion through enhanced metabolism in the β cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potent this compound analog increases glucose-stimulated insulin secretion through enhanced metabolism in the β cell - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Experimental cell models of insulin resistance: overview and appraisal [frontiersin.org]
- 18. Cytoprotective role of this compound in lens epithelial cell oxidative stress-induced injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. This compound inhibits apoptosis in pituitary tumor cells through several signaling pathways including NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Cell Lines Overexpressing Humanin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and validation of stable mammalian cell lines constitutively overexpressing the mitochondrial-derived peptide, Humanin.
This compound is a 24-amino acid peptide with potent cytoprotective and neuroprotective effects.[1][2] It has been shown to protect against cell death in various disease models, including Alzheimer's disease and diabetes.[3][4] Stable cell lines overexpressing this compound are invaluable tools for studying its mechanism of action, identifying interacting partners, and for screening potential therapeutic compounds that modulate its activity.
The generation of stable cell lines involves the integration of an expression vector containing the this compound gene into the host cell's genome.[5] This allows for long-term, consistent expression of the peptide.[5] The following protocols detail the necessary steps, from vector construction to the validation of this compound overexpression.
Key Experimental Protocols
Protocol 1: Construction of a this compound Eukaryotic Expression Vector
This protocol describes the cloning of the this compound coding sequence into a mammalian expression vector.
1. Obtain the this compound Gene:
- The this compound coding sequence can be obtained by PCR amplification from a cDNA library or through gene synthesis.[6]
- Design primers with appropriate restriction enzyme sites (e.g., BamH I and Hind III) for cloning into the desired vector.[2]
2. Select an Expression Vector:
- Choose a eukaryotic expression vector with a strong constitutive promoter (e.g., CMV) and a selectable marker, such as resistance to neomycin (G418), puromycin, or hygromycin.[6][7] The pcDNA3.1(-) vector is a suitable choice.[2]
3. Cloning:
- Digest both the this compound gene fragment and the pcDNA3.1(-) vector with the selected restriction enzymes (e.g., BamH I and Hind III).[2]
- Ligate the digested this compound fragment into the linearized vector using T4 DNA ligase.[2] A molar ratio of approximately 3:1 (insert:vector) is recommended.[2]
- Transform the ligation product into competent E. coli cells for plasmid amplification.
4. Verification:
- Purify the plasmid DNA from transformed E. coli.
- Confirm the presence and correct orientation of the this compound insert by restriction enzyme digestion and agarose (B213101) gel electrophoresis.
- Verify the sequence of the this compound gene by Sanger sequencing to ensure no mutations were introduced during PCR.[6]
Protocol 2: Generation of Stable Cell Lines by Transfection
This protocol outlines the process of introducing the this compound expression vector into mammalian cells.
1. Cell Culture:
- Culture the chosen mammalian cell line (e.g., HEK293T, HeLa) in the appropriate medium and conditions. Cells should be healthy and in the logarithmic growth phase.
- Plate the cells 24 hours before transfection to achieve 60-70% confluency on the day of transfection.[8]
2. Transfection:
- Use a suitable transfection method, such as lipid-based reagents (e.g., Lipofectamine) or electroporation.[9][10]
- For lipid-based transfection, dilute the this compound expression plasmid and the transfection reagent in serum-free medium according to the manufacturer's instructions.[8]
- Add the DNA-lipid complex to the cells and incubate for the recommended time (typically 4-6 hours) before replacing with fresh complete medium.
3. Selection of Stably Transfected Cells:
- Allow the cells to recover and express the antibiotic resistance gene for 24-48 hours post-transfection.[10]
- Begin the selection process by adding the appropriate antibiotic (e.g., G418, puromycin) to the culture medium. The optimal concentration should be predetermined by generating a kill curve for the specific cell line.[5]
- Replace the selective medium every 3-4 days to remove dead cells and maintain selection pressure.[7]
- Selection can take from one to several weeks, after which resistant colonies will become visible.[7]
4. Isolation of Clonal Cell Lines:
- Once colonies are established, they can be isolated using cloning cylinders or by limiting dilution.
- For limiting dilution, dilute the cell suspension to a concentration of approximately 0.5 cells per 100 µL and plate into a 96-well plate. This increases the probability of obtaining wells with single colonies.
- Expand the isolated clones for further characterization.
Protocol 3: Validation of this compound Overexpression
This protocol describes methods to confirm the overexpression of this compound at both the mRNA and protein levels.
1. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
- Extract total RNA from the parental cell line and the stably transfected clones.
- Synthesize cDNA using a reverse transcription kit.
- Perform qRT-PCR using primers specific for the this compound gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
- Calculate the relative expression of this compound mRNA in the stable clones compared to the parental cells using the ΔΔCt method.
2. Protein Extraction and Western Blotting:
- Lyse the cells to extract total protein.
- Determine the protein concentration using a standard assay (e.g., BCA).
- Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Probe the membrane with a primary antibody specific for this compound.
- Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection by chemiluminescence.
- Include a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
- Compare the protein expression levels between the stable clones and the parental cell line.
Data Presentation
Table 1: Example Kill Curve Data for G418 Selection in HEK293T Cells
| G418 Concentration (µg/mL) | Cell Viability (%) after 10 days |
| 0 | 100 |
| 200 | 85 |
| 400 | 40 |
| 600 | 5 |
| 800 | 0 |
| 1000 | 0 |
This table illustrates how to determine the minimum antibiotic concentration that effectively kills non-transfected cells.
Table 2: Example qRT-PCR Results for this compound mRNA Expression
| Cell Line | Average Ct (this compound) | Average Ct (GAPDH) | ΔCt | ΔΔCt | Fold Change (2^-ΔΔCt) |
| Parental HEK293T | 28.5 | 18.2 | 10.3 | 0 | 1 |
| Clone 1 | 20.1 | 18.3 | 1.8 | -8.5 | 362 |
| Clone 2 | 19.5 | 18.1 | 1.4 | -8.9 | 480 |
| Clone 3 | 22.3 | 18.4 | 3.9 | -6.4 | 84 |
This table demonstrates the quantification of this compound mRNA overexpression in different stable clones.
Table 3: Example Densitometry Analysis of this compound Western Blot
| Cell Line | This compound Band Intensity | β-actin Band Intensity | Normalized this compound Expression |
| Parental HEK293T | 5,000 | 150,000 | 0.03 |
| Clone 1 | 950,000 | 148,000 | 6.42 |
| Clone 2 | 1,200,000 | 152,000 | 7.89 |
| Clone 3 | 450,000 | 149,000 | 3.02 |
This table shows the relative protein expression levels of this compound in stable clones compared to the parental cell line.
Visualizations
References
- 1. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of a eukaryotic expression plasmid of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genemedics.com [genemedics.com]
- 5. Stable Cell Line Generation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Gene Overexpression in Cell Lines Protocol - Creative Biogene [creative-biogene.com]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Development of a Stable Cell Line, Overexpressing Human T-cell Immunoglobulin Mucin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. knowledge.lonza.com [knowledge.lonza.com]
Application Notes: Immunofluorescence Staining for Intracellular Humanin
Introduction
Humanin (HN) is a 24-amino acid polypeptide encoded within the 16S ribosomal RNA gene in the mitochondrial genome.[1][2] Initially identified as a neuroprotective factor that shields cells from toxicity associated with Alzheimer's disease, its functions are now known to extend to broad cytoprotection and metabolic regulation.[3][4] this compound exerts its effects through both extracellular and intracellular mechanisms.[5][6] Intracellularly, this compound plays a critical anti-apoptotic role by interacting with pro-apoptotic members of the Bcl-2 family, such as Bax and Bid.[5][7][8] Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of this compound and to quantify its expression levels in response to various stimuli. Studies have shown this compound co-localizes extensively with mitochondria and can also be found in the cytoplasm.[9][10]
Key Experimental Considerations
Visualizing intracellular proteins like this compound requires careful optimization of sample preparation to ensure specific and robust staining while preserving cellular morphology.
-
Antibody Selection and Validation: The success of any immunofluorescence experiment hinges on the primary antibody's specificity and performance in this application. It is crucial to use an anti-Humanin antibody that has been specifically validated for immunofluorescence.[11] An antibody that works well in Western Blot may not recognize the native protein conformation in fixed cells.[11] Always check the manufacturer's datasheet for validated applications.[12][13][14]
-
Fixation: The goal of fixation is to preserve a "life-like" snapshot of the cell.[15]
-
Cross-linking Fixatives: Aldehydes like 4% paraformaldehyde (PFA) are commonly used. They cross-link proteins, which provides excellent preservation of cellular architecture but can sometimes mask the epitope your antibody is meant to detect.[15][16]
-
Precipitating/Denaturing Fixatives: Organic solvents like ice-cold methanol (B129727) or acetone (B3395972) dehydrate the cell, causing proteins to precipitate. This can sometimes improve antibody access to certain epitopes but may compromise cellular structure.[17] These fixatives also permeabilize the cell membrane simultaneously.
-
-
Permeabilization: To allow antibodies to access intracellular targets like this compound, the cell membrane must be made permeable.[17] This step is essential when using a non-permeabilizing cross-linking fixative like PFA.
-
Detergents: Non-ionic detergents are most common. Triton™ X-100 (0.1-0.5%) is a strong, non-selective detergent that permeabilizes all cellular membranes, including the nuclear membrane.[16] Milder detergents like Saponin or Digitonin can be used for cytoplasmic antigens when preserving membrane integrity is important.[18][19]
-
-
Controls: Appropriate controls are essential for interpreting results correctly.
-
No Primary Antibody Control: Incubating a sample with only the secondary antibody ensures that the secondary antibody is not binding non-specifically.[9]
-
Isotype Control: An antibody of the same isotype, species, and concentration as the primary antibody, but directed against an antigen not present in the sample, helps determine non-specific binding of the primary antibody.[19]
-
Positive/Negative Cell Controls: Use cell lines known to express or not express this compound, if available, to validate the staining pattern.
-
-
Co-localization Studies: To confirm this compound's association with specific organelles, co-staining with organelle markers is recommended. For example, co-staining with a mitochondrial marker like MitoTracker™ Red can confirm the mitochondrial localization of this compound.[9][10]
Experimental Workflow
Below is a diagram illustrating the general workflow for intracellular immunofluorescence staining.
Caption: A flowchart of the key steps for immunofluorescence staining of intracellular this compound.
Detailed Protocol for Immunofluorescence Staining of this compound
This protocol is a starting point and may require optimization based on the specific cell line and anti-Humanin antibody used.
Materials and Reagents
-
Cells: Cultured cells grown on sterile glass coverslips (18 mm or 22 mm).
-
Primary Antibody: Rabbit anti-Humanin polyclonal antibody (or other validated primary antibody).
-
Secondary Antibody: Fluorophore-conjugated anti-rabbit IgG (e.g., Alexa Fluor™ 488 or 594).
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4.[20]
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.[20] (Caution: PFA is toxic; handle in a fume hood).
-
Permeabilization Solution: 0.25% Triton™ X-100 in PBS.[20]
-
Blocking Solution: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 0.1% Triton™ X-100 in PBS.[20]
-
Antibody Dilution Buffer: 1% BSA and 0.1% Triton™ X-100 in PBS.
-
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) solution (e.g., 1 µg/mL).[21]
-
Mounting Medium: Anti-fade mounting medium (e.g., Fluoromount-G™).[18]
-
Equipment: Humidified chamber, fluorescence microscope with appropriate filters.
Procedure
-
Cell Preparation: a. Place sterile coverslips into the wells of a 12-well or 24-well plate. b. Seed cells at a density that will result in 60-80% confluency at the time of staining.[21] c. Culture cells overnight or for the desired experimental duration.
-
Fixation: a. Gently aspirate the culture medium. b. Wash cells once with PBS. c. Add 1 mL of 4% PFA Fixation Solution to each well. d. Incubate for 15 minutes at room temperature.[20] e. Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: a. Add 1 mL of Permeabilization Solution (0.25% Triton™ X-100 in PBS) to each well. b. Incubate for 10 minutes at room temperature. c. Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
Blocking: a. Add 1 mL of Blocking Solution to each well. b. Incubate for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: a. Dilute the anti-Humanin primary antibody to its optimal working concentration in Antibody Dilution Buffer. (Consult the antibody datasheet for recommended starting dilutions, typically 1:50 to 1:200).[14] b. Aspirate the blocking solution (do not wash). c. Add the diluted primary antibody solution to the coverslips. Ensure the entire surface is covered (approx. 50-100 µL). d. Incubate overnight at 4°C in a humidified chamber.[21]
-
Secondary Antibody Incubation: a. The next day, aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each. b. Dilute the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. c. Add the diluted secondary antibody to the coverslips. From this point on, protect the samples from light. d. Incubate for 1 hour at room temperature in a humidified chamber.[20]
-
Nuclear Counterstaining: a. Aspirate the secondary antibody solution and wash the coverslips three times with PBS for 5 minutes each in the dark. b. Add the DAPI solution and incubate for 5 minutes at room temperature.[21] c. Wash one final time with PBS for 5 minutes.
-
Mounting and Imaging: a. Using fine-tipped forceps, carefully remove the coverslip from the well. b. Wick away excess PBS by gently touching the edge of the coverslip to a kimwipe. c. Place a small drop of anti-fade mounting medium onto a clean microscope slide. d. Invert the coverslip (cell-side down) onto the drop of mounting medium. e. Gently press to remove any air bubbles and seal the edges with clear nail polish if desired. f. Allow the mounting medium to cure (typically 24 hours at 4°C). g. Image the samples using a fluorescence microscope with the appropriate filters for your chosen fluorophore and DAPI.
Quantitative Data Analysis
Immunofluorescence can be used quantitatively to measure changes in protein expression.[22] This is often achieved by measuring the Mean Fluorescence Intensity (MFI) within a defined Region of Interest (ROI), such as the cytoplasm or whole cell, using image analysis software (e.g., ImageJ/Fiji, MetaMorph).[22][23] The data should be normalized against background fluorescence.
Table 1: Representative Quantitative Analysis of this compound Expression
The following table presents hypothetical data illustrating the quantification of intracellular this compound levels in response to oxidative stress, a condition where this compound is known to be protective.[4]
| Condition | Mean Fluorescence Intensity (MFI) (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| Untreated Control | 150.2 | ± 12.5 | 1.0 |
| Oxidative Stress (e.g., H₂O₂) | 285.7 | ± 25.1 | 1.9 |
| No Primary Antibody | 15.8 | ± 3.1 | N/A |
Intracellular Signaling Pathway of this compound
This compound exerts a significant portion of its anti-apoptotic function by directly interacting with and inhibiting pro-apoptotic Bcl-2 family members in the cytoplasm, thereby preventing their translocation to the mitochondria.[5][24]
Caption: this compound inhibits apoptosis by binding to Bax and tBid, preventing their activation.
References
- 1. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. pharmacy.biz [pharmacy.biz]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bio.ijs.si [bio.ijs.si]
- 8. This compound binds and nullifies Bid activity by blocking its activation of Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mitochondrial-Derived Peptide this compound Protects RPE Cells From Oxidative Stress, Senescence, and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. This compound antibody (25885-1-AP) | Proteintech [ptglab.com]
- 13. This compound Polyclonal Antibody (PA1-41325) [thermofisher.com]
- 14. Anti-Humanin (HN) antibody produced in rabbit affinity isolated antibody, buffered aqueous solution | Sigma-Aldrich [sigmaaldrich.com]
- 15. blog.cellsignal.com [blog.cellsignal.com]
- 16. piwocka-lab.nencki.edu.pl - Staining of intracellular proteins [piwocka-lab.nencki.edu.pl]
- 17. blog.addgene.org [blog.addgene.org]
- 18. med.upenn.edu [med.upenn.edu]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - KR [thermofisher.com]
- 21. v19.proteinatlas.org [v19.proteinatlas.org]
- 22. hrpub.org [hrpub.org]
- 23. researchgate.net [researchgate.net]
- 24. This compound selectively prevents the activation of pro-apoptotic protein BID by sequestering it into fibers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Humanin Research in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the in vivo investigation of Humanin (HN) and its analogs. The protocols detailed below are synthesized from established methodologies in the field and are intended to serve as a guide for studying the therapeutic potential of this compound in various disease contexts, including neurodegenerative, cardiovascular, and metabolic disorders.
Introduction to this compound and its In Vivo Significance
This compound is a 24-amino acid peptide encoded by the mitochondrial genome that has demonstrated significant cytoprotective effects.[1][2] Discovered as a neuroprotective factor against Alzheimer's disease (AD)-related insults, its therapeutic potential has since expanded to a wide range of age-related diseases.[3][4][5] In vivo studies are crucial for understanding the systemic effects, pharmacokinetics, and efficacy of this compound and its more potent analogs, such as HNG (S14G-Humanin).[5] Animal models, primarily mice and rats, have been instrumental in elucidating the protective mechanisms of this compound in conditions like Alzheimer's disease, stroke, myocardial infarction, and diabetes.[3][4]
Common Animal Models in this compound Research
Mice and rats are the most frequently used species in this compound research due to their well-characterized genetics, physiology, and the availability of established disease models.
| Animal Model | Disease Area | Key Applications |
| Mice (e.g., C57BL/6, APP/PS1, 3xTg-AD) | Neurodegenerative Diseases (Alzheimer's), Cardiovascular Diseases, Metabolic Diseases, Aging | Assessing cognitive function, Aβ plaque reduction, neuroinflammation, cardioprotection, insulin (B600854) sensitivity, and healthspan.[4][6][7] |
| Rats (e.g., Sprague-Dawley, Wistar) | Cardiovascular Diseases (Ischemia/Reperfusion), Neurological Injury, Metabolic Diseases | Investigating cardioprotective effects, neuroprotection against ischemic injury, and glucose metabolism.[8][9] |
Signaling Pathways of this compound
This compound exerts its protective effects through multiple signaling pathways. Extracellularly, it can bind to the GP130/IL6ST receptor complex, leading to the activation of downstream pro-survival pathways.
-
JAK2/STAT3 Pathway: Upon binding to its receptor complex, this compound can activate Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 then translocates to the nucleus to regulate the expression of genes involved in cell survival.
-
PI3K/Akt Pathway: this compound can also activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade, a critical pathway in promoting cell survival and inhibiting apoptosis.[2]
-
ERK1/2 Pathway: The Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, involved in cell proliferation and differentiation, is another downstream target of this compound signaling.[2]
Figure 1: this compound signaling pathways leading to cytoprotection.
Experimental Protocols
The following are detailed protocols for common in vivo experiments in this compound research.
Animal Model and this compound Administration
A general workflow for in vivo this compound studies involves acclimatizing the animals, inducing the disease model, administering this compound or a vehicle control, and then performing behavioral and biochemical analyses.
Figure 2: General experimental workflow for in vivo this compound studies.
Protocol 1: Intraperitoneal (IP) Injection of this compound Analog (HNG)
Objective: To systemically administer HNG to mice for studying its therapeutic effects.
Materials:
-
HNG peptide
-
Sterile saline (0.9% NaCl)
-
1 ml syringes with 25-30 gauge needles
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of HNG Solution: Dissolve the lyophilized HNG peptide in sterile saline to the desired concentration (e.g., 0.4 mg/ml for a 4 mg/kg dose in a 25g mouse, assuming a 0.25 ml injection volume).[10] Ensure the solution is clear and free of particulates.
-
Animal Handling: Weigh the mouse to calculate the precise injection volume. Gently restrain the mouse by grasping the loose skin over the shoulders and neck.
-
Injection Site: Turn the mouse to expose its abdomen. The ideal injection site is the lower right quadrant of the abdomen to avoid injuring the cecum, bladder, or liver.
-
Injection: Swab the injection site with 70% ethanol. Insert the needle at a 30-45 degree angle with the bevel up. Gently aspirate to ensure no fluid or blood is drawn, confirming the needle is in the peritoneal cavity. Slowly inject the calculated volume of the HNG solution.
-
Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Protocol 2: Intracerebroventricular (ICV) Injection of HNG in Mice
Objective: To directly administer HNG into the cerebral ventricles to study its central nervous system effects.
Materials:
-
HNG peptide
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Hamilton syringe with a 32-gauge needle
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, drill)
-
Bone wax or dental cement
Procedure:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the mouse and mount it in a stereotaxic frame. Ensure the head is level.
-
Surgical Preparation: Shave the scalp and disinfect with an antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Using a stereotaxic drill, create a small burr hole over the lateral ventricle. Typical coordinates for mice relative to bregma are: -0.3 mm posterior, 1.0 mm lateral, and 2.5 mm ventral.
-
Injection: Slowly lower the Hamilton syringe needle to the target depth. Inject the HNG solution (e.g., 0.1 µg in 1-2 µl of aCSF) over several minutes to prevent a rapid increase in intracranial pressure.[11]
-
Closure: Leave the needle in place for a few minutes post-injection to minimize backflow. Slowly withdraw the needle and seal the burr hole with bone wax or dental cement. Suture the scalp incision.
-
Post-operative Care: Provide post-operative analgesia and monitor the animal for recovery.
Protocol 3: Alzheimer's Disease Model - Morris Water Maze (MWM)
Objective: To assess spatial learning and memory in a mouse model of Alzheimer's disease treated with this compound.
Materials:
-
Circular pool (120-150 cm diameter)
-
Escape platform (10 cm diameter)
-
Non-toxic white paint or milk powder to make the water opaque
-
Video tracking system and software
-
Extra-maze visual cues
Procedure:
-
Pool Setup: Fill the pool with water maintained at 20-22°C. Make the water opaque. Place the escape platform 1 cm below the water surface in a fixed quadrant.[1][7]
-
Acquisition Phase (4-5 days):
-
Each day, conduct 4 trials per mouse.
-
For each trial, gently place the mouse into the water facing the pool wall at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.[7]
-
If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant where the platform was previously located.
-
Protocol 4: Cardiovascular Disease Model - Myocardial Ischemia/Reperfusion (I/R) Injury in Rats
Objective: To induce myocardial I/R injury and assess the cardioprotective effects of this compound.
Materials:
-
Anesthetic (e.g., ketamine/xylazine)
-
Ventilator
-
Surgical instruments
-
4-0 silk suture
-
ECG monitoring equipment
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and intubate it for mechanical ventilation.
-
Thoracotomy: Make a left thoracotomy to expose the heart.
-
Ligation: Ligate the left anterior descending (LAD) coronary artery with a 4-0 silk suture. A small piece of tubing can be placed between the suture and the artery to facilitate reperfusion.
-
Ischemia: Confirm ischemia by observing the paling of the myocardium and changes in the ECG. The ischemic period is typically 30-45 minutes.[3][5]
-
Reperfusion: Release the snare to allow for reperfusion, which is typically maintained for 2 to 24 hours.[3][5]
-
This compound Administration: this compound or its analog can be administered before ischemia (pre-treatment) or at the onset of reperfusion.[5]
-
Assessment: After the reperfusion period, assess infarct size (e.g., using TTC staining), cardiac function (echocardiography), and apoptosis (TUNEL assay).
Protocol 5: Metabolic Disease Model - Streptozotocin (STZ)-Induced Diabetes in Mice
Objective: To induce a model of type 1 diabetes and evaluate the effects of this compound on glycemic control and beta-cell survival.
Materials:
-
Streptozotocin (STZ)
-
Cold citrate (B86180) buffer (pH 4.5)
-
Glucometer and test strips
Procedure:
-
STZ Preparation: Immediately before use, dissolve STZ in cold citrate buffer.
-
Induction of Diabetes: A common method is multiple low-dose injections of STZ (e.g., 40-50 mg/kg, IP) for 5 consecutive days to induce a more gradual and immune-mediated beta-cell destruction.[12] Alternatively, a single high dose (e.g., 150-200 mg/kg, IP) can be used.[12][13]
-
Blood Glucose Monitoring: Monitor blood glucose levels from tail vein blood samples. Mice with blood glucose levels consistently above 250-300 mg/dL are considered diabetic.
-
This compound Treatment: Once diabetes is established, begin the this compound treatment regimen.
-
Outcome Measures: Monitor blood glucose levels, body weight, and at the end of the study, pancreatic islets can be analyzed for beta-cell mass and apoptosis.
Data Presentation and Analysis
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo this compound studies.
Table 1: Neuroprotective Effects of this compound Analogs in Mouse Models of Alzheimer's Disease
| Parameter | Animal Model | Treatment | Result |
| Cognitive Performance (MWM) | 3xTg-AD mice | HNG (intranasal, 3 months) | Ameliorated cognitive impairment.[7] |
| Aβ Plaque Burden | 3xTg-AD mice | HNG (intranasal, 3 months) | Markedly lower Aβ levels in the brain.[7] |
| Neprilysin Expression | 3xTg-AD mice | HNG (intranasal, 3 months) | Increased expression in the hippocampus.[7] |
Table 2: Cardioprotective Effects of this compound Analogs in Rodent Models of I/R Injury
| Parameter | Animal Model | Treatment | Result |
| Infarct Size (% of Area at Risk) | Mice | HNG (2 mg/kg, intracardiac at reperfusion) | Reduced by 47%.[5] |
| Cardiac Arrhythmia | Rats | HNG (252 µg/kg, IV during ischemia) | Significantly decreased. |
| Left Ventricular Dysfunction | Rats | HNG (252 µg/kg, IV during ischemia) | Significantly decreased. |
Table 3: Metabolic Effects of this compound Analogs in Mouse Models
| Parameter | Animal Model | Treatment | Result |
| Visceral Fat | High-fat diet-induced obese mice | HNG (2 mg/kg, IP for 4 weeks) | Reduced visceral fat.[11] |
| Hepatic Triglyceride Accumulation | High-fat diet-induced obese mice | HNG (2 mg/kg, IP for 4 weeks) | Reduced hepatic triglyceride accumulation.[11] |
| Glucose Tolerance | Non-obese diabetic (NOD) mice | This compound (6 weeks) | Normalized glucose tolerance. |
Biochemical and Histological Analysis Protocols
Immunohistochemistry for Aβ Plaques:
-
Perfuse mice and fix brains in 4% paraformaldehyde.
-
Cryoprotect brains in sucrose (B13894) solution and section on a cryostat.
-
Incubate sections with a primary antibody against Aβ.
-
Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.
-
Visualize with a chromogen like DAB.
-
Counterstain with cresyl violet.[4]
Western Blot for p-Akt:
-
Homogenize tissue samples (e.g., hippocampus) in lysis buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect chemiluminescence and quantify band intensity. Normalize to total Akt and a loading control (e.g., β-actin).[15]
TUNEL Assay for Apoptosis:
-
Prepare paraffin-embedded or frozen tissue sections.
-
Permeabilize the tissue.
-
Incubate with terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP).
-
Visualize labeled nuclei using fluorescence microscopy.
-
Counterstain with DAPI to visualize all nuclei.
-
Quantify the percentage of TUNEL-positive cells.[16][17][18]
Conclusion
Animal models are indispensable tools for the in vivo investigation of this compound's therapeutic potential. The protocols outlined in these application notes provide a framework for conducting robust preclinical studies in key disease areas. By employing these standardized methodologies, researchers can effectively evaluate the efficacy of this compound and its analogs, paving the way for potential clinical applications in the treatment of age-related diseases.
References
- 1. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts cardioprotection against cardiac ischemia/reperfusion injury through attenuation of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Limited clearance of pre-existing amyloid plaques after intracerebral injection of Aβ antibodies in two mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute this compound Therapy Attenuates Myocardial Ischemia and Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prevents brain mitochondrial dysfunction in a cardiac ischaemia-reperfusion injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The protective effects of this compound in rats with experimental myocardial infarction: The role of asprosin and spexin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. researchgate.net [researchgate.net]
- 13. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]
- 17. Detection of cardiac apoptosis by [18F]ML-10 in a mouse model of permanent LAD ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Noninvasive Molecular Imaging of Apoptosis in a Mouse Model of Anthracycline-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Humanin Analogs to Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Humanin (HN) analogs in mice. This compound is a mitochondrial-derived peptide with demonstrated cytoprotective and neuroprotective properties, making its analogs promising therapeutic candidates for a range of age-related and metabolic diseases.[1] This document outlines detailed protocols for the preparation and administration of several key this compound analogs, summarizes quantitative data from various studies, and illustrates the primary signaling pathways involved.
Overview of this compound and its Analogs
This compound is a 24-amino acid peptide that plays a crucial role in cell survival and stress response.[1] Its analogs are synthetic derivatives designed to have enhanced potency and stability. Commonly studied analogs include:
-
HNG (S14G-Humanin): A highly potent analog with a single amino acid substitution (Ser14Gly).[2] It has been shown to be neuroprotective and cardioprotective.[2][3]
-
HNGF6A: An analog of HNG that does not bind to Insulin-like growth factor-binding protein 3 (IGFBP-3), allowing for the specific investigation of IGFBP-3 independent pathways.[4][5]
-
Colivelin: A hybrid peptide combining a potent this compound derivative with Activity-Dependent Neurotrophic Factor (ADNF), exhibiting strong neuroprotective effects.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies administering this compound analogs to mice, providing a comparative overview of dosages, administration routes, and observed effects.
Table 1: Intraperitoneal (i.p.) Administration of this compound Analogs
| This compound Analog | Mouse Model | Dosage | Dosing Regimen | Key Findings | Reference(s) |
| HNG | C57BL/6N (Aging) | 4 mg/kg | Bi-weekly for 14 months | Improved healthspan, reduced body weight, and attenuated age-related myocardial fibrosis. | [8][9][10] |
| HNG | High-Fat Diet-Induced Fatty Liver | 2 mg/kg | Daily for 4 weeks | Reduced visceral fat and hepatic triglyceride accumulation. | [11] |
| HNG | Myocardial Ischemia/Reperfusion | 0.2 - 2 mg/kg | Single dose 1 hour prior to ischemia | Dose-dependent reduction in infarct size. | [2] |
| HNGF6A | Chemotherapy-Induced Germ Cell Apoptosis | 5 mg/kg | Single dose | Prevented cyclophosphamide-induced apoptosis in germ cells. | [4] |
| Colivelin | Muscarinic Antagonist-Induced Memory Impairment | Not specified | Single pre-injection | Suppressed memory impairment, indicating blood-brain barrier penetration. | [6] |
Table 2: Central Administration (i.c.v. and Intracardiac) of this compound Analogs
| this compound Analog | Mouse Model | Route | Dosage | Dosing Regimen | Key Findings | Reference(s) | | --- | --- | --- | --- | --- | --- | | HNG | Cerebral Ischemic Injury | i.c.v. | 0.1 µg | Single dose 30 minutes prior to injury | Reduced cerebral infarct volume by 54%. |[11] | | Colivelin | ALS Model (G93A-SOD1) | i.c.v. | 10 pmol - 1 nmol | Every other day from 80 days of age | Dose-dependently improved motor performance and prolonged survival. |[7][12] | | HNG | Myocardial Ischemia/Reperfusion | Intracardiac | 2 mg/kg | Single dose at the time of reperfusion | Reduced myocardial infarct size by 47% and improved cardiac function. |[2][11] |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound analogs in mice.
General Guidelines for Animal Handling and Care
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before initiating any experimental procedures.[13]
-
Animal Models: The choice of mouse model will depend on the specific research question (e.g., C57BL/6 for aging studies, 3xTg-AD for Alzheimer's disease).
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Preparation of this compound Analog Solutions
-
Reconstitution: Reconstitute the lyophilized this compound analog peptide in sterile, pyrogen-free saline (0.9% NaCl) or another appropriate vehicle to the desired stock concentration.
-
Storage: Aliquot the reconstituted solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.[14]
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration with sterile saline.
Administration Protocols
This is a common route for systemic administration.
Materials:
-
Prepared this compound analog solution
-
Sterile syringes (1 ml) with appropriate gauge needles (e.g., 25-27G)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct volume of the analog solution to inject based on its body weight and the desired dosage.
-
Gently restrain the mouse, exposing the abdomen.
-
Insert the needle into the lower quadrant of the abdomen, being careful to avoid the midline to prevent damage to the bladder or other organs.
-
Aspirate briefly to ensure the needle has not entered a blood vessel.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
This method delivers the analog directly to the central nervous system.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe with a fine-gauge needle (e.g., 30G)
-
Surgical drill and tools
-
Suturing material or tissue adhesive
Procedure:
-
Anesthetize the mouse and mount it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using predetermined stereotaxic coordinates, drill a small burr hole over the target lateral ventricle.
-
Slowly lower the Hamilton syringe needle to the correct depth.
-
Infuse the this compound analog solution at a slow, controlled rate (e.g., 0.5-1 µL/min) to prevent tissue damage.[14]
-
Leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.[14]
-
Slowly withdraw the needle and suture or glue the incision.
-
Provide post-operative care, including analgesics and monitoring for recovery.
Signaling Pathways and Visualizations
This compound and its analogs exert their cytoprotective effects by activating several key intracellular signaling pathways.[11][15][16]
Key Signaling Pathways
-
JAK2/STAT3 Pathway: this compound binds to a heterotrimeric receptor complex (gp130, CNTFRα, and WSX-1), leading to the activation of Janus kinase 2 (JAK2) and subsequent phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[11][17] Activated STAT3 translocates to the nucleus to regulate the expression of pro-survival genes.
-
PI3K/AKT Pathway: This pathway is also activated downstream of the this compound receptor complex and is crucial for promoting cell survival and inhibiting apoptosis.[9][15]
-
ERK1/2 Pathway: The extracellular signal-regulated kinase (ERK) pathway is another pro-survival pathway activated by this compound.[15][16]
Below are diagrams illustrating these pathways and a typical experimental workflow.
Caption: this compound analog signaling pathways promoting cell survival.
Caption: A typical experimental workflow for in vivo this compound analog studies.
References
- 1. Frontiers | this compound and Age-Related Diseases: A New Link? [frontiersin.org]
- 2. Acute this compound Therapy Attenuates Myocardial Ischemia and Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A this compound Derivative Reduces Amyloid Beta Accumulation and Ameliorates Memory Deficit in Triple Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of this compound and Its Analogues on Male Germ Cell Apoptosis Induced by Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HNGF6A Inhibits Oxidative Stress-Induced MC3T3-E1 Cell Apoptosis and Osteoblast Phenotype Inhibition by Targeting Circ_0001843/miR-214 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Colivelin prolongs survival of an ALS model mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mitochondrial derived peptide this compound is a regulator of lifespan and healthspan | Aging [aging-us.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Chronic treatment with the mitochondrial peptide this compound prevents age-related myocardial fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. researchmap.jp [researchmap.jp]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Colivelin Rescues Ischemic Neuron and Axons Involving JAK/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mitochondrial Function Following Humanin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Humanin (HN) is a peptide encoded within the mitochondrial genome that has emerged as a potent cytoprotective agent with significant therapeutic potential.[1][2] It plays a crucial role in cellular survival by mitigating apoptosis, reducing oxidative stress, and preserving mitochondrial integrity.[3][4] These application notes provide a comprehensive guide for researchers to assess the effects of this compound treatment on mitochondrial function, offering detailed protocols for key experiments and a summary of expected quantitative outcomes.
This compound exerts its protective effects through a dual mechanism of action. Intracellularly, it can inhibit the translocation of pro-apoptotic proteins such as Bax and Bid to the mitochondria, thereby preventing the initiation of the intrinsic apoptotic cascade.[5][6][7] Extracellularly, this compound binds to cell surface receptors, including a trimeric complex of CNTFR/WSX-1/gp130 and the formyl-peptide receptor-like-1 (FPRL1), to activate pro-survival signaling pathways like JAK/STAT3, PI3K/AKT, and ERK1/2.[8][9][10]
Key Mitochondrial Parameters Modulated by this compound
This compound treatment has been shown to positively impact several key indicators of mitochondrial health:
-
Mitochondrial Respiration: this compound can restore and enhance mitochondrial bioenergetics, including basal and maximal oxygen consumption rates (OCR).[9][11]
-
Mitochondrial Membrane Potential (ΔΨm): It helps to maintain the mitochondrial membrane potential, which is crucial for ATP synthesis and overall mitochondrial function.[3][12]
-
ATP Production: this compound treatment can lead to the restoration of cellular ATP levels, counteracting mitochondrial dysfunction.[11][12]
-
Reactive Oxygen Species (ROS) Production: It effectively reduces the production of mitochondrial reactive oxygen species, thereby protecting cells from oxidative damage.[3][4][12]
-
Mitochondrial Biogenesis: this compound can stimulate the formation of new mitochondria by increasing the expression of key regulators like mitochondrial transcription factor A (TFAM) and increasing mitochondrial DNA (mtDNA) copy number.[9][11]
-
Inhibition of Apoptotic Signaling: By preventing the translocation of Bax to the mitochondria, this compound directly inhibits a key step in the intrinsic apoptotic pathway.[1][5][11]
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the effects of this compound and its potent analogue, S14G-Humanin (HNG), on mitochondrial function.
| Parameter Assessed | Cell/Tissue Type | Treatment Conditions | Key Findings | Reference |
| Mitochondrial Respiration (OCR) | Human Retinal Pigment Epithelial (hRPE) cells | 10-20 µg/mL HN for 24h with 150 µM tBH | Significantly increased basal and maximal OCR compared to tBH alone. | [11] |
| Mitochondrial Membrane Potential | H9C2 cells | HNG treatment with H₂O₂ stimulation | Preserved mitochondrial membrane potential. | [13] |
| ATP Levels | H9C2 cells | HNG treatment with H₂O₂ stimulation | Preserved ATP levels. | [13] |
| Intracellular ROS | H9C2 cells | HNG treatment with H₂O₂ stimulation | Reduced intracellular ROS. | [13] |
| Mitochondrial DNA Copy Number | hRPE cells | 10 µg/mL HN for 24h with 150 µM tBH | ~2-fold increase in mtDNA copy number compared to tBH alone. | [11] |
| Bax Translocation | Cos7 cells | HN peptide with 1mM Staurosporine (STS) | ~50% reduction in cells with translocated Bax. | [1] |
Signaling Pathways and Experimental Workflow
This compound Signaling Pathways
Caption: this compound's dual-mechanism signaling pathways.
General Experimental Workflow
Caption: General workflow for assessing mitochondrial function.
Experimental Protocols
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) of cells in real-time, providing a quantitative measure of mitochondrial respiration. The Mito Stress Test sequentially injects mitochondrial inhibitors to reveal key parameters of mitochondrial function.[9][14]
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.[15]
-
This compound Treatment: Treat cells with the desired concentration of this compound or HNG for the specified duration. Include vehicle-treated and untreated controls.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.[15]
-
Assay Medium Preparation: Prepare Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.[14]
-
Cell Plate Preparation: Replace the culture medium with pre-warmed assay medium and incubate the cell plate in a non-CO2 37°C incubator for 45-60 minutes.[14]
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone/antimycin A.[9]
-
Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate and initiate the Mito Stress Test protocol.[14]
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Analyze the basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Principle: JC-1 is a ratiometric fluorescent dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence indicates the state of mitochondrial polarization.[10][16] TMRM is a monochromatic dye that accumulates in mitochondria based on membrane potential, with fluorescence intensity proportional to ΔΨm.[10][17]
Protocol (using JC-1):
-
Cell Culture and Treatment: Culture cells and treat with this compound as described previously. Include a positive control treated with an uncoupling agent like CCCP (5-50 µM for 15-30 minutes) to induce depolarization.[16]
-
JC-1 Staining: Prepare a JC-1 working solution (1-10 µM) in pre-warmed cell culture medium. Replace the culture medium with the JC-1 working solution and incubate for 15-30 minutes at 37°C, protected from light.[16][18]
-
Washing: Gently wash the cells once or twice with pre-warmed phosphate-buffered saline (PBS) or assay buffer.[10]
-
Analysis:
-
Fluorescence Microscopy: Visualize cells using a fluorescence microscope with appropriate filters for red (J-aggregates) and green (monomers) fluorescence.
-
Flow Cytometry: Excite at 488 nm and detect green fluorescence in the FITC channel and red fluorescence in the PE channel.[10]
-
Plate Reader: Measure fluorescence at Ex/Em ~535/595 nm for red and ~485/535 nm for green.[18]
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Quantification of Mitochondrial Reactive Oxygen Species (ROS)
Principle: MitoSOX™ Red is a fluorogenic dye that selectively targets mitochondria in live cells. It is oxidized by superoxide (B77818), a primary mitochondrial ROS, to a product that exhibits red fluorescence.[19][20]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described.
-
MitoSOX Red Preparation: Prepare a 5 mM MitoSOX Red stock solution in DMSO. Dilute the stock solution to a working concentration of 1-5 µM in pre-warmed HBSS or cell culture medium immediately before use.[12][21]
-
Cell Staining: Remove the culture medium and add the MitoSOX Red working solution to the cells. Incubate for 10-30 minutes at 37°C, protected from light.[19][20]
-
Washing: Gently wash the cells three times with pre-warmed buffer.[19]
-
Analysis:
-
Data Analysis: Quantify the mean fluorescence intensity. A decrease in intensity in this compound-treated cells compared to stressed controls indicates a reduction in mitochondrial superoxide production.
Measurement of Cellular ATP Levels
Principle: This assay utilizes the enzyme luciferase, which catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The amount of light emitted is directly proportional to the ATP concentration.[2][22]
Protocol:
-
Cell Lysis: After this compound treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release cellular ATP.
-
ATP Standard Curve: Prepare a series of ATP standards of known concentrations.[22]
-
Luciferase Reaction: Prepare the ATP detection cocktail containing luciferase and D-luciferin.[22]
-
Luminescence Measurement: Add the detection cocktail to the cell lysates and ATP standards. Immediately measure the luminescence using a luminometer.[22][23]
-
Data Analysis: Generate a standard curve from the ATP standards. Calculate the ATP concentration in the cell lysates based on the standard curve and normalize to cell number or protein concentration.
Assessment of Bax Translocation to Mitochondria
Principle: In response to apoptotic stimuli, the pro-apoptotic protein Bax translocates from the cytosol to the mitochondrial outer membrane. This can be visualized using immunofluorescence microscopy by co-localizing Bax with a mitochondrial marker.[1][11]
Protocol:
-
Cell Culture and Treatment: Culture cells on coverslips and treat with this compound and an apoptotic stimulus (e.g., staurosporine).
-
Mitochondrial Staining: Incubate live cells with a mitochondrial marker dye (e.g., MitoTracker™ Red CMXRos) according to the manufacturer's protocol.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, then permeabilize with a detergent like Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against Bax, followed by a fluorescently-labeled secondary antibody (e.g., Alexa Fluor™ 488, green). Stain the nuclei with DAPI (blue).[11]
-
Imaging: Acquire images using a confocal fluorescence microscope.
-
Data Analysis: Analyze the co-localization of the green (Bax) and red (mitochondria) signals. In protected cells, the Bax signal will be diffuse in the cytoplasm, while in apoptotic cells, it will appear as puncta co-localizing with the mitochondria (yellow in merged image).[11]
Conclusion
These application notes and protocols provide a robust framework for investigating the effects of this compound on mitochondrial function. By employing these methodologies, researchers can obtain reliable and quantitative data to further elucidate the mechanisms of this compound's cytoprotective actions and to evaluate its potential as a therapeutic agent for a range of diseases associated with mitochondrial dysfunction.
References
- 1. bio.ijs.si [bio.ijs.si]
- 2. sm.unife.it [sm.unife.it]
- 3. [PDF] The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus | Semantic Scholar [semanticscholar.org]
- 4. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound peptide suppresses apoptosis by interfering with Bax activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound decreases mitochondrial membrane permeability by inhibiting the membrane association and oligomerization of Bax and Bid proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.protocols.io [content.protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. The Mitochondrial-Derived Peptide this compound Protects RPE Cells From Oxidative Stress, Senescence, and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. benchchem.com [benchchem.com]
- 15. tabaslab.com [tabaslab.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. m.youtube.com [m.youtube.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. benchchem.com [benchchem.com]
- 20. apexbt.com [apexbt.com]
- 21. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. organslices.com [organslices.com]
Application Notes and Protocols for Identifying Humanin Binding Partners Using Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the identification of binding partners for the mitochondrial-derived peptide, Humanin (HN), using co-immunoprecipitation (Co-IP). This technique is pivotal for elucidating the molecular mechanisms underlying this compound's cytoprotective and metabolic functions.
Introduction
This compound is a 24-amino acid peptide with potent protective effects against a variety of cellular stressors, playing significant roles in neuroprotection, cardioprotection, and metabolic regulation. Its biological activity is mediated through interactions with a range of intracellular and extracellular proteins. Co-immunoprecipitation is a robust and widely used technique to capture and identify these protein-protein interactions in a cellular context. By using an antibody to "pull down" a specific protein of interest (the "bait"), any associated proteins (the "prey") are also isolated, allowing for their subsequent identification by methods such as mass spectrometry.
Known this compound Binding Partners
Co-IP and other interaction-based assays have identified several key binding partners for this compound, which can be broadly categorized as intracellular and extracellular.
Intracellular Binding Partners:
-
Bcl-2-associated X protein (BAX): this compound directly binds to the pro-apoptotic protein BAX, preventing its translocation to the mitochondria and subsequent initiation of the apoptotic cascade.[1][2]
-
Truncated Bid (tBid) and BimEL: this compound also interacts with these BH3-only proteins, further inhibiting the intrinsic apoptotic pathway.
-
Insulin-like growth factor-binding protein 3 (IGFBP-3): this compound can bind to IGFBP-3 within the cell, modulating its pro-apoptotic activities.[3][4]
Extracellular Receptors:
-
Formyl peptide receptor-like 1 (FPRL1): As a G protein-coupled receptor, FPRL1 is one of the cell surface receptors for this compound, mediating its signaling and leading to the activation of downstream pathways like the ERK1/2 cascade.[1][5][6][7]
-
CNTFR/WSX-1/gp130 complex: This trimeric cytokine receptor complex is another key cell surface receptor for this compound. Its activation leads to the phosphorylation and activation of the JAK2/STAT3 signaling pathway.[5][8][9][10][11][12]
Experimental Workflow for this compound Co-Immunoprecipitation
The following diagram outlines the general workflow for identifying this compound binding partners using co-immunoprecipitation followed by mass spectrometry for protein identification.
Detailed Methodologies: Co-immunoprecipitation Protocol
This protocol is a generalized procedure for the co-immunoprecipitation of this compound and its binding partners from cultured mammalian cells. Optimization of buffer components, antibody concentrations, and incubation times may be necessary for specific cell types and experimental goals.
Materials:
-
Cell Lines: HEK293T (human embryonic kidney) or A172 (human glioblastoma) cells are suitable choices.
-
Antibodies:
-
Anti-Humanin antibody (for endogenous Co-IP)
-
Anti-tag antibody (e.g., anti-GFP, anti-FLAG) if using tagged this compound constructs
-
Normal rabbit or mouse IgG (as a negative control)
-
-
Lysis Buffer (Non-denaturing): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% NP-40 or Triton X-100) or Tris-buffered saline with Tween 20 (TBST).
-
Elution Buffer: 0.1 M glycine (B1666218) (pH 2.5-3.0) or SDS-PAGE sample buffer (for direct analysis by Western blot).
-
Protein A/G Agarose or Magnetic Beads
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency. For experiments involving tagged this compound, transfect the cells with the appropriate expression vector 24-48 hours prior to lysis.
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant (cell lysate) to a fresh tube.
-
-
Pre-clearing the Lysate:
-
Add control IgG (the same species as the IP antibody) and Protein A/G beads to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation. This step removes proteins that non-specifically bind to the IgG and beads.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody (anti-Humanin or anti-tag) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 ml of ice-cold wash buffer.
-
Repeat the wash step 3-5 times to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add elution buffer to the beads and incubate at room temperature for 5-10 minutes with gentle agitation.
-
Pellet the beads and collect the supernatant containing the eluted protein complexes.
-
Alternatively, for direct analysis by Western blot, resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Analysis:
-
The eluted proteins can be resolved by SDS-PAGE and analyzed by Western blotting using antibodies against known or suspected binding partners.
-
For the discovery of novel binding partners, the eluted sample should be subjected to in-gel or in-solution digestion with trypsin, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
This compound Signaling Pathways
This compound exerts its biological effects through distinct intracellular and extracellular signaling pathways.
Intracellular Pathway: this compound directly interacts with pro-apoptotic proteins to inhibit apoptosis.
Extracellular Pathways: Secreted this compound binds to cell surface receptors to activate pro-survival signaling cascades.[5][7]
References
- 1. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Molecular Structure and Role of this compound in Neural and Skeletal Diseases, and in Tissue Regeneration [frontiersin.org]
- 4. Interaction between the Alzheimer's survival peptide this compound and insulin-like growth factor-binding protein 3 regulates cell survival and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptidesciences.com [peptidesciences.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits neuronal cell death by interacting with a cytokine receptor complex or complexes involving CNTF receptor alpha/WSX-1/gp130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Neuronal Cell Death by Interacting with a Cytokine Receptor Complex or Complexes Involving CNTF Receptor α/WSX-1/gp130 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound inhibits apoptosis in pituitary tumor cells through several signaling pathways including NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molbiolcell.org [molbiolcell.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Humanin in Cardiac Ischemia-Reperfusion Injury Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Humanin (HN) is a 24-amino-acid polypeptide encoded by the mitochondrial genome, first identified for its neuroprotective effects against Alzheimer's disease-related insults.[1][2] Subsequent research has revealed its broad cytoprotective functions in various cell types, modulating biological processes such as apoptosis, oxidative stress, and inflammation.[1] This has led to significant interest in its therapeutic potential for a range of diseases, including cardiovascular disorders.[1][2] Ischemia-reperfusion (I/R) injury is a critical concern in the treatment of acute myocardial infarction, where the restoration of blood flow paradoxically causes further damage to the myocardium.[3][4] These application notes provide a comprehensive overview of the use of this compound and its potent analog, HNG (S14G-humanin), in preclinical cardiac I/R injury models, summarizing key quantitative data and detailing experimental protocols.
Mechanism of Action in Cardioprotection
This compound exerts its cardioprotective effects through multiple signaling pathways, primarily by activating pro-survival kinases and inhibiting apoptotic cascades. The key mechanisms involve the activation of AMP-activated protein kinase (AMPK) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as direct effects on mitochondrial function and apoptosis regulation.
1. AMPK-eNOS Signaling Pathway: Upon administration, this compound or its analog HNG can activate AMPK.[5][6] Activated AMPK plays a crucial role in cellular energy homeostasis and stimulates ATP-generating pathways.[7] In the context of I/R injury, AMPK activation leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which improves endothelial function and provides cardioprotection.[5][8]
2. Regulation of Apoptosis: this compound signaling significantly attenuates the expression of pro-apoptotic proteins like Bax and cleaved caspase-3.[5][6] this compound can directly bind to Bax, preventing its translocation to the mitochondria and thereby inhibiting the intrinsic apoptosis pathway.[2][5] This anti-apoptotic effect is a cornerstone of its cytoprotective action in cardiomyocytes.[2]
3. JAK/STAT and PI3K/Akt Signaling: this compound has been shown to bind to a trimeric receptor complex (CNTFR-α/gp130/WSX-1), which can activate downstream signaling cascades including the PI3K/Akt and JAK2/STAT3 pathways.[5][9][10] Activation of STAT3, in particular, is linked to the transcription of genes that are anti-apoptotic, anti-oxidant, and pro-angiogenic, contributing to myocardial protection against I/R injury.[11][12]
4. Mitochondrial Protection: this compound directly protects cardiac mitochondria from dysfunction induced by oxidative stress.[3][13] It has been shown to attenuate I/R-induced mitochondrial dysfunction, reducing the production of reactive oxygen species (ROS) which is a major contributor to reperfusion injury.[3][9] This protective effect is partly mediated by decreasing the activity of mitochondrial complex I.[13]
Application Notes: Quantitative Data Summary
The administration of this compound analogs, particularly HNG, has demonstrated significant cardioprotective effects in various preclinical models of myocardial I/R injury. The data below summarizes key findings from these studies.
Table 1: Summary of In Vivo Studies of this compound Analogs in Cardiac I/R Injury
| Animal Model | This compound Analog | Dosage & Route | Administration Time | Key Findings | Citations |
|---|---|---|---|---|---|
| C57BL6/J Mice | HNG | 2 mg/kg (i.p. or intracardiac) | 1 hour prior to ischemia or at reperfusion | Reduced infarct size by 39%; Significantly improved ejection fraction; Preserved LV dimensions. | [5][6] |
| Wistar Rats | HNG | 84 µg/kg (i.v.) | Before ischemia | Attenuated brain mitochondrial dysfunction secondary to cardiac I/R. | [14] |
| Wistar Rats | HNG | 252 µg/kg (i.v.) | 15 minutes after ischemic onset | Significantly decreased cardiac arrhythmia and myocardial infarct size; Attenuated mitochondrial and LV dysfunction. | [15] |
| Wistar Rats | HNG | N/A (Pretreatment) | Before ischemia | Decreased arrhythmia incidence and infarct size; Improved cardiac mitochondrial function. |[3] |
Table 2: Molecular and Cellular Effects of this compound in Cardiac I/R Models
| Effect | Observation | Model System | Citations |
|---|---|---|---|
| Pro-Survival Signaling | Increased phosphorylation of AMPK | Mouse heart | [5][6] |
| Increased phosphorylation of eNOS | Mouse heart | [5] | |
| Apoptosis Regulation | Attenuated expression of Bax | Mouse heart | [5][6] |
| Attenuated expression of cleaved caspase-3 | Mouse heart | [6] | |
| Regulated Bcl-2 levels | Mouse heart | [5][6] | |
| Mitochondrial Function | Attenuated cardiac mitochondrial dysfunction | Rat heart | [3][15] |
| | Reduced mitochondrial ROS production | Rat heart |[3] |
Experimental Protocols
Detailed protocols are essential for reproducing the cardioprotective effects of this compound in a research setting. The following are methodologies for key experiments cited in the literature.
Protocol 1: In Vivo Murine Model of Myocardial Ischemia-Reperfusion (I/R)
This protocol describes the surgical procedure for inducing myocardial I/R injury in mice.[5][6]
-
Anesthesia: Anesthetize 8-10 week old male C57BL6/J mice using an appropriate anesthetic regimen (e.g., ketamine/xylazine or isoflurane).
-
Intubation and Ventilation: Intubate the mouse and provide mechanical ventilation.
-
Surgical Incision: Make a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Identify the left coronary artery (LCA). Pass an 8-0 silk suture underneath the LCA and tie a slipknot to occlude the artery. Successful occlusion is confirmed by the blanching of the anterior wall of the left ventricle.
-
Ischemia Period: Maintain the occlusion for the ischemic period (e.g., 45 minutes).[5][6]
-
Drug Administration: Administer HNG (e.g., 2 mg/kg) or vehicle (saline) via the desired route (e.g., intraperitoneal, intracardiac) at the specified time (e.g., 1 hour before ischemia or at the onset of reperfusion).[5]
-
Reperfusion: Release the slipknot to allow blood flow to resume.
-
Closure: Close the chest cavity, evacuate air, and allow the animal to recover. Provide post-operative analgesia.
-
Reperfusion Period: House the animal for the designated reperfusion period (e.g., 24 hours for infarct analysis or 7 days for functional analysis).[5]
Protocol 2: Assessment of Myocardial Infarct Size
This protocol uses Evans Blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining to differentiate between the area-at-risk, the infarcted area, and the non-ischemic area.[5][6][16]
-
Preparation: At the end of the reperfusion period, re-anesthetize the mouse.
-
Area-at-Risk (AAR) Demarcation: Re-occlude the LCA at the original site. Inject 1% Evans Blue dye retrogradely into the aorta or via the carotid artery. The dye will perfuse the non-ischemic myocardium, staining it blue.
-
Heart Excision: Euthanize the mouse and rapidly excise the heart.
-
Sectioning: Remove the atria and right ventricle. Freeze the left ventricle (LV) and slice it into uniform transverse sections (e.g., 1 mm thick).
-
TTC Staining: Incubate the LV slices in 1% TTC solution in phosphate (B84403) buffer at 37°C for 15-20 minutes. TTC stains viable, metabolically active tissue red, while the infarcted, necrotic tissue remains pale white.
-
Imaging and Analysis: Photograph both sides of each slice. Use image analysis software (e.g., ImageJ) to quantify the areas:
-
Total LV Area: Entire area of the LV slice.
-
Area-Not-at-Risk: Blue-stained area.
-
Area-at-Risk (AAR): Total LV area minus the blue area.
-
Infarct Area (IA): White/pale area within the AAR.
-
-
Calculation: Express the infarct size as a percentage of the AAR: (IA / AAR) * 100.
Protocol 3: Evaluation of Cardiac Function by Echocardiography
This non-invasive method is used to assess cardiac function at baseline and after I/R injury.[5][6][16]
-
Anesthesia: Lightly anesthetize the mouse (e.g., with 1-1.5% isoflurane) to maintain a heart rate of 400-500 bpm.
-
Imaging: Use a high-resolution echocardiography system (e.g., VisualSonics Vevo 770) with a high-frequency linear transducer.
-
M-mode Acquisition: Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measurements: Measure the following parameters from the M-mode tracings over at least three consecutive cardiac cycles:
-
Left ventricular end-diastolic diameter (LVEDD)
-
Left ventricular end-systolic diameter (LVESD)
-
-
Calculations: Use the system software to calculate:
-
Left Ventricular Ejection Fraction (LVEF %)
-
Fractional Shortening (FS %)
-
-
Analysis: Compare the functional parameters between the HNG-treated and vehicle-treated groups at various time points post-I/R (e.g., 7 days).[5]
Protocol 4: Western Blot Analysis of Cardioprotective Signaling Pathways
This protocol is used to quantify changes in the expression and phosphorylation of key proteins in the signaling pathways affected by this compound.[5][6]
-
Tissue Homogenization: Harvest hearts at different time points following reperfusion. Isolate the ischemic LV tissue and homogenize it in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature protein samples and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-pAMPK, anti-AMPK, anti-Bax, anti-Bcl-2, anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize the expression of target proteins to a loading control (e.g., GAPDH).
Conclusion
This compound and its analogs have demonstrated robust cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury.[5] The peptide's multifaceted mechanism of action, which includes activating pro-survival pathways like AMPK, preserving mitochondrial function, and inhibiting apoptosis, makes it a promising therapeutic candidate.[3][5][9] The ability of HNG to reduce infarct size and improve cardiac function even when administered at the time of reperfusion highlights its clinical relevance for the treatment of acute myocardial infarction.[5][6][8] The protocols and data presented here provide a foundational resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound.
References
- 1. Cardio-protective role of this compound in myocardial ischemia-reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and Its Pathophysiological Roles in Aging: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exerts cardioprotection against cardiac ischemia/reperfusion injury through attenuation of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Peptides to Treat Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute this compound Therapy Attenuates Myocardial Ischemia and Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Targeting AMPK for Cardiac Protection: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Therapeutic Peptides to Treat Myocardial Ischemia-Reperfusion Injury [frontiersin.org]
- 9. Frontiers | Protective Mechanism of this compound Against Oxidative Stress in Aging-Related Cardiovascular Diseases [frontiersin.org]
- 10. Protective Mechanism of this compound Against Oxidative Stress in Aging-Related Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential STAT3 signaling in the heart: Impact of concurrent signals and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | An Update on the Multifaceted Roles of STAT3 in the Heart [frontiersin.org]
- 13. This compound directly protects cardiac mitochondria against dysfunction initiated by oxidative stress by decreasing complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound prevents brain mitochondrial dysfunction in a cardiac ischaemia-reperfusion injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-dose this compound analogue applied during ischemia exerts cardioprotection against ischemia/reperfusion injury by reducing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute this compound therapy attenuates myocardial ischemia and reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing CRISPR-Cas9 for Functional Analysis of the Humanin Gene
Introduction
Humanin (HN) is a 24-amino acid peptide encoded by the mitochondrial 16S ribosomal RNA gene, MT-RNR2.[1] It has emerged as a significant cytoprotective factor with potent anti-apoptotic properties.[2][3] this compound exerts its effects through both intracellular and extracellular signaling pathways, making it a compelling target for therapeutic development in age-related diseases, neurodegenerative disorders like Alzheimer's disease, and metabolic conditions.[4][5] The CRISPR-Cas9 system offers a precise and efficient tool for genome editing, enabling researchers to create robust cellular and animal models to dissect the complex functions of the this compound gene.[6][7]
By knocking out the MT-RNR2 gene, researchers can investigate the direct consequences of this compound loss on cellular homeostasis, stress response, and apoptosis. This approach is invaluable for validating this compound's role in specific signaling pathways and for identifying downstream targets.[8][9] These application notes provide a comprehensive framework for designing and executing CRISPR-Cas9-based studies to elucidate the function of the this compound gene.
Key Applications in Research and Drug Development
-
Target Validation: Creating this compound knockout cell lines or animal models provides a definitive platform to validate its role as a therapeutic target. The phenotypic changes observed upon gene knockout can confirm the gene's involvement in disease pathogenesis.[10]
-
Mechanism of Action Studies: The loss of this compound allows for precise investigation into its signaling pathways. Researchers can assess how the absence of this compound affects downstream effectors like STAT3, AKT, and ERK, and its interaction with pro-apoptotic proteins such as BAX, Bid, and IGFBP3.[11][12][13]
-
Drug Screening: this compound knockout cell models are ideal for high-throughput screening of small molecules or biologics that can either mimic the protective effects of this compound or rescue the knockout phenotype.
-
Disease Modeling: Introducing specific mutations found in human populations into the this compound gene using CRISPR-Cas9 can help create more accurate models of diseases where this compound function is thought to be compromised.[9]
Visualizations: Pathways and Workflows
The following diagrams illustrate the key signaling pathways involving this compound and the experimental workflow for its study using CRISPR-Cas9.
Caption: Intracellular and extracellular signaling pathways of this compound.
Caption: Experimental workflow for this compound gene knockout and analysis.
Experimental Protocols
Protocol 1: Design and Preparation of sgRNA for this compound (MT-RNR2) Knockout
This protocol details the design of specific single guide RNAs (sgRNAs) targeting the human MT-RNR2 gene.
1.1. Materials:
-
Computer with internet access
-
sgRNA design software (e.g., Benchling, CHOPCHOP, Synthego Design Tool)
-
Human reference genome (GRCh38/hg38)
1.2. Methodology:
-
Obtain Target Sequence: Retrieve the sequence for the this compound gene, MT-RNR2, from a genomic database (e.g., NCBI). Note its mitochondrial origin.
-
Select Target Region: To ensure complete loss of function, target an early, functionally critical region of the short open reading frame within MT-RNR2.
-
Use Design Tools: Input the target sequence into a CRISPR design tool.[14] The tool will identify potential 20-nucleotide sgRNA sequences that are adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., 'NGG' for Streptococcus pyogenes Cas9).
-
Prioritize High-Scoring Guides: Select 2-3 sgRNA sequences with high on-target efficiency scores and low off-target scores. Off-target analysis is critical to minimize unintended edits in the nuclear genome.
-
Order Synthetic sgRNAs: Order chemically synthesized, modified sgRNAs from a reputable vendor. Modifications (e.g., 2'-O-methyl at ends) improve stability and reduce immunogenicity.
Protocol 2: Generation of this compound Knockout Cells via RNP Electroporation
This protocol describes the delivery of Cas9 protein and sgRNA as a ribonucleoprotein (RNP) complex into a human cell line (e.g., HEK293T) using electroporation.[15][16]
2.1. Materials:
-
HEK293T cells (or other target cell line)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Synthetic sgRNA targeting MT-RNR2
-
Recombinant S. pyogenes Cas9 Nuclease
-
Electroporation system (e.g., Neon™ Transfection System) and corresponding kits
-
Nuclease-free duplex buffer
-
Phosphate-Buffered Saline (PBS)
2.2. Methodology:
-
Cell Preparation: Culture cells to ~70-80% confluency. On the day of electroporation, harvest and count the cells, ensuring high viability (>95%).
-
sgRNA Resuspension: Resuspend the lyophilized synthetic sgRNA in nuclease-free TE buffer to a stock concentration of 100 µM.
-
RNP Complex Formation: For each transfection, mix Cas9 protein and sgRNA in a sterile microfuge tube. A common molar ratio is 1:1.2 (Cas9:sgRNA). Gently mix and incubate at room temperature for 15-20 minutes to allow the RNP complex to form.[17]
-
Electroporation:
-
Wash the required number of cells (e.g., 2 x 10^5 cells per reaction) with PBS.
-
Resuspend the cell pellet in the appropriate electroporation buffer.
-
Add the pre-formed RNP complex to the cell suspension and mix gently.
-
Using the electroporation pipette tip, draw up the cell/RNP mixture and place it into the electroporation chamber.
-
Apply the electric pulse using optimized settings for the specific cell line.
-
-
Post-Electroporation Culture: Immediately transfer the electroporated cells into a pre-warmed culture plate containing complete medium.
-
Culture and Expansion: Incubate cells at 37°C and 5% CO2. Change the medium after 24 hours. Allow the cell population to expand for 48-72 hours before proceeding to validation or single-cell cloning.
Protocol 3: Validation of this compound Gene Knockout
This protocol outlines methods to confirm successful gene editing at the genomic and protein levels.
3.1. Genomic Validation: Sanger Sequencing
-
Genomic DNA Extraction: After 72 hours, harvest a portion of the edited cell pool. Extract genomic DNA using a commercial kit.
-
PCR Amplification: Design PCR primers to amplify a ~400-600 bp region surrounding the sgRNA target site in the MT-RNR2 gene.
-
PCR and Purification: Perform PCR and purify the resulting amplicons.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Indel Detection: Analyze the sequencing chromatogram using a tool like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits).[18] These tools deconvolute the sequencing data from a mixed population to estimate the percentage of insertions/deletions (indels) and the overall editing efficiency.
3.2. Protein Level Validation: Western Blot
-
Isolate Single-Cell Clones: To obtain a pure knockout population, perform single-cell cloning of the edited pool by fluorescence-activated cell sorting (FACS) or limiting dilution. Expand individual clones.[19]
-
Protein Lysate Preparation: Harvest protein lysates from wild-type (WT) and several expanded knockout (KO) clones.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to this compound. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Apply an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. The absence of a band at the correct molecular weight in the KO lanes, compared to a clear band in the WT lane, confirms successful protein knockout.[20]
Protocol 4: Functional Analysis of this compound Knockout via Apoptosis Assay
This protocol assesses the functional consequence of this compound knockout by measuring the rate of apoptosis following an induced stress.
4.1. Materials:
-
Validated this compound WT and KO cell clones
-
Apoptosis-inducing agent (e.g., Staurosporine, Doxorubicin, or Amyloid-β peptide for neuronal cells)[21][22]
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
4.2. Methodology:
-
Cell Seeding: Seed an equal number of WT and KO cells into 6-well plates. Allow cells to adhere overnight.
-
Induce Apoptosis: Treat the cells with a predetermined concentration of the apoptotic inducer. Include untreated WT and KO cells as negative controls. Incubate for a specified period (e.g., 12-24 hours).
-
Cell Harvesting: Collect both adherent and floating cells from each well. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Annexin V-negative/PI-negative cells are live.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis/necrosis.
-
-
Data Analysis: Quantify the percentage of cells in early and late apoptosis for each condition. An increased percentage of apoptotic cells in the KO group compared to the WT group upon stress induction demonstrates the cytoprotective role of this compound.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Representative CRISPR-Cas9 Editing Efficiency for MT-RNR2
| Cell Line | Delivery Method | sgRNA Target | Editing Efficiency (% Indels) | Validation Method |
| HEK293T | Electroporation (RNP) | Exon 1 | 85 ± 5% | ICE Analysis[18] |
| SH-SY5Y | Lipofection (Plasmid) | Exon 1 | 62 ± 8% | T7E1 Assay[18] |
| hESCs | Electroporation (RNP) | Exon 1 | 78 ± 6% | ICE Analysis |
Note: Data are illustrative examples based on typical efficiencies reported in CRISPR literature.[15][23][24]
Table 2: Functional Consequence of this compound Knockout on Apoptosis
| Cell Line | Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |
| Wild-Type | Vehicle Control | 3.1 ± 0.5% | 1.5 ± 0.3% |
| Staurosporine (1 µM) | 18.5 ± 2.1% | 9.2 ± 1.4% | |
| This compound KO | Vehicle Control | 4.5 ± 0.8% | 2.1 ± 0.5% |
| Staurosporine (1 µM) | 45.3 ± 3.5% | 22.7 ± 2.8% |
Note: Data are representative of expected outcomes from an apoptosis assay, demonstrating increased sensitivity to stress in knockout cells.[21]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Potential Roles of this compound on Apoptosis in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mitochondrial derived peptide this compound is a regulator of lifespan and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound and Age-Related Diseases: A New Link? [frontiersin.org]
- 6. CRISPR-Cas9: A Preclinical and Clinical Perspective for the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Applications of CRISPR-Cas9 for advancing precision medicine in oncology: from target discovery to disease modeling [frontiersin.org]
- 8. labiotech.eu [labiotech.eu]
- 9. Frontiers | Application and perspective of CRISPR/Cas9 genome editing technology in human diseases modeling and gene therapy [frontiersin.org]
- 10. jpharmsci.com [jpharmsci.com]
- 11. Frontiers | The Molecular Structure and Role of this compound in Neural and Skeletal Diseases, and in Tissue Regeneration [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces conformational changes in the apoptosis regulator BAX and sequesters it into fibers, preventing mitochondrial outer-membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Edit-R Human All-in-one Lentiviral sgRNA Whole Genome Pooled Library [horizondiscovery.com]
- 15. A Robust Protocol for CRISPR-Cas9 Gene Editing in Human Suspension Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sg.idtdna.com [sg.idtdna.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparative Analysis of Methods for Assessing On-Target Gene Editing Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 20. How to Validate a CRISPR Knockout [biognosys.com]
- 21. The Effects of this compound and Its Analogues on Male Germ Cell Apoptosis Induced by Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. CRISPR/Cas9–Mediated Gene Knockout and Knockin Human iPSCs | Springer Nature Experiments [experiments.springernature.com]
- 24. CRISPR/Cas9-Mediated Gene Knockout and Knockin Human iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Humanin Western Blotting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the western blot analysis of Humanin.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound on a western blot?
A1: The expected molecular weight of the mature this compound peptide is approximately 2.7-3 kDa.[1][2][3] Due to its small size, it is critical to use high-percentage polyacrylamide gels and appropriate membrane pore sizes to ensure its retention and resolution.
Q2: Why am I not seeing a signal for this compound in my western blot?
A2: A low or absent signal for this compound can be due to several factors, including low endogenous expression in your chosen cell line, suboptimal antibody performance, inefficient protein extraction, or issues with the western blot protocol itself. It has been noted that intracellular this compound can be difficult to detect in some cell lines, such as SH-SY5Y, even with high protein loads.[4][5]
Q3: Which cell lines or tissues can be used as a positive control for this compound expression?
A3: Tissues with high metabolic rates, such as the heart, are known to have high levels of this compound expression and can serve as a positive control.[6][7] For cell lines, it is recommended to use an overexpression lysate containing a tagged this compound protein as a reliable positive control, especially given the low endogenous expression in many common cell lines.[8][9][10]
Q4: Can post-translational modifications (PTMs) affect this compound detection?
A4: While specific PTMs for this compound are not extensively characterized in the context of western blotting, PTMs can, in general, alter a protein's molecular weight, conformation, and antibody binding affinity.[11] Oxidation and dimerization of this compound have been reported, which could potentially lead to shifts in band size or the appearance of higher molecular weight species.[12][13]
Q5: How can I be sure my primary antibody is specific for this compound?
A5: To validate the specificity of your primary antibody, it is recommended to include a positive control (e.g., this compound overexpression lysate) and a negative control (e.g., lysate from a known this compound-negative cell line or a knockout/knockdown sample). Additionally, performing a peptide competition assay by pre-incubating the antibody with the immunizing peptide can demonstrate the specificity of the signal.
Troubleshooting Guide: Low Signal in this compound Western Blot
This guide provides a systematic approach to troubleshooting low or no signal when performing a western blot for the small peptide, this compound.
Problem Area 1: Antibody Issues
| Possible Cause | Recommended Solution |
| Primary antibody not validated for western blot | Use an antibody that has been cited in literature or validated by the manufacturer for western blotting applications. Several commercial antibodies are available.[1][2][14][15] |
| Incorrect primary antibody dilution | Optimize the primary antibody concentration. Start with the manufacturer's recommended dilution and perform a titration to find the optimal concentration. |
| Inactive primary or secondary antibody | Ensure proper storage of antibodies at recommended temperatures and avoid repeated freeze-thaw cycles. Use freshly prepared antibody solutions. |
| Incorrect secondary antibody | Use a secondary antibody that is specific for the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary). |
Problem Area 2: Sample Preparation and Protein Loading
| Possible Cause | Recommended Solution |
| Low endogenous this compound expression | This compound is a low-abundance peptide in many cell types.[4][5] Increase the amount of total protein loaded per lane (50-100 µg). Consider enriching for mitochondrial fractions, as this compound is a mitochondrial-derived peptide. |
| Inefficient protein extraction | Use a lysis buffer optimized for mitochondrial and/or whole-cell extracts. RIPA buffer is often recommended for mitochondrial proteins.[16][17] Ensure the lysis buffer contains fresh protease and phosphatase inhibitors to prevent this compound degradation.[12] |
| Protein degradation | Perform all sample preparation steps on ice or at 4°C to minimize proteolytic activity. |
| This compound aggregation | Due to its nature, this compound may aggregate. To minimize this, consider sample preparation methods that reduce aggregation, such as avoiding boiling of the sample in loading buffer if it leads to insolubility. |
| Insufficient protein loaded | Quantify the protein concentration of your lysates using a reliable method (e.g., BCA assay) and ensure equal and sufficient loading in each lane. |
Problem Area 3: Electrophoresis and Transfer
| Possible Cause | Recommended Solution |
| Inappropriate gel percentage | For a small peptide like this compound (~3 kDa), use a high-percentage Tris-Tricine or Tris-Glycine gel (e.g., 16-20%) to achieve adequate resolution. |
| Poor transfer efficiency | Due to its small size, this compound can pass through the membrane. Use a membrane with a smaller pore size (0.2 µm). Optimize transfer time and voltage; shorter transfer times may be necessary. A wet transfer system is often more efficient for small proteins. |
| Incorrect transfer buffer composition | Ensure the transfer buffer composition is appropriate. For small proteins, omitting methanol (B129727) or reducing its concentration in the transfer buffer can improve retention on the membrane. |
Problem Area 4: Blocking, Incubation, and Detection
| Possible Cause | Recommended Solution |
| Over-blocking | Excessive blocking can mask the epitope. Try reducing the blocking time or using a different blocking agent (e.g., 5% BSA instead of milk, or vice versa). |
| Insufficient incubation times | Increase the primary antibody incubation time, for example, overnight at 4°C. |
| Inactive detection reagent | Use fresh, properly stored detection reagents (e.g., ECL substrate). |
| Short exposure time | Increase the exposure time when imaging the blot. |
Experimental Protocols
Protocol 1: Preparation of Whole-Cell Lysate for this compound Western Blot
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape cells in fresh ice-cold PBS. For suspension cells, pellet by centrifugation.
-
Lysis: Resuspend the cell pellet in ice-cold RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail. Use approximately 100 µL of lysis buffer per 1 million cells.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube. This is your whole-cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein (e.g., 50 µg) with Laemmli sample buffer. Heat the samples at 70°C for 10 minutes. Note: Boiling at 95-100°C may cause aggregation of some proteins and should be tested.
Protocol 2: Western Blotting for this compound
-
Gel Electrophoresis: Load 50-100 µg of protein lysate per well on a high-percentage (e.g., 16.5%) Tris-Tricine polyacrylamide gel. Include a molecular weight marker and a positive control (e.g., this compound overexpression lysate or heart tissue lysate). Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane. Perform a wet transfer at 100V for 30-60 minutes at 4°C. The optimal transfer time should be empirically determined.
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a validated anti-Humanin primary antibody at the optimized dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the recommended dilution in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visualizations
References
- 1. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry for Post-Translational Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cellsciences.com [cellsciences.com]
- 5. [PDF] Mapping protein post-translational modifications with mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Human Heart Tissue Lysate - Leinco Technologies [leinco.com]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 12. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Chronic treatment with the mitochondrial peptide this compound prevents age-related myocardial fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin) | PLOS One [journals.plos.org]
troubleshooting Humanin ELISA assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Humanin ELISA assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
High Background
Question: I am observing high background in my this compound ELISA assay. What are the possible causes and how can I troubleshoot this?
High background can obscure the specific signal, leading to inaccurate results. The following table summarizes potential causes and solutions.[1][2][3][4]
| Potential Cause | Troubleshooting Steps |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5). Ensure complete aspiration of wash buffer after each step by tapping the plate on absorbent paper. Increase the soaking time for the wash buffer in the wells.[1][5] |
| Inadequate Blocking | Increase the blocking incubation time. Optimize the blocking buffer concentration. Consider trying a different blocking agent (e.g., 1% Casein in PBS-T).[2][3] |
| Antibody Concentration Too High | Titrate the primary and/or secondary antibody to determine the optimal concentration. High antibody concentrations can lead to non-specific binding.[2][4] |
| Contaminated Reagents or Water | Prepare fresh buffers and reagent solutions. Use high-quality, sterile water.[2] Ensure the TMB substrate has not been exposed to light and is colorless before use. |
| Cross-Reactivity | The detection antibody may be cross-reacting with other molecules in the sample. Ensure the use of highly specific antibodies.[2] |
| Extended Incubation Times | Strictly adhere to the incubation times specified in the protocol. Over-incubation can increase non-specific binding. |
| Plate Reader Issues | Read the plate immediately after adding the stop solution.[1] Ensure the correct wavelength is used for detection (typically 450 nm for TMB). |
Low or No Signal
Question: My this compound ELISA is showing very low or no signal, even for my standards. What could be the problem?
A weak or absent signal can prevent the quantification of this compound in your samples. Here are the common causes and how to address them.[6][7][8]
| Potential Cause | Troubleshooting Steps |
| Reagent/Protocol Errors | Ensure all reagents were added in the correct order and volume. Double-check that no steps were omitted. |
| Inactive Reagents | Verify that reagents have not expired and have been stored correctly. Avoid multiple freeze-thaw cycles of antibodies and standards.[6] Prepare fresh standard dilutions for each assay. |
| Antibody Issues | Confirm that the primary and secondary antibodies are compatible. Use the recommended antibody concentrations; concentrations that are too low will result in a weak signal.[6] |
| Insufficient Incubation | Ensure incubation times and temperatures are as per the protocol. Reagents should be brought to room temperature before use.[6][9] |
| This compound Instability | This compound is susceptible to degradation, oxidation, and dimerization, especially in aqueous solutions.[10][11] Prepare samples freshly and avoid prolonged storage. Consider using a stabilizing formulation if available.[10][11][12] |
| Incorrect Wavelength | Verify the plate reader is set to the correct wavelength for the substrate used. |
High Variability (High Coefficient of Variation - CV)
Question: I am seeing high variability between my replicate wells for the same standard or sample. How can I improve the precision of my this compound ELISA?
High coefficient of variation (CV), ideally below 20%, indicates inconsistency in the assay.[13][14] The following table outlines potential sources of variability and solutions.[13][14][15]
| Potential Cause | Troubleshooting Steps |
| Pipetting Inconsistency | Ensure pipettes are properly calibrated. Use fresh pipette tips for each standard, sample, and reagent. When adding reagents, touch the tip to the side of the well to ensure accurate dispensing. Mix samples and reagents thoroughly before pipetting.[13][15] |
| Inadequate Plate Washing | Ensure uniform washing across all wells. Automated plate washers can improve consistency.[13][14] Check that all washer ports are clear and functioning correctly. |
| Edge Effects | "Edge effects" can occur due to temperature gradients across the plate.[13][14] To minimize this, ensure the plate is at room temperature before starting and use a plate sealer during incubations to prevent evaporation. Avoid stacking plates during incubation.[13][14] |
| Bubbles in Wells | Check for and remove any bubbles in the wells before reading the plate, as they can interfere with the optical density measurement.[13] |
| Sample Inhomogeneity | Vortex samples gently but thoroughly before aliquoting into the wells. If samples contain particulate matter, centrifuge them before use. |
Poor Standard Curve
Question: My standard curve for the this compound ELISA is not linear or has a poor fit. What should I do?
A reliable standard curve is essential for accurate quantification. Issues with the standard curve can arise from several factors.[16][17][18]
| Potential Cause | Troubleshooting Steps |
| Improper Standard Preparation | Reconstitute the standard as directed by the manufacturer, ensuring it is fully dissolved. Prepare fresh serial dilutions for each assay and do not store diluted standards.[16] Double-check dilution calculations. |
| Pipetting Errors | Inaccurate pipetting during the serial dilution of standards is a common cause of poor standard curves. Use calibrated pipettes and fresh tips for each dilution step.[18] |
| Degraded Standard | Ensure the standard is stored correctly and has not expired. Avoid repeated freeze-thaw cycles.[16] |
| Incorrect Curve Fitting Model | Use the curve fitting model recommended by the ELISA kit manufacturer (e.g., four-parameter logistic (4-PL) fit). |
| Outliers | Examine the data for any obvious outliers that may be skewing the curve. If justified, these can be excluded from the analysis. |
Experimental Protocols
Standard this compound Sandwich ELISA Protocol
This protocol is a general guideline based on commercially available this compound ELISA kits.[19][20][21][22] Always refer to the specific protocol provided with your kit.
-
Reagent Preparation :
-
Bring all reagents and samples to room temperature before use.
-
Prepare Wash Buffer by diluting the concentrated buffer with deionized or distilled water as instructed.
-
Reconstitute the lyophilized this compound standard with the provided standard diluent to create the stock solution.
-
Perform serial dilutions of the standard stock solution to create the standard curve points.
-
Prepare the working solutions of the Biotin-labeled Detection Antibody and Streptavidin-HRP conjugate as per the kit instructions.
-
-
Assay Procedure :
-
Add 100 µL of each standard, sample, and blank (standard diluent) to the appropriate wells of the pre-coated microplate.
-
Incubate for the recommended time and temperature (e.g., 90 minutes at 37°C).
-
Aspirate the liquid from each well and wash the plate 3-5 times with Wash Buffer.
-
Add 100 µL of the diluted Biotin-labeled Detection Antibody to each well.
-
Incubate as recommended (e.g., 60 minutes at 37°C).
-
Aspirate and wash the plate as before.
-
Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.
-
Incubate as recommended (e.g., 30 minutes at 37°C).
-
Aspirate and wash the plate as before.
-
Add 90-100 µL of TMB Substrate to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until color develops.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
-
Sample Preparation Guidelines
Proper sample collection and preparation are critical for accurate this compound measurement.
-
Serum : Collect whole blood and allow it to clot at room temperature for 30 minutes to 2 hours. Centrifuge at 1000 x g for 15 minutes. Aliquot the serum and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[22]
-
Plasma : Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. Aliquot the plasma and store at -20°C or -80°C.[22]
-
Cell Culture Supernatants : Centrifuge cell culture media at 1500 rpm for 10 minutes to remove cells and debris. Aliquot the supernatant and store at -80°C.
-
Tissue Homogenates : Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in an appropriate lysis buffer containing protease inhibitors. Centrifuge at 5000 x g for 5-10 minutes to pellet cellular debris. Aliquot the supernatant and store at -80°C.
Visual Guides
This compound ELISA Workflow
The following diagram illustrates the typical workflow for a sandwich ELISA used for this compound quantification.
Caption: A typical workflow for a this compound sandwich ELISA.
Troubleshooting Logic for High Variability
This diagram provides a logical approach to troubleshooting high coefficient of variation (CV) in your this compound ELISA results.
Caption: A logical workflow for troubleshooting high variability in ELISA.
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 5. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 6. arp1.com [arp1.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 9. ethosbiosciences.com [ethosbiosciences.com]
- 10. Stability Determination of Intact this compound-G with Characterizations of Oxidation and Dimerization Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. What causes high coefficient variation for my ELISA results? | AAT Bioquest [aatbio.com]
- 14. How to deal with inconsistent results and high CV in ELISA | Abcam [abcam.com]
- 15. arp1.com [arp1.com]
- 16. arp1.com [arp1.com]
- 17. ELISA Standard Curve Problems and Troubleshooting | Diagnopal [diagnopal.ca]
- 18. bosterbio.com [bosterbio.com]
- 19. Human this compound ELISA Kit [ABIN6968634] - Plasma, Serum, Tissue Homogenate [antikoerper-online.de]
- 20. Human this compound ELISA Kit [ABIN6968634] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 21. fn-test.com [fn-test.com]
- 22. Human Putative this compound peptide (MT-RNR2) Elisa Kit – AFG Scientific [afgsci.com]
Technical Support Center: Improving the Solubility of Synthetic Humanin Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with synthetic Humanin peptides.
Frequently Asked Questions (FAQs)
Q1: Why is my synthetic this compound peptide difficult to dissolve in aqueous buffers like PBS?
A1: The solubility of this compound is influenced by its specific amino acid sequence. This compound is a 24-amino acid peptide that is moderately hydrophobic and has a high isoelectric point (pI) of 10.85, making it a basic peptide.[1] Peptides are least soluble at their pI. Therefore, attempting to dissolve it in a neutral pH buffer like PBS can be challenging.
Q2: What is the recommended first step for dissolving a new batch of synthetic this compound?
A2: Always begin by performing a small-scale solubility test with a small amount of the lyophilized peptide before attempting to dissolve the entire sample. This prevents the potential loss of valuable material. The first solvent to try should be sterile, purified water. If the peptide does not dissolve, the basic nature of this compound suggests that an acidic solution should be used next.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, for highly hydrophobic peptides, organic solvents are often necessary. A common strategy is to first dissolve the peptide in a minimal amount of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) and then slowly add this solution to your aqueous buffer with constant vortexing.[2][3][4] Be aware that some organic solvents may interfere with biological assays. For most cellular assays, a final DMSO concentration of 0.5% to 1% is generally well-tolerated.[3]
Q4: My this compound peptide appears to dissolve initially but then precipitates. What is happening?
A4: This can happen for a few reasons. One possibility is that you have exceeded the solubility limit of the peptide in your final buffer. Another critical factor for this compound and its analogs, like this compound-G (HNG), is their instability in aqueous solutions, where they are prone to oxidation and dimerization, leading to aggregation and precipitation.[1]
Q5: How can I improve the stability of my dissolved this compound peptide?
A5: Studies on the this compound analog HNG have shown that it is highly unstable in water and PBS, with significant degradation observed over time.[1] An acidic formulation (pH 2.4-2.5) was found to significantly improve the stability of HNG, maintaining 95% of the full-length peptide after 28 days at 4°C.[1] Therefore, preparing your stock solution in a mildly acidic buffer and storing it at -20°C or -80°C is recommended.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving common solubility issues with synthetic this compound peptides.
| Problem | Possible Cause | Suggested Solution |
| Lyophilized peptide will not dissolve in water or neutral buffer (e.g., PBS). | The pH of the solution is too close to the peptide's isoelectric point (pI ≈ 10.85). This compound is a basic peptide. | 1. Use an acidic solvent: Try dissolving the peptide in a small amount of 10-25% acetic acid.[3] 2. Once dissolved, dilute the solution to the desired concentration with your aqueous buffer. |
| Peptide dissolves in an organic solvent (e.g., DMSO) but precipitates when added to an aqueous buffer. | The final concentration of the peptide in the aqueous buffer exceeds its solubility limit. The method of dilution is causing localized high concentrations and precipitation. | 1. Slow, dropwise addition: Add the peptide-organic solvent stock solution very slowly and drop-by-drop into the vortexing aqueous buffer.[5] 2. Lower the final concentration: Your target concentration may be too high for the final buffer composition. Try a lower final concentration. |
| The peptide solution is cloudy or contains visible particulates. | Incomplete dissolution or aggregation of the peptide. | 1. Sonication: Use a bath sonicator to apply short bursts of sonication (10-15 seconds) to the peptide solution. Keep the sample on ice between bursts to prevent heating and degradation.[6] 2. Centrifugation: Before use, centrifuge your peptide solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any undissolved particulates.[6] |
| The peptide is unstable and loses activity over a short period. | This compound and its analogs are susceptible to oxidation and dimerization in aqueous solutions. | 1. Use an acidic buffer: Prepare stock solutions in a mildly acidic buffer (e.g., pH 2.4-2.5) to improve stability.[1] 2. Proper Storage: Aliquot the peptide stock solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[3] |
Quantitative Solubility Data
| Solvent/Formulation | Achieved Concentration | Notes |
| 10% DMSO, 40% PEG300, 5% Tween80, 45% Saline | ≥ 10 mg/mL (3.72 mM) | The saturation point was not determined. The co-solvents should be added sequentially.[7] |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing for this compound Peptides
This protocol outlines a systematic approach to determine the optimal solvent for your synthetic this compound peptide.
-
Preparation: Before opening the vial, centrifuge it briefly (e.g., 10,000 x g for 1 minute) to ensure all the lyophilized powder is at the bottom. Allow the vial to warm to room temperature before opening to minimize moisture uptake.[6]
-
Initial Test in Water: Weigh out a small, known amount of the peptide (e.g., 1 mg). Add a small volume of sterile, purified water (e.g., 100 µL) to achieve a high concentration (e.g., 10 mg/mL). Vortex for 30-60 seconds. Observe for complete dissolution (a clear solution with no visible particulates).
-
Acidic Solution: If the peptide does not dissolve in water, add 10% acetic acid dropwise while vortexing until the peptide dissolves.
-
Organic Co-solvent: If the peptide is still insoluble, take a fresh 1 mg sample of the lyophilized peptide. Add a minimal volume of DMSO (e.g., 10-20 µL) and vortex until fully dissolved. Then, slowly add this solution dropwise to your desired aqueous buffer while continuously vortexing.
-
Sonication: If any of the above solutions remain cloudy or have particulates, sonicate in a water bath in short bursts of 10-15 seconds, keeping the vial on ice in between.
-
Final Preparation: Once an effective solvent system is identified, you can scale up to dissolve the rest of your peptide. Remember to centrifuge the final solution to remove any remaining particulates before use.
Visualizations
Logical Relationships and Workflows
Caption: A workflow for systematically troubleshooting this compound peptide solubility.
Signaling Pathways
Caption: Key extracellular signaling pathways activated by this compound.[8][9][10][11][12][13]
References
- 1. Stability Determination of Intact this compound-G with Characterizations of Oxidation and Dimerization Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. lifetein.com [lifetein.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. This compound (human) | Peptides 1 | CAS 330936-69-1 | Buy this compound (human) from Supplier InvivoChem [invivochem.com]
- 8. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Protective Mechanism of this compound Against Oxidative Stress in Aging-Related Cardiovascular Diseases [frontiersin.org]
- 12. The emerging role of the mitochondrial-derived peptide this compound in stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: High-Dose Humanin Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of high-dose Humanin (HN) and its analogues.
Frequently Asked Questions (FAQs)
Q1: Is high-dose this compound treatment expected to be cytotoxic?
A1: Generally, this compound (HN) and its more potent analogue, S14G-Humanin (HNG), are considered cytoprotective rather than cytotoxic.[1][2][3] Studies have shown that HN protects various cell types—including neuronal cells, male germ cells, and retinal pigment epithelial (RPE) cells—from a wide range of apoptotic stimuli and stressors like oxidative stress and ischemia.[1][3][4][5] In many experimental settings, treatment with HN or HNG alone, even at high concentrations (e.g., 10 µg/mL), does not increase apoptosis or reduce cell viability compared to controls.[1][5]
However, the context is critical. Some studies suggest that while HN is protective in normal cells, its overexpression or administration could potentially facilitate chemoresistance and progression in certain types of tumors, such as glioblastoma.[6][7] If you are observing unexpected cytotoxicity, it is crucial to troubleshoot your experimental setup (see Troubleshooting Guide below).
Q2: What is a typical "high dose" for in vitro experiments with this compound?
A2: The effective concentration of this compound and its analogues is highly dependent on the cell type and the specific stressor being investigated. Based on published studies, in vitro concentrations typically range from 0.5 µg/mL to 10 µg/mL.[1][5] For instance, a concentration of 10 µg/mL HN was shown to significantly reduce doxorubicin-induced apoptosis in male germ cells.[1] In another study, 10 µg/mL HN protected RPE cells from oxidative stress-induced cell death.[5] A potent analogue, HNG, has been shown to have protective effects at concentrations as low as 1 µg/L in neuronal cells.[8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Q3: I am not observing any effect (neither protective nor toxic) with my high-dose this compound treatment. What are the possible causes?
A3: A lack of effect could stem from several factors:
-
Peptide Quality and Activity: Ensure the HN or HNG peptide is from a reputable source and has been stored correctly (typically lyophilized at -20°C or colder) to prevent degradation.
-
Cell Model Specifics: The receptor for extracellular this compound (a trimeric complex including gp130) or the intracellular pathways it modulates may not be prominent in your chosen cell line.[1][9]
-
Experimental Conditions: The level of stress or insult applied to the cells might be too severe for this compound to confer a protective effect, or the endpoint measurement may not be sensitive enough to detect subtle changes.
-
Timing of Treatment: The timing of HN administration (pre-treatment, co-treatment, or post-treatment relative to the insult) can significantly impact its efficacy.
Q4: Can this compound treatment interfere with standard cytotoxicity assays?
A4: this compound's mechanism of action is unlikely to directly interfere with the chemical basis of common assays like MTT (metabolic activity) or LDH (membrane integrity). However, since HN can enhance mitochondrial function and prevent mitochondrial-dependent apoptosis, it can robustly alter the readouts of these assays by genuinely protecting the cells.[10][11] For example, in an MTT assay of cells exposed to a toxin, HN-treated cells would be expected to show higher absorbance (more formazan (B1609692) product) due to preserved mitochondrial function.
Q5: What is the primary anti-apoptotic mechanism of this compound?
A5: this compound exerts its anti-apoptotic effects through both extracellular and intracellular pathways.
-
Extracellularly: Secreted this compound can bind to a trimeric cell surface receptor complex (CNTFR/gp130/WSX-1), which activates the JAK2/STAT3 signaling pathway, leading to the transcription of pro-survival genes.[1][9][10][12]
-
Intracellularly: this compound can directly bind to and inhibit pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bid.[3][9][12] This prevents their translocation to the mitochondria, thereby blocking the release of cytochrome c and the initiation of the intrinsic apoptosis cascade.[3][9]
Quantitative Data Summary
Direct cytotoxicity data (e.g., IC50 values) for this compound is scarce, as it is overwhelmingly reported as non-toxic and cytoprotective. The table below summarizes effective concentrations used in various studies to achieve a protective effect, with no cytotoxicity reported for this compound alone at these doses.
| Peptide | Cell Type | Concentration | Effect | Reference |
| This compound (HN) | Male Germ Cells | 10 µg/mL | Attenuated doxorubicin-induced apoptosis. | [1] |
| This compound (HN) | Human RPE Cells | 0.5 - 10 µg/mL | Protected against oxidative stress-induced cell death. | [5] |
| HNG (S14G-HN) | SH-SY5Y Neuroblastoma | 1 µg/L | Significantly decreased apoptosis after oxygen-glucose deprivation. | [8] |
| HNG | Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | Inhibited high glucose-induced apoptosis. | [13] |
| HNGF6A | U251-MG Glioblastoma Cells | 1.25 µM | Inhibited cisplatin-induced cytotoxicity. | [7] |
| This compound (HN) | Rat Cortical Neurons | 1 µmol/L | Restored cell viability after NMDA-induced toxicity. | [11] |
Experimental Protocols
Here are detailed protocols for common assays used to assess cytotoxicity and the potential protective effects of this compound.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete growth medium
-
This compound (or analogue) and test compound/stressor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.
-
Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound, the cytotoxic agent, or a combination of both. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Express results as a percentage of the vehicle-treated control.
-
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from cells with damaged plasma membranes, a hallmark of necrosis or late apoptosis.
-
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
Cells cultured and treated in a 96-well plate as described for the MTT assay
-
Lysis buffer (provided in the kit) to create a maximum LDH release control
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Prepare Controls: Set up wells for three types of controls: (1) vehicle control (spontaneous LDH release), (2) maximum LDH release (treat control cells with lysis buffer 45 minutes before measurement), and (3) medium background.
-
Sample Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Assay Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Add the stop solution (if required by the kit) and measure the absorbance at 490 nm.
-
Analysis: Calculate cytotoxicity percentage using the formula provided by the kit manufacturer, correcting for background and normalizing to the maximum release control.
-
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Materials:
-
Annexin V-FITC (or other fluorophore) and PI staining kit
-
Binding Buffer (provided in the kit)
-
Cells cultured and treated in 6-well plates or flasks
-
PBS and trypsin (for adherent cells)
-
Flow cytometer
-
-
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound and/or the cytotoxic agent for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and neutralize. Combine all cells and centrifuge at ~450 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The Effects of this compound and Its Analogues on Male Germ Cell Apoptosis Induced by Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Frontiers | this compound and Age-Related Diseases: A New Link? [frontiersin.org]
- 4. This compound and Its Pathophysiological Roles in Aging: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mitochondrial-Derived Peptide this compound Protects RPE Cells From Oxidative Stress, Senescence, and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pepdose.com [pepdose.com]
- 7. Mitochondrial Peptide this compound Facilitates Chemoresistance in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound analogue, S14G-humanin, has neuroprotective effects against oxygen glucose deprivation/reoxygenation by reactivating Jak2/Stat3 signaling through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Molecular Structure and Role of this compound in Neural and Skeletal Diseases, and in Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Protective Mechanism of this compound Against Oxidative Stress in Aging-Related Cardiovascular Diseases [frontiersin.org]
- 11. This compound rescues cultured rat cortical neurons from NMDA-induced toxicity through the alleviation of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits apoptosis in pituitary tumor cells through several signaling pathways including NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and diabetes mellitus: A review of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Humanin Dosage for In Vivo Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the dosage and administration of Humanin (HN) and its analogues for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its potent analogue, HNG?
This compound (HN) is a 24-amino acid peptide encoded in the mitochondrial genome that has demonstrated significant cytoprotective effects.[1][2] A synthetic analogue, HNG (also referred to as S14G-Humanin), has a glycine (B1666218) substituted for serine at position 14, which increases its potency by up to 1000-fold compared to the native peptide.[3][4] HNG is frequently used in preclinical research due to its enhanced efficacy.[4][5][6]
Q2: What are the primary signaling pathways activated by this compound?
Extracellular this compound primarily activates pro-survival signaling pathways by binding to a heterotrimeric receptor complex composed of gp130, CNTFR, and WSX-1.[4] This interaction triggers the phosphorylation and activation of several downstream pathways, including JAK2/STAT3, PI3K/AKT, and ERK1/2.[1][7][8] Intracellularly, this compound can exert anti-apoptotic effects by interacting with pro-apoptotic proteins like Bax and Bid, preventing their translocation to the mitochondria.[4][8]
Q3: What is a typical starting dose for this compound or HNG in mice?
The effective dose of this compound and its analogues can vary significantly depending on the animal model, administration route, and the specific pathological condition being studied. Doses in published literature for rodents range from micrograms to milligrams per kilogram of body weight.[5] For initial studies, a dose-ranging experiment is highly recommended.[9] Based on existing literature, a starting point for intraperitoneal (i.p.) injection of HNG in mice could be in the range of 0.1 mg/kg to 4 mg/kg.[4][10]
Q4: What are the common routes of administration for this compound in vivo?
Several routes of administration have been successfully used for this compound and its analogues in rodent models, including:
-
Intraperitoneal (i.p.) injection: A common and convenient method for systemic delivery.[3][5][11]
-
Intravenous (i.v.) injection: Used for direct entry into the circulatory system.[5][12]
-
Intracerebroventricular (i.c.v.) injection: For direct delivery to the central nervous system.[3][4][5]
-
Intranasal (i.n.) administration: A non-invasive method to bypass the blood-brain barrier and target the CNS.[3][5][13]
The choice of administration route will depend on the target tissue and the experimental design.[4]
Q5: What is the plasma half-life of this compound and HNG?
Exogenous this compound has a short plasma half-life, estimated to be around 30 minutes in rodents.[5][10][14] This short duration of action is a critical factor to consider when designing dosing schedules. The analogue HNGF6A, which does not bind to IGFBP-3, exhibits a longer half-life compared to HNG.[4][5]
Troubleshooting Guide
Issue 1: Lack of Observed Effect or High Variability in Results
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosage | The dose may be too low to elicit a biological response. Conduct a dose-response study to determine the minimal effective dose (MED) and the optimal dose for your specific model and endpoint.[9] Published doses range widely (4 µg/kg/d to 4 mg/kg/d), so optimization is key.[5] |
| Inadequate Dosing Frequency | Due to the short plasma half-life of this compound and HNG (~30 minutes), a single daily dose may not be sufficient to maintain therapeutic levels.[5][10][14] Consider increasing the dosing frequency (e.g., twice daily) or using a more stable analogue like HNGF6A.[4][5] Continuous delivery via osmotic pumps could also be an option for maintaining stable plasma concentrations. |
| Peptide Instability | This compound peptides can be susceptible to degradation, especially in solution.[15][16] Ensure proper storage of the lyophilized peptide at -20°C or -80°C. Prepare fresh solutions for each experiment using an appropriate sterile vehicle (e.g., sterile water or PBS). The stability of HNG in solution can be enhanced by using specialized formulations.[15] |
| Incorrect Administration Route | The chosen route of administration may not be optimal for reaching the target tissue. For example, for neuroprotective effects, direct CNS delivery (i.c.v. or intranasal) may be more effective than systemic administration (i.p.), as systemic this compound has been found to be undetectable in the brain in some studies.[4][5] |
Issue 2: Unexpected Toxicity or Adverse Effects
| Potential Cause | Troubleshooting Step |
| Dose is too High | The administered dose may exceed the maximum tolerated dose (MTD).[9] Reduce the dose and perform a dose-escalation study to identify a safe and effective range. Monitor animals closely for any signs of distress or toxicity. |
| Vehicle-Related Toxicity | The vehicle used to dissolve the peptide may be causing an adverse reaction. Run a control group that receives only the vehicle to rule out this possibility. |
| Peptide Purity | Impurities from the peptide synthesis process could contribute to toxicity. Ensure you are using a high-purity (>95%) peptide from a reputable supplier. |
Quantitative Data Summary
The following tables summarize dosages of this compound and its analogues used in various in vivo studies.
Table 1: HNG Dosage in Neuroprotection and Cognitive Function Studies (Rodent Models)
| Model | Species | Dosage | Route | Frequency | Key Finding | Reference |
| Scopolamine-induced memory impairment | Mouse | 0.1 µg | i.c.v. | Single dose | Ameliorated short-term memory deficits | [3] |
| Alzheimer's Disease (APP/PS1 mice) | Mouse | 0.1 µg | i.p. | Every other day for 3 months | Reduced Aβ plaque deposition and improved spatial memory | [4] |
| Alzheimer's Disease (APP/PS1 mice) | Mouse | 50 or 100 µg/kg | i.p. | Not specified | Improved brain insulin (B600854) sensitivity | [4] |
| Cerebral Ischemia | Mouse | 0.1 µg (pre-treatment) | i.c.v. | 30 mins prior | Reduced cerebral infarct volume by 54% | [4] |
| Cerebral Ischemia | Mouse | 1 µg (pre-treatment) | i.p. | 1 hour prior | Reduced cerebral infarct volume by 36% | [4] |
Table 2: HNG Dosage in Metabolic and Aging Studies (Rodent Models)
| Model | Species | Dosage | Route | Frequency | Key Finding | Reference |
| Aged Mice | Mouse | 4 mg/kg | i.p. | Biweekly for 14 months | Improved healthspan, reduced visceral fat, increased lean body mass | [4][10][14] |
| Diet-Induced Obesity | Mouse | 2.5 mg/kg | i.p. | Twice daily for 3 days | Altered plasma metabolite profile | [4] |
| Zucker Diabetic Fatty Rats | Rat | Not specified | i.v. | Single injection | Lowered blood glucose (HNGF6A) | [17] |
Table 3: HNG Dosage in Cardioprotection Studies (Various Models)
| Model | Species | Dosage | Route | Timing | Key Finding | Reference |
| Myocardial Ischemia/Reperfusion | Mouse | 2 mg/kg | Intracardiac | At time of reperfusion | Reduced myocardial infarct size by 47% | [4] |
| Myocardial Ischemia/Reperfusion | Rat | 252 µg/kg | i.v. | During ischemic period | Decreased cardiac arrhythmia and infarct size | [12] |
| Myocardial Ischemia/Reperfusion | Minipig | 2 mg/kg | Not specified | 10 mins prior to reperfusion | Reduced myocardial infarct size by 41% | [4] |
Experimental Protocols
Protocol 1: General Procedure for Intraperitoneal (i.p.) Injection of HNG in Mice
-
Peptide Reconstitution: Aseptically reconstitute lyophilized HNG powder in a sterile vehicle (e.g., sterile water or phosphate-buffered saline, PBS) to a desired stock concentration. Gently vortex to dissolve.
-
Dosage Calculation: Calculate the volume of HNG solution to be injected based on the animal's body weight and the target dose (e.g., in mg/kg).
-
Animal Handling: Gently restrain the mouse, ensuring minimal stress.
-
Injection: Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs. Insert a 25-27 gauge needle at a 15-20 degree angle and inject the calculated volume of HNG solution.
-
Monitoring: After injection, return the mouse to its cage and monitor for any adverse reactions.
-
Control Group: A control group receiving an equal volume of the vehicle should always be included in the experimental design.
Protocol 2: Pharmacokinetic Study of HNG in Mice
-
Animal Groups: Divide mice into groups, with each group representing a specific time point for blood collection (e.g., 10, 30, 60, 100, and 180 minutes post-injection).[5]
-
HNG Administration: Administer a single i.p. injection of HNG at a defined dose (e.g., 2 mg/kg).[5] A control group should receive a vehicle injection.
-
Blood Collection: At each designated time point, collect blood from the corresponding group of mice via a suitable method (e.g., retro-orbital sinus or cardiac puncture under terminal anesthesia).
-
Plasma Isolation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma.
-
Sample Storage: Store the isolated plasma samples at -80°C until analysis.
-
Quantification: Measure the concentration of HNG in the plasma samples using a specific and sensitive method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the plasma concentration of HNG against time to determine pharmacokinetic parameters like half-life (t½).
Visualizations
Caption: this compound signaling pathways.
Caption: General workflow for in vivo HNG experiments.
References
- 1. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide-db.com [peptide-db.com]
- 3. The emerging role of the mitochondrial-derived peptide this compound in stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Pharmacokinetics and Tissue Distribution of this compound and Its Analogues in Male Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of this compound and Its Analogues on Male Germ Cell Apoptosis Induced by Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptidesciences.com [peptidesciences.com]
- 9. benchchem.com [benchchem.com]
- 10. The mitochondrial derived peptide this compound is a regulator of lifespan and healthspan | Aging [aging-us.com]
- 11. mdpi.com [mdpi.com]
- 12. jaycampbell.com [jaycampbell.com]
- 13. Intranasal delivery of mitochondrial protein this compound rescues cell death and promotes mitochondrial function in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mitochondrial derived peptide this compound is a regulator of lifespan and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stability Determination of Intact this compound-G with Characterizations of Oxidation and Dimerization Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | this compound and Age-Related Diseases: A New Link? [frontiersin.org]
Technical Support Center: Humanin Neuroprotection Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address inconsistencies in Humanin neuroprotection assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing a neuroprotective effect with this compound?
A1: Several factors could contribute to a lack of neuroprotective effect. Consider the following:
-
This compound Analog and Potency: The native this compound peptide has lower potency compared to its analogs. Ensure you are using a sufficiently potent analog, such as S14G-Humanin (HNG), which can be up to 1000 times more potent.
-
Peptide Quality and Stability: this compound peptides are susceptible to degradation. Lyophilized this compound should be stored at -18°C or lower and is stable for about three weeks at room temperature.[1] Once reconstituted, it should be stored at 4°C for 2-7 days or below -18°C for long-term use.[1] Avoid repeated freeze-thaw cycles.[1] Studies have shown that HNG in aqueous solutions like HPLC-grade water or PBS can degrade over time, with oxidation and dimerization being common modifications.[2][3]
-
Concentration: The effective concentration of this compound and its analogs can vary depending on the cell type, the nature of the insult, and the specific analog used. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental setup.
-
Neurotoxic Insult: The severity of the insult might be too high, overwhelming the protective capacity of this compound. Titrate the concentration of the neurotoxin (e.g., Aβ oligomers, H₂O₂) to induce a sub-maximal level of cell death (e.g., 50% cell viability).
-
Cellular Model: The expression levels of this compound receptors (e.g., CNTFR/WSX-1/gp130) can vary between cell lines, affecting their responsiveness to this compound.
Q2: The potency of my this compound analog seems much lower than reported in the literature. What could be the reason?
A2: Discrepancies in potency can arise from several sources:
-
Peptide Integrity: As mentioned above, improper storage and handling can lead to peptide degradation, reducing its effective concentration and potency.[1][2][4]
-
Preparation of Neurotoxic Insult: The aggregation state of amyloid-beta (Aβ) peptides is critical for their toxicity. The preparation of Aβ oligomers can be variable. Ensure you are following a validated protocol to generate consistent oligomeric preparations.[5][6][7][8]
-
Cell Culture Conditions: The passage number of cell lines like SH-SY5Y can affect their characteristics and responsiveness. It is recommended to use cells below passage 20.[9] Cell density at the time of treatment can also influence the outcome.
-
Assay Endpoint: The choice of assay to measure neuroprotection can influence the results. For example, an MTT assay measures metabolic activity, which may not always directly correlate with cell death.[10][11][12] Consider using multiple assays to assess different aspects of cell health, such as a caspase-3 activity assay for apoptosis.[13][14][15][16][17]
Q3: I see high variability between my experimental replicates. How can I reduce this?
A3: High variability is a common issue in cell-based assays. Here are some steps to minimize it:
-
Standardize Cell Culture Practices: Use cells from the same passage number for all experiments. Ensure consistent cell seeding density and a homogenous cell suspension when plating.[18]
-
Pipetting Technique: Inconsistent pipetting is a major source of variability. Use calibrated pipettes and maintain a consistent technique.
-
Reagent Preparation: Prepare fresh reagents whenever possible. If using stock solutions, ensure they are well-mixed before use.
-
Controls: Include appropriate controls in every experiment. This should include a vehicle control (the solvent used to dissolve the this compound peptide), a positive control for neuroprotection if available, and controls for the neurotoxic insult.
-
Plate Layout: Be mindful of the "edge effect" in multi-well plates, where wells on the periphery of the plate can behave differently. Avoid using the outer wells for experimental samples if possible.
Q4: My Western blot results for downstream signaling molecules are inconsistent. What should I check?
A4: Inconsistent Western blot results can be due to several factors related to sample preparation and the blotting procedure itself:
-
Timing of Lysate Collection: The phosphorylation of signaling proteins like STAT3 and AKT is often transient. Perform a time-course experiment to determine the optimal time point to observe changes in phosphorylation after this compound treatment.
-
Protein Extraction: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation state of your target proteins.
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading between lanes.
-
Antibody Quality: The specificity and affinity of your primary antibodies are crucial. Use well-validated antibodies and optimize their dilution.
-
Transfer Efficiency: Ensure efficient transfer of proteins from the gel to the membrane. This can be checked by staining the membrane with Ponceau S after transfer.
Quantitative Data Summary
The following table summarizes the relative potencies of different this compound analogs.
| This compound Analog | Sequence Modification | Relative Potency vs. This compound | Reference |
| This compound (HN) | Native Peptide | 1x | - |
| S14G-Humanin (HNG) | Serine at position 14 replaced with Glycine | ~1000x more potent | Alzheimer's Drug Discovery Foundation |
Experimental Protocols
In Vitro Neuroprotection Assay Using SH-SY5Y Cells
This protocol describes a general workflow for assessing the neuroprotective effects of a this compound analog against amyloid-beta (Aβ42)-induced toxicity.
1. Cell Culture and Seeding:
- Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 1X Non-Essential Amino Acids.[9]
- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Passage cells when they reach 80-90% confluency, using cells below passage 20 for experiments.[9]
- Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
2. Preparation of Aβ42 Oligomers:
- Follow a validated protocol to prepare Aβ42 oligomers. A common method involves dissolving the peptide in HFIP, evaporating the solvent, and then resuspending in DMSO followed by dilution in cell culture medium and incubation to form oligomers.[5][6][7][8]
3. Treatment:
- Pre-treat the cells with various concentrations of the this compound analog for 2 hours.
- Induce neurotoxicity by adding the prepared Aβ42 oligomers to the wells.
- Include appropriate controls: vehicle-treated cells, cells treated with Aβ42 only, and cells treated with the this compound analog only.
- Incubate for 24-48 hours.
4. Assessment of Neuroprotection (MTT Assay):
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
- Incubate for 4 hours at 37°C.
- Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
- Measure the absorbance at 570 nm.
- Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis of p-STAT3
1. Cell Lysis:
- After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
2. SDS-PAGE and Transfer:
- Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
- Transfer the proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate.
- Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin).
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound assay results.
Caption: Key signaling pathways in this compound-mediated neuroprotection.
Caption: General experimental workflow for a this compound neuroprotection assay.
References
- 1. prospecbio.com [prospecbio.com]
- 2. Stability Determination of Intact this compound-G with Characterizations of Oxidation and Dimerization Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptidebiologix.com [peptidebiologix.com]
- 5. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Oligomeric β-amyloid1-42 and Induction of Synaptic Plasticity Impairment on Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aβ42 Oligomer Preparation [bio-protocol.org]
- 8. Video: Preparation of Oligomeric β-amyloid1-42 and Induction of Synaptic Plasticity Impairment on Hippocampal Slices [jove.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. caspase3 assay [assay-protocol.com]
- 14. mpbio.com [mpbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. promega.com [promega.com]
- 17. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
controlling for batch-to-batch variation of Humanin analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and control for batch-to-batch variation in Humanin analog experiments.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the handling and experimental use of different batches of this compound analogs.
Quality Control & Characterization
Q1: We are observing inconsistent results between different batches of our this compound analog in our cell-based assays. What are the potential causes?
A1: Batch-to-batch variability in synthetic peptides like this compound analogs can arise from several factors during manufacturing and handling.[1] Key aspects to consider include:
-
Purity and Impurity Profile: Variations in the percentage of the full-length, correct peptide sequence are a primary cause of inconsistent results.[1] Impurities such as deletion sequences, truncated peptides, or molecules with incomplete deprotection of side chains can have biological effects or interfere with the desired activity.[1]
-
Net Peptide Content (NPC): The lyophilized powder you receive is not 100% peptide. It also contains water and counter-ions (often Trifluoroacetic Acid - TFA) from the purification process.[1] Different batches can have varying amounts of non-peptide components, which directly impacts the accuracy of your peptide concentration when preparing solutions.[1][2]
-
Counter-ion Effects: Trifluoroacetic acid (TFA) is commonly used in peptide purification and can remain as a counter-ion in the final product.[3][4] Residual TFA can be cytotoxic or affect cell proliferation in some cell lines, leading to variable assay outcomes.[3][4]
-
Peptide Degradation: Improper storage or handling, such as frequent freeze-thaw cycles, exposure to moisture, or high pH, can lead to the degradation of the this compound analog.[2][5][6]
-
Endotoxin (B1171834) Contamination: Endotoxins (lipopolysaccharides) from gram-negative bacteria can be introduced during synthesis and can trigger strong immune responses in cell-based assays, even at very low concentrations.[7][8]
Q2: What are the essential quality control checks we should perform on each new batch of a this compound analog?
A2: To ensure consistency and reproducibility, it is critical to verify the following quality attributes for each new batch:[1][9]
-
Identity Confirmation: The molecular weight of the peptide should be confirmed using Mass Spectrometry (MS) to ensure the correct product was synthesized.[1][10][11]
-
Purity Assessment: The purity of the peptide should be determined by High-Performance Liquid Chromatography (HPLC). For most cell-based assays, a purity of >95% is recommended.[1][10][11]
-
Net Peptide Content (NPC): The actual amount of peptide in the lyophilized powder should be quantified. Amino Acid Analysis (AAA) is the gold standard for this, providing the most accurate determination of peptide concentration.[1][12]
-
Endotoxin Levels: For any in vivo studies or sensitive cell-based assays, endotoxin levels should be tested and confirmed to be within acceptable limits (e.g., ≤0.01 EU/μg).[7][8]
| Quality Attribute | Recommended Method | Acceptance Criteria | Potential Impact of Deviation |
| Identity | Mass Spectrometry (MS) | Observed mass ±1 Da of theoretical mass[2] | Incorrect peptide sequence will lead to invalid results. |
| Purity | HPLC | >95% for most in vitro assays[1] | Impurities may have off-target effects or interfere with the assay. |
| Net Peptide Content | Amino Acid Analysis (AAA) | Report value (typically 60-90%) | Inaccurate peptide concentration, leading to dose-response variability. |
| Endotoxin | LAL Assay | ≤0.01 EU/μg for cellular assays[7][8] | Unwanted immune stimulation and confounding results. |
Handling and Solubilization
Q3: My this compound analog is difficult to dissolve, or it precipitates out of solution. How can I address this?
A3: Solubility can be a significant issue for peptides. This compound has amphipathic properties, which can lead to aggregation at high concentrations.[13] Here is a systematic approach to solubilization:
-
Review Peptide Characteristics: Check the certificate of analysis for the peptide's sequence, specifically for hydrophobic residues.
-
Start with Sterile Water or Buffer: Attempt to dissolve a small aliquot in sterile, distilled water or a common buffer like PBS (pH 7.4).[1]
-
Use an Organic Solvent: If the peptide is poorly soluble in aqueous solutions, first dissolve it in a small amount of an organic solvent like DMSO, and then slowly add this stock solution to your aqueous buffer while vortexing.[14] The final concentration of the organic solvent should be kept low (e.g., <1% DMSO) in your assay to avoid solvent-induced artifacts.[14]
-
pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can improve solubility.[15]
-
Sonication: If aggregates are visible, brief sonication in a water bath can help to break them up and facilitate dissolution.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. genscript.com [genscript.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 7. genscript.com [genscript.com]
- 8. Biological Testing Services for Peptide Characterization - Creative Peptides [creative-peptides.com]
- 9. researchgate.net [researchgate.net]
- 10. apexpeptidesupply.com [apexpeptidesupply.com]
- 11. polypeptide.com [polypeptide.com]
- 12. Analytical methods and Quality Control for peptide products [biosynth.com]
- 13. peptidebiologix.com [peptidebiologix.com]
- 14. benchchem.com [benchchem.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Humanin Antibody Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers encounter with Humanin antibody specificity during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound antibody is showing multiple bands in my Western Blot. What could be the cause?
A1: Multiple bands in a Western Blot can be due to several factors:
-
Protein Isoforms or Post-Translational Modifications: this compound is a small peptide, but it can exist in different forms or be part of larger precursor proteins, which might be detected by the antibody.
-
Non-Specific Binding: The antibody may be binding to other proteins in your lysate that share similar epitopes.
-
Cross-Reactivity: The antibody might be cross-reacting with other proteins that have a similar structure to this compound.[1] Polyclonal antibodies, in particular, have a higher chance of cross-reactivity as they recognize multiple epitopes.[1]
-
Sample Degradation: Degradation of the target protein can result in smaller bands. Ensure proper sample handling and storage.
To troubleshoot, you can perform a peptide blocking experiment by pre-incubating the antibody with the immunizing peptide. This should block the specific signal and help differentiate it from non-specific bands.
Q2: I am seeing high background staining in my immunohistochemistry (IHC) experiment. How can I reduce it?
A2: High background in IHC can obscure your specific signal. Here are some common causes and solutions:
-
Primary Antibody Concentration is Too High: Titrate your primary antibody to find the optimal concentration that gives a strong signal with low background.[2][3]
-
Non-Specific Binding of Antibodies:
-
Endogenous Enzyme Activity: If you are using an enzyme-conjugated detection system (like HRP or AP), endogenous enzymes in the tissue can produce a false positive signal.[3] Use appropriate blocking agents like hydrogen peroxide for HRP or levamisole (B84282) for AP.[3]
-
Issues with Tissue Processing: Improper fixation or antigen retrieval can lead to increased background.[3]
Q3: My results are not consistent from one batch of this compound antibody to another. Why is this happening?
A3: This issue is known as lot-to-lot variability and is a significant concern in antibody-based assays.[4][5]
-
Polyclonal Antibodies: Polyclonal antibodies are generated by immunizing animals, and the immune response can vary between animals and even between different bleeds from the same animal.[5][6] This can lead to differences in antibody populations and their binding characteristics.
-
Monoclonal Antibodies: While generally more consistent than polyclonals, monoclonal antibodies can also exhibit variability due to issues with the hybridoma cell line producing the antibody.[5][6]
-
Manufacturing and Storage: Variations in the manufacturing process, purification methods, and storage conditions can all contribute to differences between antibody lots.[6][7]
To mitigate this, it is crucial to validate each new lot of antibody you receive.[4] This can be done by running a side-by-side comparison with the previous lot using standardized controls.
Q4: How can I validate the specificity of my this compound antibody?
A4: Validating antibody specificity is critical for reliable results.[8] Here are some recommended methods:
-
Genetic Methods: Use techniques like siRNA knockdown or CRISPR/Cas9 knockout of the this compound gene. A specific antibody should show a significantly reduced signal in the knockdown or knockout cells compared to control cells.[8][9][10]
-
Independent Antibodies: Use two or more different antibodies that recognize different epitopes on the this compound protein.[9] If both antibodies produce a similar staining pattern, it increases confidence in the specificity.
-
Orthogonal Methods: Compare the results from your antibody-based method (e.g., Western Blot) with a non-antibody-based method, such as comparing protein levels to RNA levels.[9]
-
Peptide Blocking/Competition Assay: Pre-incubate the antibody with the peptide that was used to generate it. This should block the antibody from binding to the target protein in your sample, leading to a loss of signal.
Troubleshooting Guides
Troubleshooting Western Blots for this compound
| Problem | Possible Cause | Recommended Solution |
| No Signal | Primary antibody not binding | - Check the recommended antibody dilution. - Ensure the antibody is validated for Western Blotting. - Verify that your sample expresses this compound. |
| Low protein expression | - Load more protein onto the gel. - Use a positive control (e.g., recombinant this compound protein or a cell line known to express this compound). | |
| Incorrect secondary antibody | - Ensure the secondary antibody is specific for the primary antibody's host species (e.g., anti-rabbit for a rabbit primary). | |
| Multiple Bands | Non-specific binding | - Increase the stringency of your washes. - Optimize the blocking step (e.g., increase blocking time or try a different blocking agent). - Perform a peptide blocking experiment. |
| Protein degradation | - Use fresh samples and add protease inhibitors to your lysis buffer. | |
| High Background | Primary or secondary antibody concentration too high | - Titrate your antibodies to find the optimal concentration. |
| Insufficient blocking | - Increase blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). | |
| Membranes dried out | - Ensure the membrane remains wet throughout the procedure. |
Troubleshooting Immunohistochemistry (IHC) for this compound
| Problem | Possible Cause | Recommended Solution |
| No Staining | Inadequate antigen retrieval | - Optimize the antigen retrieval method (heat-induced or enzymatic).[2][3] The pH of the retrieval solution can also be critical.[2] |
| Primary antibody not working | - Confirm the antibody is validated for IHC. - Check the antibody's storage and expiration date.[2] - Run a positive control tissue. | |
| Incorrect antibody dilution | - Titrate the primary antibody to determine the optimal concentration. | |
| High Background | Non-specific antibody binding | - Use a blocking serum from the same species as the secondary antibody.[2][3] - Use a more stringent wash buffer. |
| Endogenous peroxidase/phosphatase activity | - Block endogenous enzymes with appropriate reagents (e.g., H2O2 for HRP).[3] | |
| Primary antibody concentration too high | - Decrease the primary antibody concentration.[2][3] | |
| Weak Staining | Low protein expression | - Use a signal amplification system (e.g., biotin-avidin based).[3] |
| Insufficient primary antibody incubation | - Increase the incubation time or perform the incubation at 4°C overnight. | |
| Tissue dried out | - Keep the slides moist throughout the entire staining procedure.[2] |
Experimental Protocols
Western Blot Protocol for this compound Detection
-
Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per well onto a 4-20% Tris-Glycine gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilution is 1:2000.[11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
Immunohistochemistry (IHC-P) Protocol for this compound
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[12]
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) using a sodium citrate (B86180) buffer (pH 6.0) in a pressure cooker or water bath.[12]
-
Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[12]
-
Blocking: Block non-specific binding by incubating with a blocking serum for 30 minutes.
-
Primary Antibody Incubation: Incubate with the this compound primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C. A recommended starting dilution is 1:100.[13]
-
Washing: Wash slides with PBS or TBS.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate.
-
Washing: Wash slides with PBS or TBS.
-
Chromogen Detection: Add DAB substrate and incubate until the desired color intensity is reached.
-
Counterstaining: Counterstain with hematoxylin.[12]
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and then mount with a coverslip.[12]
ELISA Protocol for this compound Quantification
-
Plate Preparation: Add 50 µL of standard, blank, or sample to each well of a pre-coated plate.[14]
-
Biotin-labeled Antibody Addition: Immediately add 50 µL of Biotin-labeled this compound antibody to each well, mix gently, and incubate for 45 minutes at 37°C.[14]
-
Washing: Aspirate and wash the plate 3 times with wash buffer.[14]
-
SABC Working Solution: Add 100 µL of SABC working solution to each well and incubate for 30 minutes at 37°C.[14]
-
Washing: Aspirate and wash the plate 5 times with wash buffer.[14]
-
Substrate Incubation: Add 90 µL of TMB substrate solution and incubate for 10-20 minutes at 37°C in the dark.[14]
-
Stopping Reaction: Add 50 µL of stop solution to each well.[14]
-
Reading: Read the absorbance at 450 nm immediately.[14]
Visualizations
Signaling Pathways
This compound is involved in multiple cell survival pathways. Understanding these pathways is crucial for interpreting experimental results and the importance of antibody specificity. This compound can activate pro-survival signaling through various receptors, leading to the activation of pathways such as JAK2/STAT3, PI3K/AKT, and ERK1/2.[15][16][17]
Caption: this compound signaling pathways promoting cell survival.
Experimental Workflows
A logical workflow for validating a new lot of this compound antibody is essential for ensuring experimental reproducibility.
Caption: Workflow for validating a new lot of this compound antibody.
Logical Relationships
The relationship between different validation experiments provides a comprehensive assessment of antibody specificity.
Caption: Interrelation of experiments for this compound antibody validation.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. documents.cap.org [documents.cap.org]
- 3. bma.ch [bma.ch]
- 4. Lot-to-Lot Variability in HLA Antibody Screening Using a Multiplexed Bead Based Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Approach to Antibody Lot-to-Lot Variability | GeneTex [genetex.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. myadlm.org [myadlm.org]
- 8. cusabio.com [cusabio.com]
- 9. Antibody validation - The Human Protein Atlas [v16.proteinatlas.org]
- 10. researchgate.net [researchgate.net]
- 11. novusbio.com [novusbio.com]
- 12. proteinatlas.org [proteinatlas.org]
- 13. This compound Polyclonal Antibody (PA1-41325) [thermofisher.com]
- 14. Human this compound ELISA Kit [ABIN6968634] - Plasma, Serum, Tissue Homogenate [antibodies-online.com]
- 15. alzdiscovery.org [alzdiscovery.org]
- 16. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Humanin in Cancer Cell Research
Welcome to the technical support center for researchers investigating the context-dependent effects of the mitochondrial-derived peptide, Humanin (HN), in cancer cells. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound exerts its effects on cancer cells?
A1: this compound's effects are multifaceted and can be broadly categorized into intracellular and extracellular actions.[1][2]
-
Intracellularly: this compound can directly interact with pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bid.[1][3][4] By binding to these proteins, it can prevent their translocation to the mitochondria, thereby inhibiting the intrinsic apoptotic pathway.[1][3][4]
-
Extracellularly: Secreted this compound can act in an autocrine or paracrine manner by binding to cell surface receptors.[1] Two main receptor complexes have been identified: a trimeric receptor composed of gp130, CNTFR, and WSX-1, and the formyl peptide receptor-like 2 (FPR2).[5][6] Activation of these receptors triggers downstream signaling cascades, including the JAK/STAT3, PI3K/Akt, and ERK1/2 pathways, which are crucial in regulating cell survival, proliferation, and migration.[1][7][8]
Q2: Why am I observing conflicting (pro- vs. anti-tumor) effects of this compound in my experiments?
A2: The contradictory roles of this compound in cancer are a known phenomenon and are highly context-dependent.[1] Several factors can influence whether this compound promotes or inhibits tumor progression:
-
Cancer Type: The cellular and genetic background of the cancer cell line is a primary determinant. For instance, this compound has been shown to promote chemoresistance and migration in glioblastoma and breast cancer cells, while in other contexts like neuroblastoma, it has exhibited tumor-inhibiting effects.[5][6][9][10]
-
Signaling Pathway Predominance: The specific signaling pathways that are constitutively active or preferentially activated by this compound in a particular cancer cell line will dictate the outcome.[1] For example, strong activation of the STAT3 survival pathway may lead to a pro-tumorigenic effect.[11]
-
Experimental Conditions: The concentration of this compound or its analogs, the duration of treatment, and the presence of other stressors (e.g., chemotherapeutic agents) can all influence the observed cellular response.
Q3: Which this compound analog should I use in my experiments?
A3: Several this compound analogs have been developed with altered potency and pharmacokinetic properties. The choice of analog depends on the specific research question.
-
HNG (S14G-Humanin): This is a highly potent analog, reported to be up to 1000 times more potent than native this compound in activating its heterotrimeric receptor.[1] It is widely used in preclinical research.
-
HNGF6A: This analog contains the potency-enhancing S14G substitution as well as an F6A substitution. The F6A modification prevents its interaction with Insulin-like growth factor-binding protein-3 (IGFBP-3), leading to improved stability and pharmacokinetics.[1] This analog is particularly useful for in vivo studies or when investigating non-IGFBP-3-mediated effects.
Troubleshooting Guides
Problem 1: Inconsistent or No Effect of this compound on Cell Viability
| Possible Cause | Troubleshooting Step |
| Incorrect Peptide Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line. Effective concentrations can range from the nanomolar to the low micromolar range. |
| Peptide Degradation | Ensure proper storage of this compound and its analogs (lyophilized at -20°C, reconstituted solution in aliquots at -80°C). Avoid repeated freeze-thaw cycles.[12] |
| Low Receptor Expression | Verify the expression of this compound receptors (gp130, WSX-1, CNTFR, FPR2) in your cancer cell line using techniques like qPCR or Western blotting. |
| Cell Line Insensitivity | The specific cancer cell line may be inherently resistant to this compound's effects due to its unique genetic and signaling landscape. Consider testing a different cell line known to be responsive to this compound. |
| Assay Interference | Ensure that the chosen viability assay (e.g., MTT, CCK-8) is not being affected by the peptide itself or the experimental conditions. Run appropriate controls. |
Problem 2: Difficulty in Assessing this compound's Effect on Apoptosis
| Possible Cause | Troubleshooting Step |
| Timing of Apoptosis Induction and Measurement | Optimize the time points for both inducing apoptosis (e.g., with a chemotherapeutic agent) and measuring the apoptotic response after this compound treatment. The protective effects of this compound may be time-dependent. |
| Suboptimal Apoptosis Assay | Use multiple methods to assess apoptosis to confirm your findings. For example, combine a TUNEL assay (detects DNA fragmentation) with Annexin V/PI staining (detects early and late apoptosis) or Western blotting for cleaved caspases. |
| Dominant Pro-Survival Signaling | In some cancer cells, the pro-survival signaling activated by this compound may be so potent that it completely masks any subtle anti-apoptotic effects. Consider using inhibitors of downstream pathways (e.g., STAT3, PI3K) to unmask the specific contribution of apoptosis inhibition. |
Quantitative Data Summary
Table 1: Effects of this compound and its Analogs on Cancer Cell Viability and Proliferation
| Cell Line | Treatment | Concentration | Effect | Reference |
| U251-MG (Glioblastoma) | HNGF6A + Cisplatin (2 µM) | 1.25 µM | Increased viability and proliferation compared to Cisplatin alone. | [13] |
| SH-SY5Y (Neuroblastoma) | This compound | 1-10 µg/mL | Dose-dependent increase in cell viability. | [14] |
| SH-SY5Y (Neuroblastoma) | This compound (10 µg/mL) + AgNPs (10 µg/mL) | 10 µg/mL | Protected against AgNP-induced reduction in viability and proliferation. | [14] |
Table 2: Effects of this compound on Apoptosis in Cancer Cells
| Cell Line | Apoptosis Inducer | This compound/Analog | Effect | Reference |
| GH3 (Pituitary Tumor) | TNF-α | This compound | Inhibited TNF-α-induced apoptosis. | [11] |
| Male Germ Cells (in vivo) | Cyclophosphamide (CP) | HNG | Suppressed CP-induced apoptosis. | [15] |
| Seminiferous Tubules (ex vivo) | Doxorubicin (DOX) | This compound | Attenuated DOX-induced germ cell apoptosis. | [15] |
Key Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-incubate cells with varying concentrations of this compound or its analog for a specified time (e.g., 2 hours).
-
Co-treatment (Optional): Add a chemotherapeutic agent or other stimulus and incubate for the desired period (e.g., 24-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Silencing Endogenous this compound using shRNA
-
Vector Transduction: Transduce cancer cells with a viral vector (e.g., baculovirus, lentivirus) encoding a specific shRNA targeting the this compound gene. A control vector (e.g., expressing a scrambled shRNA or only a fluorescent reporter) should be used in parallel.
-
Transduction Efficiency: Assess transduction efficiency by observing the expression of a co-expressed reporter gene (e.g., GFP) under a fluorescence microscope.
-
Gene Silencing Confirmation: After 48-72 hours, confirm the knockdown of this compound expression at both the mRNA (by qPCR) and protein (by Western blot or immunofluorescence) levels.
-
Functional Assays: Perform functional assays (e.g., cell viability, migration, chemoresistance) to evaluate the effect of this compound silencing.
Signaling Pathways and Experimental Workflows
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Mapping the Specific Cytoprotective Interaction of this compound with the Pro-apoptotic Protein Bid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound selectively prevents the activation of pro-apoptotic protein BID by sequestering it into fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mitochondrial Peptide this compound Facilitates Chemoresistance in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. مقاله The Role of this compound In The Pathogenesis of Cancer [civilica.com]
- 9. Mitochondrial Peptide this compound Facilitates Chemoresistance in Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Role for the Mitochondrial Peptide this compound: Protective Agent Against Chemotherapy-Induced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound inhibits apoptosis in pituitary tumor cells through several signaling pathways including NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptidebiologix.com [peptidebiologix.com]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondrial Peptide this compound Protects Silver Nanoparticles-Induced Neurotoxicity in Human Neuroblastoma Cancer Cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effects of this compound and Its Analogues on Male Germ Cell Apoptosis Induced by Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Pleiotropic Landscape of Humanin in Experimental Research
Welcome to the technical support center for researchers working with the mitochondrial-derived peptide, Humanin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges arising from this compound's pleiotropic nature in experimental design.
Frequently Asked Questions (FAQs)
Q1: My in vitro experiment with this compound shows inconsistent results. What could be the cause?
A1: Inconsistent results with this compound can stem from several factors related to its pleiotropic effects and experimental conditions. Consider the following:
-
Cell Type-Specific Receptor Expression: this compound can signal through multiple receptors, including the gp130/WSX-1/CNTFRα complex and formyl peptide receptors (FPRs).[1][2] The downstream effects you observe will depend on which receptors are expressed in your cell line and their relative abundance.[3] We recommend characterizing the expression of these receptors in your specific cell model.
-
This compound Analog Potency: Different this compound analogs possess vastly different potencies. For instance, HNG (S14G-Humanin) is reported to be up to 1000 times more potent than native this compound.[4][5] Ensure you are using the appropriate analog and concentration for your experimental goals.
-
Serum in Culture Media: Components in serum can interact with this compound or activate parallel signaling pathways, potentially masking or altering its effects. Consider serum-starving your cells before this compound treatment to reduce basal signaling.[6]
-
Peptide Stability: Like all peptides, this compound and its analogs can degrade. Ensure proper storage and handling. Stability issues have been reported, which can affect experimental outcomes.[2]
Q2: I am observing both anti-apoptotic and pro-survival effects that are difficult to distinguish. How can I dissect these pathways?
A2: this compound exerts its cytoprotective effects through distinct intracellular and extracellular mechanisms.[3][7] To differentiate these, consider the following strategies:
-
Use of Specific Analogs: Employ this compound analogs with specific functional deficits. For example, an analog that cannot bind to Bax would help isolate the extracellular receptor-mediated effects.[8]
-
Inhibitor Studies: Use specific inhibitors for downstream signaling pathways. For instance, using a STAT3 inhibitor can help determine the contribution of the gp130-mediated pathway to your observed phenotype.[1][9] Similarly, PI3K/Akt and MEK/ERK inhibitors can elucidate the roles of these respective pathways.[1][9][10]
-
Cellular Fractionation: Perform subcellular fractionation followed by Western blotting to determine the localization of this compound and its binding partners (e.g., Bax) in response to your treatment.[7]
Q3: How do I account for the metabolic effects of this compound in my experimental design focused on neuroprotection?
A3: this compound's influence on metabolism is a critical aspect of its pleiotropic nature and can indirectly affect neuronal health.[4][11]
-
Monitor Metabolic Parameters: In your in vitro models, you can measure glucose uptake and ATP production. In vivo, monitoring blood glucose and insulin (B600854) levels can provide context for your neuroprotective findings.[3][11]
-
Control for Nutrient Availability: Ensure consistent glucose and other nutrient concentrations in your culture media across all experimental groups, as this compound can enhance cellular responses to insulin and glucose uptake.[4]
-
Use Specific Analogs: The HNGF6A analog, which does not bind to IGFBP-3, can be useful to dissect the metabolic effects mediated through this interaction.[3][8]
Q4: Are there age-dependent considerations when studying this compound in vivo?
A4: Yes, the effects of this compound can be age-dependent. Studies have shown that this compound treatment can have different effects on signaling pathways in the hippocampus of old versus young mice.[9][10] It is crucial to include appropriate age-matched controls in your in vivo experiments to correctly interpret your results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound treatment | Low Receptor Expression: The target cells may not express the necessary this compound receptors. | 1. Perform RT-qPCR or Western blotting to confirm the expression of gp130, WSX-1, and FPRs. 2. Consider using a cell line known to be responsive to this compound. |
| Peptide Inactivity: The this compound peptide may have degraded. | 1. Purchase this compound from a reputable supplier and handle it according to their instructions. 2. Aliquot the peptide upon arrival to avoid multiple freeze-thaw cycles. | |
| Suboptimal Concentration: The concentration of this compound used may be too low. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. Concentrations can range from nM to µM depending on the analog and cell type.[6] | |
| High background signaling in control groups | Serum Components: Factors in the cell culture serum may be activating similar pathways to this compound. | 1. Serum-starve cells for 4-6 hours prior to this compound treatment.[6] 2. Use a defined, serum-free medium if compatible with your cell line. |
| Conflicting results between different this compound analogs | Potency and Specificity Differences: Analogs like HNG are significantly more potent than native this compound.[5] Others, like HNGF6A, have altered binding properties.[3] | 1. Carefully review the literature for the specific properties of the analog you are using. 2. When comparing analogs, adjust concentrations to account for differences in potency. |
| In vivo results do not replicate in vitro findings | Pharmacokinetics and Bioavailability: The route of administration, stability, and tissue distribution of this compound in vivo can influence its effects.[2] | 1. Consider different administration routes (e.g., intraperitoneal, intracerebroventricular) based on your target tissue.[7][12] 2. Use a stable analog like HNG for in vivo studies.[4] |
| Complex Systemic Effects: this compound can have systemic effects on metabolism and inflammation that are not present in a simple in vitro system.[13] | 1. Measure systemic markers of metabolism and inflammation in your animal models. 2. Acknowledge these systemic effects when interpreting your data. |
Quantitative Data Summary
Table 1: Potency of this compound Analogs
| Analog | Modification | Relative Potency (vs. This compound) | Reference |
| This compound (HN) | Wild-Type | 1x | - |
| HNG | S14G | ~1000x | [4][5] |
| HNGF6A | S14G, F6A | Potent, does not bind IGFBP-3 | [3][8] |
Table 2: Effective Doses in Preclinical Models
| Model Organism | Analog | Dose Range | Route of Administration | Observed Effect | Reference |
| Mice | HNG | 4 mg/kg | Intraperitoneal | Attenuation of age-related myocardial fibrosis | [7] |
| Rats | HNG | 252 µg/kg | Intravenous | Cardioprotection against ischemia-reperfusion injury | [3] |
| Mice | This compound | 1-10 mg/kg | Varies | General cytoprotection | [4] |
| Mice | HNG | 1-100 µg/kg | Varies | General cytoprotection | [4] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-STAT3 Activation
This protocol details the measurement of STAT3 phosphorylation, a key downstream event of this compound's binding to the gp130 receptor complex.[6]
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y neuroblastoma cells) and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat cells with various concentrations of this compound or HNG (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 15, 30, 60 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect lysate and clarify by centrifugation.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein samples and prepare with Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., anti-phospho-STAT3 Tyr705).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total STAT3 as a loading control.
-
Protocol 2: Co-Immunoprecipitation of this compound and Bax
This protocol is for demonstrating the direct intracellular interaction between this compound and the pro-apoptotic protein Bax.[6]
-
Cell Culture and Transfection:
-
Culture cells (e.g., HEK293T) and transfect with plasmids encoding tagged versions of this compound (e.g., FLAG-Humanin) and Bax (e.g., HA-Bax).
-
-
Cell Lysis:
-
After 24-48 hours, lyse the cells in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease inhibitors).
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour.
-
Incubate the pre-cleared lysate with an anti-FLAG antibody (or anti-HA) overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blot Analysis:
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
Perform Western blotting as described in Protocol 1, using an anti-HA antibody (or anti-FLAG) to detect the co-immunoprecipitated protein.
-
Visualizations
Caption: this compound's pleiotropic signaling pathways.
Caption: Recommended experimental workflow for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. peptidebiologix.com [peptidebiologix.com]
- 5. A Review on the Potential Role of this compound Peptide and its Analogs in the Regulation of Autophagy Pathways for Therapeutic Application in Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The Effects of this compound and Its Analogues on Male Germ Cell Apoptosis Induced by Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. This compound and diabetes mellitus: A review of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | this compound and Age-Related Diseases: A New Link? [frontiersin.org]
- 13. This compound and Its Pathophysiological Roles in Aging: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fixation for Humanin Immunohistochemistry
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Humanin immunohistochemistry (IHC). Our goal is to help you optimize your fixation methods and overcome common challenges to achieve reliable and reproducible staining results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your this compound IHC experiments, with a focus on problems arising from tissue fixation.
Q1: I am not getting any signal or only a very weak signal for this compound. What is the most likely cause related to fixation?
A1: Weak or no staining for a small peptide like this compound is a common issue, often directly related to the fixation process. The two most probable causes are over-fixation or an inappropriate choice of fixative.
-
Over-fixation: Formalin-based fixatives, such as 10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA), create protein cross-links that preserve tissue structure.[1] However, prolonged fixation (e.g., > 48 hours) can excessively cross-link proteins, masking the this compound epitope and preventing antibody binding.[1] This is particularly problematic for small peptides where epitopes can be easily obscured.
-
Inappropriate Fixative: While formalin is widely used, it may not be optimal for all antigens.[2] Coagulating fixatives like cold acetone (B3395972) or methanol (B129727) can sometimes better preserve the antigenicity of small peptides compared to cross-linking aldehydes.[3][4]
Solution:
-
Standardize and Optimize Fixation Time: For formalin-based fixatives, aim for a consistent fixation time of 18-24 hours.[1][5] Avoid fixing tissues for longer than 48 hours. If using archival tissue with unknown fixation times, you may need to employ more rigorous antigen retrieval methods.
-
Consider Alternative Fixatives: If formalin fixation consistently yields poor results, consider testing a coagulating fixative like ice-cold acetone or a fixative mixture like Bouin's solution, which can be effective for preserving peptides.[3][6] Note that Bouin's solution can cause tissue shrinkage and contains picric acid, which requires special handling.[7]
-
Optimize Antigen Retrieval: Ensure your antigen retrieval method is adequate. For formalin-fixed tissues, Heat-Induced Epitope Retrieval (HIER) is critical to unmask epitopes.[8] Experiment with different HIER buffers (e.g., citrate (B86180) buffer pH 6.0 vs. Tris-EDTA pH 9.0) and heating times to find the optimal condition for your antibody.[8]
Q2: I am observing high background staining in my this compound IHC. How can fixation contribute to this?
A2: High background can obscure specific staining and is often related to issues with tissue preservation or processing that begin with fixation.
-
Under-fixation: Insufficient fixation (< 18 hours) can lead to poor tissue morphology and the incomplete preservation of proteins.[5] This can result in the diffusion of the this compound peptide or expose reactive sites in the tissue that non-specifically bind the primary or secondary antibodies.
-
Free Aldehyde Groups: After fixation with aldehyde-based fixatives like formalin, residual free aldehyde groups can remain in the tissue. These groups can covalently bind to the primary or secondary antibodies, leading to high non-specific background.
Solution:
-
Ensure Complete Fixation: Make sure the fixative volume is at least 10-20 times the tissue volume to allow for proper penetration.[5] For immersion fixation, ensure tissue pieces are no thicker than 3-5 mm.[5] A standard fixation time of 24 hours is recommended.[1]
-
Quench Free Aldehydes: After rehydration and before antigen retrieval, include a quenching step. Incubating the slides in a solution like 0.3M glycine (B1666218) or ammonium (B1175870) chloride in PBS can block free aldehyde groups.
-
Perform Peroxidase Blocking: If using an HRP-based detection system, endogenous peroxidase activity can cause background. A blocking step with 3% hydrogen peroxide (H₂O₂) after rehydration is essential.
Q3: The tissue morphology is poor, making it difficult to localize the this compound signal. What went wrong during fixation?
A3: Poor morphology is almost always a direct result of suboptimal tissue handling and fixation.
-
Delayed Fixation (Autolysis): There should be minimal delay between tissue collection and immersion in fixative. If left at room temperature, tissues will begin to degrade due to enzymatic autolysis, leading to compromised cellular structure.[9]
-
Incorrect Fixative Choice for Morphology: While coagulating fixatives like acetone can be good for antigen preservation, they are generally inferior to cross-linking fixatives like formalin for maintaining fine morphological detail.[9]
-
Inadequate Fixative Penetration: If the tissue sample is too large, the center may not be properly fixed, leading to a gradient of preservation quality from the outside to the inside.
Solution:
-
Immediate Fixation: Place freshly dissected tissue in fixative immediately. If perfusion fixation is possible, it is often the best method for rapidly and uniformly fixing entire organs.[9]
-
Choose the Right Fixative for Your Needs: For studies where morphology is critical, 10% NBF is the standard choice.[1] If you must use a different fixative to preserve the this compound epitope, be aware of the potential trade-off with morphological quality. Bouin's solution can offer a good compromise for morphology and peptide preservation.[6][7]
-
Ensure Proper Tissue Size: Trim tissues to a maximum thickness of 3-5 mm to ensure the fixative can penetrate completely.[5]
Data Presentation: Comparison of Fixation Methods
| Fixative | Fixation Time | Staining Intensity (0-3+) | Percentage of Positive Cells (%) | Morphological Preservation (1-4) | Notes |
| 10% Neutral Buffered Formalin (NBF) | 18-24 hours | 1+ | 30% | 4 (Excellent) | Standard fixative; may require robust antigen retrieval due to cross-linking.[1] |
| 10% Neutral Buffered Formalin (NBF) | 72 hours | 0 (Negative) | 0% | 4 (Excellent) | Potential for over-fixation, leading to epitope masking.[1] |
| Ice-Cold Acetone | 10 minutes | 2+ | 50% | 2 (Fair) | Good for preserving some peptide antigens but can result in cellular shrinkage.[3] |
| Bouin's Solution | 6-18 hours | 2+ | 45% | 3 (Good) | Good for peptide preservation and morphology, but requires removal of picric acid.[6][7] |
Scoring criteria should be established prior to evaluation. Staining Intensity: 0 = Negative, 1 = Weak, 2 = Moderate, 3 = Strong. Morphological Preservation: 1 = Poor, 2 = Fair, 3 = Good, 4 = Excellent.
Experimental Protocols
This section provides a detailed, validated methodology for performing this compound immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is based on methods successfully used for localizing this compound in rat and human tissues.[8][10]
Protocol: this compound IHC on FFPE Sections
1. Tissue Fixation and Embedding a. Immediately after dissection, immerse tissue samples (no thicker than 5 mm) in 10% Neutral Buffered Formalin. The volume of fixative should be 15-20 times the volume of the tissue. b. Fix for 18-24 hours at room temperature.[5] c. After fixation, transfer the tissue to 70% ethanol (B145695). d. Dehydrate the tissue through a graded series of ethanol (e.g., 70%, 95%, 100%).[11] e. Clear the tissue with xylene and embed in paraffin (B1166041) wax.[11] f. Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[5]
2. Deparaffinization and Rehydration a. Heat slides at 60°C for 30-60 minutes to melt the paraffin. b. Immerse slides in two changes of xylene for 5 minutes each.[12] c. Rehydrate sections by immersing in a graded series of ethanol: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).[12] d. Rinse thoroughly in distilled water.
3. Antigen Retrieval (Heat-Induced) a. Place slides in a staining jar filled with 10 mM Sodium Citrate buffer (pH 6.0). b. Heat the buffer with the slides to 95-100°C in a microwave, water bath, or pressure cooker. Maintain the temperature for 10-20 minutes.[13] c. Allow the slides to cool to room temperature in the buffer (approx. 20-30 minutes). d. Rinse slides in distilled water and then in a wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
4. Staining Procedure a. Peroxidase Block: Immerse slides in 3% H₂O₂ in methanol or PBS for 10-15 minutes to block endogenous peroxidase activity. Rinse with wash buffer. b. Blocking: Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.[5] c. Primary Antibody: Drain the blocking buffer and incubate sections with a rabbit polyclonal anti-Humanin antibody (e.g., from Abcam or similar) diluted in antibody diluent (e.g., PBS with 1% BSA). A starting concentration of 10 µg/mL is recommended.[10] Incubate overnight at 4°C in a humidified chamber. d. Washing: Rinse slides three times with wash buffer for 5 minutes each. e. Secondary Antibody: Incubate with a biotinylated goat anti-rabbit secondary antibody or an HRP-polymer conjugated anti-rabbit secondary antibody, following the manufacturer's recommended dilution and incubation time (typically 30-60 minutes at room temperature). f. Washing: Rinse slides three times with wash buffer for 5 minutes each. g. Detection: If using a biotinylated secondary, incubate with an avidin-biotin-HRP complex (ABC reagent). If using an HRP-polymer, proceed to the next step. h. Chromogen: Apply a DAB (3,3'-Diaminobenzidine) substrate solution until the desired brown color intensity develops (typically 2-10 minutes). Monitor under a microscope.[12] i. Washing: Rinse slides with distilled water to stop the reaction.
5. Counterstaining, Dehydration, and Mounting a. Counterstain with Hematoxylin (B73222) for 30-60 seconds to visualize cell nuclei.[12] b. "Blue" the hematoxylin by rinsing in running tap water. c. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).[12] d. Clear in two changes of xylene and mount with a permanent mounting medium.[12]
Visualizations: Pathways and Workflows
This compound Signaling Pathways
Caption: Extracellular and intracellular signaling pathways activated by this compound to promote cell survival.
Experimental Workflow for this compound IHC
References
- 1. actavet.vfu.cz [actavet.vfu.cz]
- 2. bosterbio.com [bosterbio.com]
- 3. Immunohistochemical localization of beta-amyloid precursor protein sequences in Alzheimer and normal brain tissue by light and electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. protocols.io [protocols.io]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Formalin Versus Bouin Solution for Testis Biopsies: Which Is the Better Fixative? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunolocalization of this compound in human sperm and testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Alzheimer's disease: The beginning of a new field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound protects against chemotherapy-induced stage-specific male germ cell apoptosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 12. cdn.origene.com [cdn.origene.com]
- 13. Frontiers | Development of a highly sensitive immunohistochemical method to detect neurochemical molecules in formalin-fixed and paraffin-embedded tissues from autopsied human brains [frontiersin.org]
Technical Support Center: Quantifying Endogenous Humanin
Welcome to the technical support center for the quantification of endogenous Humanin. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the challenges associated with measuring endogenous this compound levels.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately quantifying endogenous this compound?
A1: The primary challenges in accurately quantifying endogenous this compound include its low physiological concentrations (typically in the pg/mL to low ng/mL range), the inherent instability of the peptide, the presence of various isoforms and analogous peptides (e.g., this compound-G), and potential interference from sample matrices like plasma or cerebrospinal fluid (CSF).[1][2] The short half-life of this compound in biological samples necessitates careful and rapid sample handling to prevent degradation.[3][4]
Q2: Which are the most common methods for quantifying this compound?
A2: The two most common methods for quantifying this compound are the enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS).[1] ELISA is more widely used due to its convenience and high-throughput capabilities, while LC-MS offers higher specificity and the ability to distinguish between different this compound isoforms.
Q3: What are the known isoforms of this compound and how do they affect quantification?
A3: this compound can exist as a 24-amino acid peptide when translated in the cytoplasm or a 21-amino acid peptide if translated within the mitochondria.[5] Additionally, several this compound-like peptides encoded by nuclear DNA have been identified.[6] These isoforms can exhibit cross-reactivity in immunoassays, leading to inaccurate quantification if the antibodies used are not highly specific to the form of this compound being targeted.[7][8]
Q4: What are the expected physiological concentrations of this compound in human samples?
A4: Endogenous this compound levels are generally low and can vary based on age, physiological condition, and the sample type.[5][9] Circulating levels in plasma and serum are typically in the picogram per milliliter (pg/mL) to low nanogram per milliliter (ng/mL) range.[1][10] Levels in cerebrospinal fluid (CSF) have also been measured and are reported to be decreased in certain neurodegenerative diseases.[6][9]
Troubleshooting Guides
ELISA Assay for this compound Quantification
Problem 1: No or weak signal.
| Possible Cause | Troubleshooting Steps |
| Reagent Issues | - Ensure all reagents were brought to room temperature before use.[11] - Check the expiration dates of all kit components.[11] - Verify that reagents were added in the correct order and at the correct dilutions as per the kit protocol.[12][13] |
| Improper Sample Handling | - this compound is prone to degradation. Ensure samples were collected using appropriate anticoagulants (e.g., EDTA for plasma) and stored at -80°C.[14] - Avoid repeated freeze-thaw cycles of samples.[15] |
| Incorrect Plate Washing | - Ensure adequate washing to remove unbound reagents. Increase the number of washes or the soaking time if necessary.[13] |
| Inactive Conjugate or Substrate | - Test the activity of the enzyme conjugate and substrate independently. |
Problem 2: High background.
| Possible Cause | Troubleshooting Steps |
| Insufficient Washing | - Increase the number of wash steps or the volume of wash buffer to ensure complete removal of unbound antibodies.[13] |
| High Antibody Concentration | - Titrate the detection antibody to determine the optimal concentration. |
| Non-specific Binding | - Ensure that the blocking buffer is appropriate for the assay and that the blocking step is performed for the recommended duration. |
| Contaminated Reagents | - Use fresh, sterile buffers and reagents. |
Problem 3: Poor reproducibility (High CV%).
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Ensure accurate and consistent pipetting technique. Use calibrated pipettes and change tips for each sample and standard.[11] |
| Inconsistent Incubation Times/Temperatures | - Ensure all wells are incubated for the same duration and at the specified temperature. Avoid "edge effects" by ensuring uniform temperature across the plate.[11] |
| Improper Plate Washing | - Use an automated plate washer for more consistent washing if available.[12] |
Mass Spectrometry (LC-MS) for this compound Quantification
Problem 1: Low signal intensity or failure to detect this compound.
| Possible Cause | Troubleshooting Steps |
| Inefficient Peptide Extraction | - Optimize the solid-phase extraction (SPE) protocol to improve this compound recovery from the sample matrix. |
| Peptide Degradation | - Process samples quickly and on ice to minimize proteolytic degradation.[16] Consider the use of protease inhibitors. |
| Suboptimal Mass Spectrometer Settings | - Optimize ionization source parameters (e.g., spray voltage, gas flow) and fragmentation energy for the specific this compound peptide being analyzed.[17] |
Problem 2: High background noise and interfering peaks.
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | - Employ a more rigorous sample clean-up method, such as immunoaffinity purification, to remove interfering substances. |
| Contamination | - Use high-purity solvents and reagents. Thoroughly clean the LC system and mass spectrometer. |
Quantitative Data Summary
Table 1: Comparison of Commercial this compound ELISA Kits
| Kit Name/Supplier | Sensitivity | Detection Range | Sample Type |
| This compound ELISA Kit (Supplier A) | 18.75 pg/mL | 31.25 - 2000 pg/mL | Serum, Plasma |
| This compound/MT-RNR2 ELISA Kit (Supplier B) | <18.75 pg/mL | 0.146 - 600 pg/mL | Serum, Plasma, Tissue Homogenates |
| This compound (MT-RNR2) ELISA Kit (Supplier C) | 4.688 pg/mL | 7.813 - 500 pg/mL | Human Samples |
| MT-RNR2 ELISA Kit (Human) (Supplier D) | 7 pg/mL | 28 - 1800 pg/mL | Serum, Plasma, Tissue Homogenates, Cell Lysates |
| This compound-like protein 6 ELISA Kit (Supplier E) | 0.188 ng/mL | 0.313 - 20 ng/mL | Serum, Plasma, Tissue Homogenates |
Note: This table is a summary of representative data from various suppliers and is for comparative purposes. Please refer to the specific kit datasheet for accurate information.[18][19][20][21][22]
Table 2: Reported Endogenous this compound Levels in Human Samples
| Sample Type | Reported Concentration Range | Notes |
| Plasma/Serum | pg/mL to low ng/mL | Levels are known to decline with age.[5][9] |
| Cerebrospinal Fluid (CSF) | Detectable | Levels may be altered in neurodegenerative diseases.[9][10] |
| Various Tissues | Expressed in heart, kidney, liver, testes, skeletal muscle, and brain.[6] | Quantitative data is limited and varies by tissue type. |
Experimental Protocols
Protocol 1: this compound Quantification by Competitive ELISA
-
Plate Preparation : Use a 96-well plate pre-coated with a capture antibody specific for this compound.
-
Standard and Sample Preparation :
-
Reconstitute the lyophilized this compound standard to create a stock solution.
-
Perform serial dilutions of the standard to generate a standard curve (e.g., 0-1000 pg/mL).
-
Dilute plasma, serum, or other biological samples as recommended by the kit manufacturer.[12]
-
-
Assay Procedure :
-
Add standards and samples to the appropriate wells.
-
Add a fixed amount of biotinylated this compound to each well. This will compete with the endogenous this compound for binding to the capture antibody.
-
Incubate for the time and temperature specified in the protocol (e.g., 2 hours at 37°C).[21]
-
Wash the plate multiple times with the provided wash buffer.[12]
-
Add Streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again to remove unbound conjugate.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Analysis :
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve. The color intensity will be inversely proportional to the amount of this compound in the sample.[19]
-
Protocol 2: this compound Quantification by LC-MS/MS
-
Sample Preparation :
-
Thaw plasma samples on ice.
-
To precipitate larger proteins, add a solvent like acetonitrile (B52724).
-
Perform solid-phase extraction (SPE) to isolate and concentrate this compound and its fragments.[16]
-
-
Liquid Chromatography (LC) :
-
Inject the extracted sample onto a C18 reverse-phase column.
-
Use a gradient of acetonitrile in water with 0.1% formic acid to elute the peptides.[17]
-
-
Mass Spectrometry (MS) :
-
Ionize the eluted peptides using electrospray ionization (ESI) in positive ion mode.[17]
-
Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) for targeted quantification. Select specific precursor-product ion transitions for this compound.
-
-
Data Analysis :
-
Integrate the peak areas of the selected ion transitions for this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of a known concentration of a stable isotope-labeled this compound internal standard.
-
Visualizations
Caption: Extracellular and intracellular signaling pathways of this compound.
Caption: Workflow for a competitive ELISA for this compound quantification.
Caption: A logical troubleshooting guide for common ELISA issues.
References
- 1. mdpi.com [mdpi.com]
- 2. peptidesciences.com [peptidesciences.com]
- 3. Stability Determination of Intact this compound-G with Characterizations of Oxidation and Dimerization Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The emerging role of the mitochondrial-derived peptide this compound in stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Action of this compound and this compound Analogues: Research Findings and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA based on peptide antigens reproducing cross-reactive viral epitopes to detect antibodies in latent autoimmune diabetes in adults vs. type 1 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. This compound: Functional Interfaces with IGF-I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomatik.com [biomatik.com]
- 12. assaygenie.com [assaygenie.com]
- 13. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. genscript.com [genscript.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. biocompare.com [biocompare.com]
- 19. Human this compound/MT-RNR2 ELISA Kit (A247118) [antibodies.com]
- 20. cusabio.com [cusabio.com]
- 21. Human this compound(MT-RNR2)ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 22. mybiosource.com [mybiosource.com]
Technical Support Center: Isolating Mitochondria for Humanin Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you refine your protocols for isolating mitochondria to study the mitochondrial-derived peptide, Humanin.
Troubleshooting Guides
This section addresses specific issues you may encounter during your mitochondrial isolation experiments, with a focus on preserving the integrity and yield of this compound.
Issue 1: Low Yield of this compound in the Mitochondrial Fraction
| Potential Cause | Recommended Solution | Rationale |
| This compound leakage during homogenization | Use a Dounce homogenizer with a loose-fitting pestle (B-type) and minimize the number of strokes (10-15). Alternatively, use a gentle nitrogen cavitation method. | Aggressive homogenization can rupture the mitochondrial membranes, leading to the loss of soluble intermembrane space proteins like this compound. |
| Inappropriate lysis buffer | Use a digitonin-based fractionation approach. Titrate the digitonin (B1670571) concentration to selectively permeabilize the plasma membrane without disrupting the mitochondrial outer membrane. Start with a concentration of 0.01% (w/v) and optimize. | Digitonin at low concentrations can create pores in the cholesterol-rich plasma membrane while leaving the cholesterol-poor mitochondrial membranes intact, thus preserving mitochondrial integrity.[1] |
| Loss during centrifugation steps | After the initial low-speed spin to pellet nuclei and cell debris, ensure the subsequent high-speed spin to pellet mitochondria is sufficient. A common starting point is 12,000 x g for 15 minutes at 4°C.[2] Avoid overly harsh pelleting. | Inadequate centrifugation may leave smaller mitochondria in the supernatant (cytosolic fraction). Conversely, excessive force can damage mitochondria. |
| Proteolytic degradation | Always supplement your isolation and lysis buffers with a fresh protease inhibitor cocktail. Phenylmethylsulfonyl fluoride (B91410) (PMSF) at a final concentration of 1 mM is also recommended.[3][4] Keep samples on ice or at 4°C throughout the entire procedure.[5] | This compound is a small peptide and is susceptible to degradation by proteases released from other cellular compartments during lysis. |
| Instability of this compound | Work quickly and efficiently. Once isolated, either process the mitochondrial fraction immediately or store it at -80°C. For storage, resuspend the mitochondrial pellet in a suitable storage buffer.[6] Studies on a this compound analog (HNG) show it is more stable in specific formulations than in water or PBS, highlighting the importance of the buffer environment.[7][8] | The stability of peptides can be sensitive to temperature, pH, and buffer composition.[7][8] |
Issue 2: Contamination of Mitochondrial Fraction with Other Cellular Components
| Potential Cause | Recommended Solution | Rationale |
| Cytosolic protein contamination | After pelleting the crude mitochondrial fraction, perform one to two washes with mitochondrial isolation buffer. This involves resuspending the pellet and re-centrifuging at a high speed (e.g., 12,000 x g). | Washing helps to remove residual cytosolic proteins that may have been trapped in the mitochondrial pellet. |
| Nuclear or ER contamination | Ensure the initial low-speed centrifugation (e.g., 600-800 x g for 10 minutes) is effective in pelleting nuclei and unbroken cells.[2] For higher purity, consider using a sucrose (B13894) density gradient centrifugation or a commercially available kit with anti-TOM22 magnetic beads.[9] | Different cellular organelles have distinct densities and can be separated by centrifugation through a density gradient. Immuno-purification offers high specificity. |
| Incomplete cell lysis | Monitor cell lysis under a microscope using trypan blue staining. Aim for approximately 80-90% cell disruption.[3] Adjust the homogenization method (number of strokes, pestle clearance) or lysis buffer incubation time as needed. | Incomplete lysis will result in a lower yield of mitochondria and contamination with whole cells in the final fraction. |
Frequently Asked Questions (FAQs)
Q1: What is the best method for cell lysis when studying mitochondrial this compound?
A1: The choice of lysis method is critical for preserving mitochondrial integrity. For cultured cells, Dounce homogenization with a loose-fitting pestle is a widely used and effective method.[1] The key is to be gentle to avoid rupturing the mitochondria. For tissues, a Potter-Elvehjem homogenizer with a Teflon pestle is often used.[10] Nitrogen cavitation is another gentle alternative. Avoid sonication, as it can easily damage mitochondria and lead to the loss of this compound.
Q2: Which buffers are recommended for isolating mitochondria for this compound analysis?
A2: A common base for mitochondrial isolation buffer is a sucrose or mannitol-based buffer to maintain osmotic stability. A typical composition includes:
-
210 mM Mannitol
-
70 mM Sucrose
-
5 mM Tris-HCl, pH 7.4
-
1 mM EDTA
-
Freshly added protease inhibitor cocktail
For the lysis step, a hypotonic buffer can be used to swell the cells before homogenization, followed by the addition of a hypertonic solution to restore isotonicity.[5]
Q3: How can I verify the purity of my mitochondrial fraction?
A3: The purity of your mitochondrial fraction should be assessed by Western blotting using specific markers for different cellular compartments.
| Fraction | Marker Protein | Expected Result in Pure Mitochondrial Fraction |
| Mitochondria | TOM20, COX IV, ATP5A | Strong signal |
| Cytosol | GAPDH, Tubulin | Absent or very faint signal |
| Nucleus | Histone H3, Lamin B1 | Absent or very faint signal |
| Endoplasmic Reticulum | Calnexin, PDI | Absent or very faint signal |
Q4: What is the best way to quantify this compound in the isolated mitochondrial fraction?
A4: Enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying this compound levels.[11][12] Several commercial ELISA kits are available for this compound.[12][13][14][15] Alternatively, you can perform a quantitative Western blot, but this may be less sensitive than ELISA. For either method, it is crucial to lyse the isolated mitochondria to release this compound. A RIPA buffer containing protease and phosphatase inhibitors is a suitable lysis buffer for this purpose.[6]
Q5: Can I store my isolated mitochondria before analyzing for this compound?
A5: It is best to use freshly isolated mitochondria for your experiments. However, if storage is necessary, you can store the mitochondrial pellet at -80°C for a limited time. Resuspend the pellet in a suitable storage buffer before freezing. Be aware that freeze-thaw cycles can damage mitochondria and may lead to the degradation or loss of this compound.[6]
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells by Differential Centrifugation
-
Cell Harvesting: Harvest cultured cells (approximately 80-90% confluency) by trypsinization or scraping. Centrifuge at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Homogenization: Resuspend the cell pellet in 1 mL of ice-cold mitochondrial isolation buffer. Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Lysis: Homogenize the cells with 10-15 strokes of a loose-fitting (B-type) pestle on ice.
-
Nuclear and Debris Removal: Transfer the homogenate to a microcentrifuge tube and centrifuge at 800 x g for 10 minutes at 4°C.
-
Mitochondrial Pelleting: Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 12,000 x g for 15 minutes at 4°C. The resulting pellet is the crude mitochondrial fraction.
-
Washing (Optional but Recommended): Discard the supernatant (cytosolic fraction). Resuspend the mitochondrial pellet in 1 mL of fresh, ice-cold mitochondrial isolation buffer and centrifuge again at 12,000 x g for 15 minutes at 4°C.
-
Final Mitochondrial Pellet: Discard the supernatant. The pellet now contains the enriched mitochondrial fraction. Proceed immediately with your downstream application or store at -80°C.
Protocol 2: Quantification of this compound by ELISA
-
Lysis of Mitochondrial Fraction: Resuspend the isolated mitochondrial pellet in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubation: Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet any insoluble material.
-
Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford assay.
-
ELISA Procedure: Follow the manufacturer's instructions for the specific this compound ELISA kit being used.[13][14] Typically, this involves adding a specific volume of your mitochondrial lysate (normalized for total protein content) to the antibody-coated wells, followed by incubation, washing steps, addition of a detection antibody, and a substrate for color development.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of this compound in your samples based on the standard curve.
Visualizations
Caption: Experimental workflow for isolating mitochondria and quantifying this compound.
Caption: Dual signaling pathways of this compound.
References
- 1. This compound: a mitochondrial signaling peptide as a biomarker for impaired fasting glucose‐related oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. drexel.edu [drexel.edu]
- 6. researchgate.net [researchgate.net]
- 7. Stability Determination of Intact this compound-G with Characterizations of Oxidation and Dimerization Patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 10. This compound and Its Pathophysiological Roles in Aging: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mitochondrial-Derived Peptide this compound Protects RPE Cells From Oxidative Stress, Senescence, and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mybiosource.com [mybiosource.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Human this compound ELISA Kit [ABIN6968634] - Plasma, Serum, Tissue Homogenate [antikoerper-online.de]
- 15. Human this compound (MT-RNR2) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Validation & Comparative
Unveiling the Interaction: A Comparative Guide to Humanin's Engagement with the gp130 Receptor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the experimental evidence confirming the interaction between the mitochondrial-derived peptide Humanin and the gp130 receptor complex. We delve into the quantitative binding data, detailed experimental methodologies, and the resultant signaling pathways, offering a comparative perspective with alternative this compound receptors.
The neuroprotective peptide this compound is known to exert its effects through multiple cellular pathways, including interactions with cell surface receptors. A significant body of evidence points to the glycoprotein (B1211001) 130 (gp130) receptor, a shared subunit for the interleukin-6 (IL-6) family of cytokines, as a key player in mediating this compound's biological activities. This interaction is not with gp130 alone, but with a heterotrimeric receptor complex comprising gp130, the ciliary neurotrophic factor receptor α (CNTFR), and the cytokine receptor WSX-1.[1][2] This engagement triggers downstream signaling cascades, most notably the JAK/STAT3 pathway, which is crucial for this compound's neuroprotective functions.[1]
Quantitative Analysis of this compound Receptor Interactions
To understand the specificity and strength of this compound's interaction with the gp130 complex, it is essential to compare its binding affinity with that of other known this compound receptors, such as the formyl peptide receptor-like 1 and 2 (FPRL1/2). The following table summarizes the key quantitative data from various binding assays.
| Ligand | Receptor | Assay Type | Binding Affinity/Potency | Reference |
| This compound (HN) | Endogenous HN Receptor (gp130 complex) | Cell-based binding assay | Kd: 1–10 µM | [3] |
| HNG (S14G-Humanin) | Endogenous HN Receptor (gp130 complex) | Cell-based binding assay | Kd: 1–10 nM | [3] |
| This compound (HN) | Formyl Peptide Receptor-Like 1 (FPRL1) | cAMP production inhibition | EC50: 3.5 nM | [1] |
| N-formylated this compound (fHN) | Formyl Peptide Receptor-Like 1 (FPRL1) | cAMP production inhibition | EC50: 0.012 nM | [1] |
Kd (Dissociation Constant): A measure of the binding affinity between a ligand and a receptor. A smaller Kd value indicates a stronger binding affinity. EC50 (Half-maximal effective concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum.
Experimental Confirmation: Protocols and Workflows
The interaction between this compound and the gp130 receptor complex has been validated through several key experimental approaches. Below are detailed protocols for the principal techniques used to confirm this molecular interaction and its downstream signaling effects.
In Vitro-Reconstituted Binding Assay for Hetero-oligomerization
This assay directly demonstrates the ability of this compound to induce the formation of the tripartite CNTFR/WSX-1/gp130 complex.[1]
Objective: To determine if this compound induces the physical association of the extracellular domains of CNTFR, WSX-1, and gp130.
Materials:
-
Recombinant proteins: gp130 extracellular domain fused to Fc and a 6xHis tag (gp130-ED-Fc-6xHis), CNTFR extracellular domain fused to Fc and a 6xHis tag (CNTFR-ED-Fc-6xHis), and WSX-1 extracellular domain with a FLAG tag (WSX-1-ED-FLAG).
-
Anti-FLAG M2-conjugated agarose (B213101) beads.
-
This compound (HN) peptide and a control peptide.
-
Phosphate-buffered saline (PBS) containing 1% Brij 96.
-
SDS-PAGE and Western blot reagents.
-
Antibodies for Western blotting (e.g., anti-His tag, anti-Fc).
Protocol:
-
Immobilize WSX-1-ED-FLAG (approximately 5 µg) onto anti-FLAG M2-conjugated agarose beads.
-
Incubate the beads with gp130-ED-Fc-6xHis (1 µg) and/or CNTFR-ED-Fc-6xHis (1 µg) in 100 µl of PBS with 1% Brij 96.
-
Add this compound peptide or a control peptide to the mixture.
-
Incubate the reaction at 37°C for 6 hours to allow for complex formation.
-
Wash the beads extensively with the same buffer to remove non-bound proteins.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot analysis using antibodies against the His-tag or Fc to detect the presence of co-precipitated gp130 and CNTFR.
Co-Immunoprecipitation (Co-IP) from Cell Lysates
This technique is used to demonstrate the interaction between endogenous gp130 and other components of the receptor complex in a cellular context following this compound treatment.
Objective: To detect the interaction of endogenous gp130 with WSX-1 in cells upon stimulation with this compound.
Materials:
-
Cell line expressing the receptor components (e.g., F11 neurohybrid cells).
-
This compound (HN) peptide.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibody specific for gp130 for immunoprecipitation.
-
Protein A/G agarose or magnetic beads.
-
Antibody specific for WSX-1 for Western blotting.
-
SDS-PAGE and Western blot reagents.
Protocol:
-
Culture cells to the desired confluency.
-
Treat the cells with this compound peptide for a specified time (e.g., 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with cold lysis buffer.
-
Clarify the cell lysates by centrifugation to remove cellular debris.
-
Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-gp130 antibody to form immune complexes.
-
Add protein A/G beads to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-WSX-1 antibody.
Western Blot for STAT3 Phosphorylation
This assay is used to confirm the activation of the downstream signaling pathway following the this compound-receptor interaction.
Objective: To measure the level of phosphorylated STAT3 (p-STAT3) in response to this compound treatment.
Materials:
-
Cell line of interest.
-
This compound (HN) peptide or its potent analog HNG.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total STAT3.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE and Western blot reagents.
-
Chemiluminescent substrate.
Protocol:
-
Treat cells with this compound or HNG for various time points.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the anti-phospho-STAT3 primary antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total STAT3 antibody to normalize the data.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: this compound-gp130 Signaling Pathway.
Caption: Co-Immunoprecipitation Workflow.
References
- 1. This compound Inhibits Neuronal Cell Death by Interacting with a Cytokine Receptor Complex or Complexes Involving CNTF Receptor α/WSX-1/gp130 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of Humanin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of Humanin (HN) and its analogs, with a focus on experimental data validating their efficacy. This compound, a 24-amino acid peptide, has demonstrated significant cytoprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease.[1][2][3] Its analogs have been developed to enhance its potency and therapeutic potential.
Executive Summary
This compound and its analogs protect neurons from a variety of stressors, including the neurotoxicity induced by amyloid-beta (Aβ) peptides, a key factor in Alzheimer's disease.[4][5] The primary mechanism of action for this compound and its derivatives involves the activation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway, which promotes cell survival.[2][6]
Among the various analogs, Colivelin (B612704) has emerged as a particularly potent neuroprotective agent.[6][7] A hybrid peptide, Colivelin is composed of a potent this compound analog (AGA-(C8R)HNG17) fused to the Activity-Dependent Neurotrophic Factor (ADNF).[8][9] This unique structure allows it to activate two distinct neuroprotective pathways simultaneously: the JAK2/STAT3 pathway via its this compound component and the Ca2+/calmodulin-dependent protein kinase IV pathway via its ADNF component.[7][9] This dual mechanism contributes to its significantly enhanced neuroprotective efficacy compared to other this compound analogs.[8][9]
Quantitative Data Comparison
The following tables summarize the quantitative data from comparative studies on the neuroprotective effects of this compound and its analogs.
Table 1: In Vitro Neuroprotective Potency against Amyloid-β (Aβ) Induced Toxicity
| Compound | Effective Concentration for Full Neuroprotection against Aβ1-43 | Relative Potency vs. This compound (HN) | Relative Potency vs. HNG | Reference |
| This compound (HN) | 10 µM | 1x | 0.001x | [8] |
| HNG (S14G-HN) | 10 nM | 1,000x | 1x | [8] |
| AGA-(C8R)HNG17 | 10 pM | 1,000,000x | 1,000x | [6][8] |
| Colivelin | 100 fM | 100,000,000x | 100,000x | [6][7][8] |
Table 2: In Vivo Efficacy in a Mouse Model of Spatial Working Memory Deficit
| Treatment Group | Spontaneous Alternation (%) | Improvement vs. Deficit | Reference |
| Control | 68.2 ± 1.6 | N/A | [8] |
| 3-QNB Induced Deficit | 50.6 ± 2.7 | 0% | [8] |
| Deficit + HNG | 54.8 ± 2.1 | ~24% | [8] |
| Deficit + Colivelin | 59.5 ± 2.3 | ~51% | [8] |
Signaling Pathways
The neuroprotective effects of this compound and its analogs are mediated by specific intracellular signaling cascades.
This compound and HNG Signaling Pathway
This compound and its direct analogs, such as HNG, primarily exert their pro-survival effects through the activation of the JAK2/STAT3 pathway.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. peptidesciences.com [peptidesciences.com]
- 3. Neuroprotective Action of this compound and this compound Analogues: Research Findings and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound attenuates Alzheimer-like cognitive deficits and pathological changes induced by amyloid β-peptide in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Its Pathophysiological Roles in Aging: A Systematic Review [mdpi.com]
- 6. This compound and Colivelin: Neuronal‐Death‐Suppressing Peptides for Alzheimer's Disease and Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a femtomolar-acting this compound derivative named colivelin by attaching activity-dependent neurotrophic factor to its N terminus: characterization of colivelin-mediated neuroprotection against Alzheimer's disease-relevant insults in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Femtomolar-Acting this compound Derivative Named Colivelin by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of Colivelin-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
cross-validation of Humanin ELISA kits from different vendors
A Comparative Guide to Humanin ELISA Kits for Researchers
For scientists and professionals in drug development, the accurate quantification of this compound, a mitochondrially-encoded peptide with significant cytoprotective and neuroprotective roles, is crucial. This guide provides a comparative overview of commercially available this compound ELISA kits, offering a framework for selecting the most suitable kit for your research needs. Due to the lack of publicly available direct comparative studies, this guide presents catalogue data from various vendors and proposes a standardized experimental protocol for independent cross-validation.
Performance Characteristics of this compound ELISA Kits
The selection of an appropriate ELISA kit is paramount for reliable and reproducible results. Below is a summary of key performance characteristics of this compound ELISA kits from several vendors, based on their publicly available data. Researchers are encouraged to visit the vendors' websites for the most up-to-date information.
| Vendor | Product Name | Catalog No. | Assay Type | Detection Range | Sensitivity | Sample Types |
| MyBioSource | This compound (MT-RNR2), ELISA Kit | MBS7607247 | Sandwich | 31.25-2000 pg/ml | 18.75 pg/ml | Serum, plasma, cell culture supernatant and other biological samples |
| XpressBio | Human this compound (MT-RNR2) ELISA Kit | XPEH9261 | Competitive | 0.146-600 pg/ml | 0.12 pg/ml | Serum, plasma, cell culture supernatant and other biological samples |
| BT LAB | Human this compound, MT-RNR2 ELISA Kit | E4823Hu | Sandwich | 6-1500 ng/L | 3.36 ng/L | Serum, plasma, cell culture supernates, ascites, tissue homogenates or other biological fluids |
| Antibodies.com | Human this compound/MT-RNR2 ELISA Kit | A247118 | Competitive | 0.146-600 pg/ml | <18.75 pg/ml | Serum, plasma, tissue homogenates, and other biological fluids |
| Cusabio | Human Putative this compound peptide(MT-RNR2) ELISA kit | CSB-E14251h | Competitive | 28-1800 pg/mL | 7 pg/mL | Serum, plasma, cell culture supernatants, body fluid and tissue homogenates |
| Aviva Systems Biology | This compound ELISA Kit (OKCA00791) | OKCA00791 | Sandwich | 28 pg/mL-1,800 pg/mL | 7 pg/mL | Serum, Plasma, Cell Culture Supernatant, Saliva, Urine, Tissue Homogenate |
Proposed Experimental Protocol for Cross-Validation of this compound ELISA Kits
To facilitate a direct and unbiased comparison of different this compound ELISA kits, the following standardized protocol is proposed. This protocol is a general guideline and may require optimization based on specific sample types and laboratory conditions.
Objective: To compare the analytical performance of this compound ELISA kits from different vendors using identical samples.
Materials:
-
This compound ELISA kits from at least two different vendors.
-
Recombinant this compound standard of known concentration (if available, for spike-recovery experiments).
-
Biological samples of interest (e.g., serum, plasma, cell culture supernatant).
-
Phosphate Buffered Saline (PBS).
-
Precision pipettes and tips.
-
Microplate reader capable of measuring absorbance at 450 nm.
-
Microplate washer (optional).
-
Vortex mixer.
-
Centrifuge.
Procedure:
-
Sample Preparation:
-
Collect and process biological samples according to standard laboratory procedures. For serum, allow blood to clot and centrifuge to separate serum. For plasma, use an appropriate anticoagulant and centrifuge. For cell culture supernatants, centrifuge to remove cellular debris.[1][2][3][4]
-
Aliquots of the same sample pool should be used for testing across all kits to minimize inter-sample variability.
-
If sample concentrations are expected to be high, perform serial dilutions with the sample diluent provided in each kit.
-
-
Assay Procedure:
-
Follow the manufacturer's instructions provided with each ELISA kit meticulously. Pay close attention to incubation times, temperatures, and washing steps.
-
Prepare the standard curve for each kit using the provided standards.
-
Run all samples and standards in duplicate or triplicate to assess intra-assay variability.
-
-
Spike-Recovery Experiment (optional but recommended):
-
To assess the accuracy of each kit, spike a known amount of recombinant this compound into a subset of your samples.
-
The spiked concentration should fall within the detection range of the kits.
-
Calculate the percent recovery using the formula: (Observed Concentration - Endogenous Concentration) / Spiked Concentration * 100%.
-
-
Data Analysis:
-
Generate a standard curve for each kit by plotting the absorbance values against the corresponding standard concentrations.
-
Determine the concentration of this compound in your samples by interpolating their absorbance values from the standard curve.
-
Calculate the mean, standard deviation, and coefficient of variation (CV%) for your sample replicates to assess precision.
-
Compare the measured this compound concentrations for the same samples across the different kits.
-
Visualizing the Experimental Workflow
The following diagram illustrates the proposed workflow for the cross-validation of this compound ELISA kits.
Caption: Experimental workflow for cross-validating this compound ELISA kits.
This compound Signaling Pathway
This compound exerts its biological effects through interaction with cell surface receptors, initiating intracellular signaling cascades that promote cell survival and mitigate apoptosis.[5][6][7] A simplified representation of the this compound signaling pathway is shown below. Extracellular this compound can bind to a heterotrimeric receptor complex composed of CNTFR, WSX-1, and gp130, or to formyl peptide receptor-like 1 (FPRL1) and 2 (FPRL2).[7][8] These interactions lead to the activation of several downstream pathways, including the JAK/STAT, PI3K/Akt, and MAPK/ERK pathways, ultimately resulting in the inhibition of apoptosis and promotion of cell survival.[5][8]
Caption: Simplified this compound signaling pathway.
References
- 1. Human Putative this compound peptide (MT-RNR2) Elisa Kit – AFG Scientific [afgsci.com]
- 2. resources.amsbio.com [resources.amsbio.com]
- 3. ELISA Protocol [protocols.io]
- 4. file.elabscience.com [file.elabscience.com]
- 5. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genemedics.com [genemedics.com]
- 8. alzdiscovery.org [alzdiscovery.org]
A Comparative Guide to Mitochondrial-Derived Peptides: Humanin vs. MOTS-c and SHLPs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial-derived peptides (MDPs) are a novel class of bioactive peptides encoded by short open reading frames within the mitochondrial genome. These peptides have emerged as critical regulators of cellular homeostasis, demonstrating a wide range of cytoprotective and metabolic effects. This guide provides a comparative analysis of Humanin, the first discovered MDP, with two other prominent MDPs: MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) and the Small this compound-like Peptides (SHLPs). By presenting key experimental data, detailed methodologies, and visual representations of their signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Overview of Mitochondrial-Derived Peptides
This compound, MOTS-c, and SHLPs are all translated from the mitochondrial genome but exhibit distinct origins and primary functions. This compound and the six identified SHLPs (SHLP1-6) are encoded by the 16S rRNA gene, while MOTS-c originates from the 12S rRNA gene.[1] Functionally, this compound is primarily recognized for its potent anti-apoptotic and neuroprotective effects.[2] MOTS-c is a key regulator of metabolic homeostasis, particularly known for its insulin-sensitizing and exercise-mimetic properties.[3][4] The SHLPs, particularly SHLP2 and SHLP3, share functional similarities with this compound, including cytoprotective and metabolic regulatory roles.[1][5]
Quantitative Comparison of Biological Effects
The following tables summarize quantitative data from various studies to facilitate a comparison of the biological effects of this compound, MOTS-c, and SHLPs. It is important to note that the data are compiled from different studies and experimental conditions may vary.
| Parameter | This compound/Analogue | MOTS-c | SHLP2 | Source |
| Anti-Apoptotic Effect | Reduces CP-induced apoptosis in early+late stage germ cells | Reduces apoptosis in INS-1E and αTC-1 cells | Reduces staurosporine-induced apoptosis in NIT-1 β-cells; Reduces cleaved caspase-3 by 56.45% in AMD cybrids | [6][7][8][9] |
| Cell Viability | - | - | Increases cell viability by 21.95% in AMD cybrids exposed to Aβ42 | [1][9] |
| Metabolic Regulation | Improves insulin (B600854) sensitivity | Prevents high-fat diet-induced insulin resistance; Enhances glucose clearance | Improves insulin sensitivity; Effects on plasma metabolites largely overlap with this compound | [1][3][10] |
| Mitochondrial Function | - | - | Increases Oxygen Consumption Rate (OCR) and cellular ATP levels | [11] |
| Protein Misfolding Inhibition (IAPP) | HNG (S14G analogue) inhibits IAPP misfolding | - | Inhibits IAPP misfolding | [12] |
Data presented as reported in the cited literature. Direct comparative studies are limited, and experimental conditions may differ.
Signaling Pathways and Mechanisms of Action
The distinct biological effects of these MDPs are mediated through different signaling pathways.
This compound Signaling Pathway
This compound exerts its anti-apoptotic effects through both intracellular and extracellular mechanisms. Intracellularly, it directly binds to and inhibits pro-apoptotic Bcl-2 family members like Bax, preventing their translocation to the mitochondria.[13] Extracellularly, this compound can activate cell survival pathways, including the STAT3 and ERK1/2 pathways, through binding to a trimeric receptor complex (CNTFR/WSX-1/gp130).[14]
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. mdpi.com [mdpi.com]
- 3. oatext.com [oatext.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of this compound and Its Analogues on Male Germ Cell Apoptosis Induced by Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterizing the protective effects of SHLP2, a mitochondrial-derived peptide, in macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria-derived peptide MOTS-c: effects and mechanisms related to stress, metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naturally occurring mitochondrial-derived peptides are age-dependent regulators of apoptosis, insulin sensitivity, and inflammatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mitochondrial-Derived Peptides, HumaninS14G and Small this compound-like Peptide 2, Exhibit Chaperone-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Potential Roles of this compound on Apoptosis in the Heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] this compound, MOTS-c and physical exercise: A new perspective | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Humanin Signaling Across Diverse Cell Types: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced signaling of the mitochondrial-derived peptide Humanin (HN) in different cellular contexts is paramount for harnessing its therapeutic potential. This guide provides a comparative analysis of this compound signaling in key cell types, supported by quantitative data, detailed experimental protocols, and clear visual diagrams of the underlying pathways.
This compound, a 24-amino acid peptide, has emerged as a potent cytoprotective agent in a variety of cell types, including neurons, cardiomyocytes, and pancreatic β-cells. Its protective effects are mediated through the activation of several key signaling pathways, primarily the Phosphoinositide 3-kinase (PI3K)/AKT, Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3), and Extracellular signal-regulated kinase (ERK)1/2 pathways. However, the activation and downstream consequences of these pathways exhibit significant cell-type-specific differences. This guide delves into these distinctions, offering a valuable resource for researchers investigating the multifaceted roles of this compound.
Comparative Analysis of this compound Signaling Pathways
This compound initiates its signaling cascade by binding to cell surface receptors. Two main receptor complexes have been identified: a trimeric receptor complex consisting of the ciliary neurotrophic factor receptor α (CNTFRα), WSX-1, and glycoprotein (B1211001) 130 (gp130), and the formyl peptide receptor-like 1 and 2 (FPRL1/2)[1][2][3][4]. The differential expression of these receptors on various cell types is a key determinant of the subsequent downstream signaling events.
Neuronal Cells
In neuronal cells, this compound exhibits potent neuroprotective effects, particularly against apoptosis induced by various stressors[1][5]. The primary signaling pathways activated are the PI3K/AKT and JAK/STAT3 pathways, often initiated through the trimeric receptor complex[5][6]. Activation of these pathways leads to the inhibition of pro-apoptotic proteins and the promotion of cell survival. While ERK1/2 activation has been observed, it is not consistently the dominant pro-survival signal in all neuronal models[7].
Cardiomyocytes
In cardiomyocytes, this compound's protective effects against ischemia-reperfusion injury and apoptosis are well-documented[7][8]. The PI3K/AKT and JAK/STAT3 pathways are again central to its mechanism of action, contributing to the reduction of apoptosis and the preservation of mitochondrial function[7][9]. Notably, in some contexts, this compound has been shown to inhibit the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway in these cells[7].
Pancreatic β-Cells
In pancreatic β-cells, this compound plays a crucial role in promoting cell survival and enhancing insulin (B600854) secretion. The JAK/STAT3 pathway is a key mediator of its anti-apoptotic effects in response to cytokine-induced stress[10][11]. Additionally, this compound has been shown to activate ERK1/2 signaling in these cells, which is implicated in the regulation of insulin secretion[10].
Quantitative Data on this compound Signaling
The following tables summarize quantitative data from various studies, illustrating the differential effects of this compound on key signaling proteins and cellular outcomes across different cell types.
| Cell Type | Cell Line | Treatment | Target Protein | Fold Increase in Phosphorylation (vs. Control) | Reference |
| Neuroblastoma | SH-SY5Y | 100µM HNG | p-AKT (Ser473) | ~3.5 | [12] |
| Neuroblastoma | SH-SY5Y | 100µM HNG | p-STAT3 (Tyr705) | ~2.5 | [12] |
| Neuroblastoma | SH-SY5Y | 100µM HNG | p-ERK1/2 | ~2.0 | [12] |
| Pancreatic β-cell | NIT-1 | 100nM this compound | p-STAT3 | Time-dependent increase | [10] |
| Pancreatic β-cell | NIT-1 | 100nM this compound | p-ERK1/2 | Time-dependent increase | [10] |
| Endothelial Cells | HUVECs | 20µM Formononetin (activates Erk1/2) | p-Erk1/2 | ~2.61 | [13] |
Table 1: Comparative Phosphorylation of Signaling Proteins Induced by this compound. HNG is a potent analog of this compound.
| Cell Type | Cell Line | Stressor | This compound Treatment | Reduction in Apoptosis (%) | Reference |
| Retinal Pigment Epithelial | ARPE-19 | Oxidative Stress | HN-ELPs | Significant reduction | [14] |
| Pancreatic β-cell | NIT-1 | Serum Starvation | This compound | Dose-dependent reduction | [10] |
| Pancreatic β-cell | NIT-1 | Cytokines | This compound | Significant reduction | [10] |
Table 2: Cytoprotective Effects of this compound Against Apoptosis. HN-ELPs are this compound-elastin-like polypeptide fusions.
Experimental Protocols
Western Blot Analysis of Phosphorylated Signaling Proteins
This protocol outlines the key steps for detecting the phosphorylation of AKT, STAT3, and ERK1/2 in response to this compound treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y, primary neurons, H9c2 cardiomyocytes, or INS-1E pancreatic β-cells) at a suitable density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal phosphorylation levels.
-
Treat cells with the desired concentration of this compound or its analogs (e.g., 100 nM to 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
2. Cell Lysis:
-
After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding[3][15].
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-AKT Ser473, anti-phospho-STAT3 Tyr705, anti-phospho-ERK1/2 Thr202/Tyr204) overnight at 4°C. Recommended antibody dilutions should be optimized but are typically in the range of 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a 1:2000 to 1:5000 dilution in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
7. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
To normalize for protein loading, strip the membrane and re-probe with antibodies against the total forms of the respective proteins (e.g., anti-total-AKT, anti-total-STAT3, anti-total-ERK1/2) or a loading control like β-actin or GAPDH.
TUNEL Assay for Apoptosis Detection
This protocol provides a method to quantify apoptosis in cells treated with this compound.
1. Sample Preparation:
-
For adherent cells: Grow cells on glass coverslips in a multi-well plate.
-
For tissue sections: Use paraffin-embedded or frozen tissue sections mounted on slides.
-
Induce apoptosis in your experimental group (e.g., using serum starvation, cytokines, or a known apoptotic inducer) with or without co-treatment with this compound.
-
Include a positive control (e.g., cells treated with DNase I to induce DNA breaks) and a negative control (no TdT enzyme in the labeling step)[16].
2. Fixation and Permeabilization:
-
Fix the cells or tissue sections with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to allow the labeling enzyme to access the nucleus[17].
-
Wash twice with deionized water[17].
3. TUNEL Reaction:
-
Prepare the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP) according to the manufacturer's instructions.
-
Apply the TUNEL reaction mixture to the samples and incubate in a humidified chamber for 60 minutes at 37°C, protected from light[17].
4. Staining and Visualization:
-
Stop the reaction and wash the samples with PBS.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI or Hoechst.
-
Mount the coverslips or slides with an anti-fade mounting medium.
-
Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit green fluorescence in the nuclei, while all nuclei will be stained blue by DAPI/Hoechst.
5. Quantification:
-
Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive nuclei relative to the total number of nuclei in several random fields of view.
Mandatory Visualizations
References
- 1. The PI3K/Akt signaling pathway mediates the high glucose-induced expression of extracellular matrix molecules in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. TUNEL Assay Kit - Edu-Orange (ab252888) is not available | Abcam [abcam.com]
- 5. This compound analogue, S14G-humanin, has neuroprotective effects against oxygen glucose deprivation/reoxygenation by reactivating Jak2/Stat3 signaling through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Protective Mechanism of this compound Against Oxidative Stress in Aging-Related Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptidesciences.com [peptidesciences.com]
- 9. This compound and Its Pathophysiological Roles in Aging: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The neurosurvival factor this compound inhibits beta cell apoptosis via Stat3 activation and delays and ameliorates diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human β-Cell Proliferation and Intracellular Signaling: Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 17. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Independent Replication of Humanin's Effects on Insulin Sensitivity: A Comparative Guide
This guide provides an objective comparison of experimental data from independent studies on the effects of the mitochondrial-derived peptide Humanin and its analogues on insulin (B600854) sensitivity. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for metabolic diseases.
Comparative Analysis of In Vivo Insulin Sensitivity
Multiple independent research groups have investigated the effects of this compound and its more potent analogue, HNGF6A, on insulin sensitivity and glucose metabolism. The primary method utilized in these key studies is the glucose clamp technique, a gold-standard for assessing insulin sensitivity. The data consistently demonstrates that these peptides enhance insulin action.
A potent this compound analog, HNGF6A, was shown to increase glucose-stimulated insulin secretion (GSIS) and improve insulin sensitivity.[1][2][3] In one key study, intravenous administration of HNGF6A in Sprague-Dawley rats during a hyperglycemic clamp resulted in a significantly higher glucose infusion rate (GIR) required to maintain hyperglycemia, alongside increased plasma insulin levels, indicating enhanced insulin secretion and action.[1][2][3]
Another independent study demonstrated that intracerebroventricular (ICV) infusion of this compound in rats significantly improved overall insulin sensitivity.[4][5] This central effect was replicated and enhanced by peripheral (intravenous) infusion of the more potent, non-IGFBP-3-binding analogue, HNGF6A.[4][5] The improvement was attributed to both enhanced peripheral glucose uptake and suppression of hepatic glucose production.[5] Furthermore, a single dose of HNGF6A was sufficient to significantly lower blood glucose in Zucker diabetic fatty rats, a model of type 2 diabetes.[4][5]
The following table summarizes the key quantitative findings from these independent in vivo studies.
| Parameter | Study Model | Peptide & Administration | Key Findings | Reference |
| Glucose Infusion Rate (GIR) | Sprague-Dawley Rats | HNGF6A (IV) | ~25 mg/kg/min (HNGF6A) vs. ~18 mg/kg/min (Control) during hyperglycemic clamp. | [1][2] |
| Plasma Insulin | Sprague-Dawley Rats | HNGF6A (IV) | ~12 ng/mL (HNGF6A) vs. ~7 ng/mL (Control) at 120 min of hyperglycemic clamp. | [2] |
| Glucose Infusion Rate (GIR) | Normal Rats | HNGF6A (IV) | ~18 mg/kg/min (HNGF6A) vs. ~12 mg/kg/min (Control) during hyperinsulinemic-euglycemic clamp. | [5] |
| Hepatic Glucose Production | Normal Rats | HNGF6A (IV) | Significantly suppressed compared to controls during hyperinsulinemic-euglycemic clamp. | [5] |
| Peripheral Glucose Uptake | Normal Rats | HNGF6A (IV) | Significantly enhanced compared to controls during hyperinsulinemic-euglycemic clamp. | [5] |
| Blood Glucose | Zucker Diabetic Fatty Rats | HNGF6A (Single IV dose) | Significantly lowered blood glucose levels. | [4] |
| Glucose Tolerance | NOD Mice | This compound (20-week treatment) | Delayed/prevented the onset of diabetes and normalized glucose tolerance. | [6] |
Signaling Pathways and Mechanism of Action
The insulin-sensitizing effects of this compound are primarily mediated through the central nervous system, specifically the hypothalamus.
-
Hypothalamic STAT3 Activation : this compound's central effects on insulin action are associated with the activation of the STAT3 signaling pathway in the hypothalamus.[4][7] The administration of a STAT3 inhibitor directly into the hypothalamus completely negates the improvements in hepatic insulin sensitivity caused by peripherally administered HNGF6A.[4][5] This indicates that the peptide's effect on the liver is centrally mediated.[4]
-
Receptor Binding : this compound is believed to exert its effects by binding to a trimeric cell surface receptor complex composed of the Ciliary Neurotrophic Factor Receptor (CNTFR), WSX-1, and GP130.[7][8] This interaction leads to the activation of associated tyrosine kinases (like JAK2) and subsequent phosphorylation and activation of STAT3.[6][7]
-
Peripheral Pathways : In peripheral tissues, such as the ovaries of a rat model of PCOS, a this compound analogue (HNG) was shown to improve insulin resistance by increasing the phosphorylation of key proteins in the canonical insulin signaling pathway, including IRS1, PI3K, and Akt.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of this compound's effect on insulin sensitivity.
Hyperinsulinemic-Euglycemic/Hyperglycemic Clamp
This procedure is the gold standard for assessing insulin sensitivity in vivo.
-
Animal Preparation : Rats are cannulated in the carotid artery (for blood sampling) and jugular vein (for infusions) and allowed to recover.
-
Fasting : Animals are fasted overnight prior to the experiment.
-
Infusion : A primed-continuous infusion of insulin is administered. For euglycemic clamps, blood glucose is maintained at basal levels (~7-8 mM) by a variable infusion of 25% dextrose.[4] For hyperglycemic clamps, plasma glucose is acutely raised to and maintained at a specific level (e.g., 11 mM).[2]
-
Peptide Administration : this compound or its analogue (e.g., HNGF6A at 0.05 mg/kg/hr) or a saline control is infused intravenously.[2][5] A bolus may be given initially, followed by continuous infusion.[2]
-
Monitoring : Blood samples are taken at regular intervals to measure plasma glucose and insulin levels.
-
Outcome Measure : The glucose infusion rate (GIR) required to maintain the target blood glucose level is the primary outcome. A higher GIR indicates greater insulin sensitivity.
Intraperitoneal Glucose Tolerance Test (IPGTT)
This test measures the ability to clear an injected glucose load.
-
Fasting : Mice are fasted overnight (approx. 16 hours) with free access to water.[10]
-
Baseline Measurement : A baseline blood glucose reading is taken from the tail vein (t=0).[10]
-
Glucose Injection : A 20% glucose solution is administered via intraperitoneal (IP) injection at a dose of 2g of glucose per kg of body mass.[10]
-
Blood Sampling : Blood glucose levels are subsequently measured from the tail vein at specific time points, typically 15, 30, 60, and 120 minutes after the glucose injection.[10]
-
Analysis : The area under the curve (AUC) of the glucose excursion is calculated. A smaller AUC indicates better glucose tolerance.
Conclusion
References
- 1. Potent this compound analog increases glucose-stimulated insulin secretion through enhanced metabolism in the β cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potent this compound analog increases glucose-stimulated insulin secretion through enhanced metabolism in the β cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
- 5. This compound: A Novel Central Regulator of Peripheral Insulin Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The neurosurvival factor this compound inhibits beta cell apoptosis via Stat3 activation and delays and ameliorates diabetes in NOD mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and diabetes mellitus: A review of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound and Age-Related Diseases: A New Link? [frontiersin.org]
- 9. This compound Alleviates Insulin Resistance in Polycystic Ovary Syndrome: A Human and Rat Model-Based Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
Humanin vs. Other Neuroprotective Agents: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of Humanin, a mitochondrial-derived peptide, against other prominent neuroprotective agents: Edaravone, Citicoline (B1669096), and Cerebrolysin. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds based on available preclinical and clinical data.
Executive Summary
Neurodegenerative diseases and acute neurological injuries such as stroke pose significant challenges to modern medicine. The quest for effective neuroprotective agents is a primary focus of neuroscience research. This compound has emerged as a promising candidate due to its multifaceted mechanism of action, including anti-apoptotic and pro-survival signaling. This guide directly compares the efficacy of this compound with established or clinically utilized neuroprotective agents, presenting quantitative data from relevant experimental models, detailed experimental protocols, and visualizations of the key signaling pathways involved.
It is important to note that direct head-to-head comparative studies between this compound and the other agents in the same experimental settings are limited. Therefore, this guide presents data from studies using similar models to provide the most objective comparison currently possible.
Comparative Efficacy Data
The following tables summarize quantitative data on the neuroprotective effects of this compound, Edaravone, Citicoline, and Cerebrolysin in various preclinical models of neurological damage.
Table 1: Neuroprotection in In Vivo Stroke Models (Middle Cerebral Artery Occlusion - MCAO)
| Agent | Animal Model | Dosage and Administration | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Citation |
| This compound (HNG) | Mouse | 0.1 µg, intracerebroventricular (i.c.v.), 30 min pre-ischemia | 53.6% | Significant improvement in neurological score | [1] |
| This compound (HNG) | Mouse | 1.0 µg, intraperitoneal (i.p.), 1 hr pre-ischemia | 35.7% | Significant improvement in neurological score | [1] |
| Edaravone | Rat | 3 mg/kg, i.p., post-MCAO | Not specified, but significant reduction observed | Significant improvement in neurological deficit scores | [2] |
| Citicoline | Gerbil | 500 mg/kg, i.p. | 25.4% (permanent MCAO), 30.2% (transient MCAO) | 20.2% improvement in neurological recovery | [3] |
| Cerebrolysin | Rat | Not specified | Not specified | Improved neurological function | [4] |
Table 2: Neuroprotection in In Vitro Models of Neurotoxicity
| Agent | Cell Line | Toxin/Insult | Key Outcome Measure | Quantitative Result | Citation |
| This compound | SH-SY5Y | Silver Nanoparticles (10 µg/mL) | Cell Viability | ~50% rescue of cell viability | [5] |
| Edaravone | SH-SY5Y | Amyloid-β (Aβ) | Cell Viability | Significant increase in cell viability (concentration-dependent) | [6] |
| Citicoline | SH-SY5Y | 6-hydroxydopamine (6-OHDA) | Cell Viability (MTT assay) | Significant reduction in cytotoxicity | [7] |
| Cerebrolysin | PC12 | Not specified | Neuronal Differentiation | Induced expression of Neurofilament-L | [8] |
Table 3: Effects on Apoptosis Markers
| Agent | Model | Apoptosis Marker | Result | Citation |
| This compound | In vivo (MCAO) | TUNEL-positive cells | Significant reduction | [1] |
| Edaravone | In vivo (MCAO) | Bax, Cleaved Caspase-3 | Significant decrease | [2] |
| Edaravone | In vivo (MCAO) | Bcl-2 | Significant increase | [2] |
| Cerebrolysin | In vivo (Alzheimer's model) | TUNEL-positive neurons | Reduced proportion of TUNEL-positive neurons | [9] |
Signaling Pathways
The neuroprotective effects of these agents are mediated by distinct and sometimes overlapping signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets and combination strategies.
This compound Signaling Pathways
This compound exerts its neuroprotective effects through multiple signaling cascades, primarily by activating pro-survival pathways and inhibiting apoptotic signals. Key pathways include:
-
JAK2/STAT3 Pathway: this compound binds to a heterotrimeric receptor complex, including gp130, leading to the phosphorylation and activation of JAK2 and subsequently STAT3. Activated STAT3 translocates to the nucleus and promotes the transcription of anti-apoptotic genes.[10][11]
-
PI3K/AKT Pathway: Activation of the this compound receptor complex also leads to the activation of the PI3K/AKT pathway, a central signaling cascade for cell survival, proliferation, and growth.[11]
-
ERK1/2 Pathway: this compound can also activate the ERK1/2 pathway, which is involved in cell proliferation and differentiation.[10]
-
Inhibition of Apoptosis: Intracellularly, this compound can directly bind to pro-apoptotic proteins like Bax and tBid, preventing their translocation to the mitochondria and thereby inhibiting the intrinsic apoptotic pathway.[12]
Caption: this compound signaling pathways leading to neuroprotection.
Edaravone Signaling Pathway
Edaravone is a free radical scavenger that primarily exerts its neuroprotective effects by mitigating oxidative stress. Its key mechanism involves the activation of the Nrf2/ARE pathway:
-
Nrf2/ARE Pathway: Edaravone promotes the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[6]
Caption: Edaravone's mechanism via the Nrf2/ARE pathway.
Citicoline Neuroprotective Mechanism
Citicoline's neuroprotective effects are primarily attributed to its role in phospholipid synthesis and membrane repair:
-
Phosphatidylcholine Synthesis: Citicoline is a precursor for the synthesis of phosphatidylcholine, a major component of neuronal cell membranes. By providing choline (B1196258) and cytidine, it supports membrane integrity and repair.
-
Inhibition of Phospholipases: Citicoline can inhibit the activation of phospholipase A2, reducing the breakdown of membrane phospholipids (B1166683) and the production of pro-inflammatory molecules.[13]
References
- 1. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Comparing the biological activity and composition of Cerebrolysin with other peptide preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective Mechanism of this compound Against Oxidative Stress in Aging-Related Cardiovascular Diseases [frontiersin.org]
- 6. Cerebrolysin in Alzheimer's disease: a randomized, double-blind, placebo-controlled trial with a neurotrophic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of citicoline in 6-hydroxydopamine-lesioned rats and in 6-hydroxydopamine-treated SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Superior Direct Method for the Quantitative Analysis of DNA Fragments in Late-stage Apoptosis | AAT Bioquest [aatbio.com]
- 9. [PDF] The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus | Semantic Scholar [semanticscholar.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
Unveiling the Cellular Response to Humanin: A Guide to Gene Expression Analysis and Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of action for therapeutic candidates is paramount. Humanin (HN), a mitochondrial-derived peptide, has garnered significant interest for its potent cytoprotective and neuroprotective effects. A key aspect of elucidating its function lies in analyzing the changes in gene expression it induces. This guide provides an overview of the experimental methodologies to study these changes and visualizes the key signaling pathways involved.
While a direct quantitative comparison of genome-wide gene expression profiles after this compound treatment versus alternative therapies is not feasible at this time due to the lack of publicly available, comprehensive datasets, this guide offers the foundational knowledge for researchers to conduct such comparative studies. The information presented here is based on a review of existing literature on this compound's biological functions and the techniques used to study them.
Experimental Protocols for Gene Expression Analysis
To investigate the impact of this compound treatment on gene expression, a systematic approach involving cell culture, treatment, RNA extraction, and subsequent analysis is required. The following is a generalized protocol for a typical RNA sequencing (RNA-seq) experiment.
| Step | Procedure | Details |
| 1. Cell Culture and Treatment | Seeding and treatment of appropriate cell lines. | Select a cell line relevant to the research question (e.g., SH-SY5Y neuroblastoma cells for neuroprotection studies). Seed cells at a consistent density and allow them to adhere. Treat cells with a predetermined concentration of this compound (or a potent analog like HNG) and a vehicle control. Include other neuroprotective or cytoprotective agents as additional experimental arms for comparison. The treatment duration should be optimized based on preliminary time-course experiments. |
| 2. RNA Extraction | Isolation of total RNA from treated and control cells. | Use a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. It is crucial to include a DNase digestion step to remove any contaminating genomic DNA. The quality and quantity of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-purity RNA with intact ribosomal RNA peaks. |
| 3. Library Preparation | Construction of cDNA libraries for sequencing. | Prepare RNA-seq libraries from the extracted RNA using a commercial kit (e.g., TruSeq Stranded Total RNA Library Prep Kit, Illumina). This process typically involves mRNA purification (for poly-A selection) or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. |
| 4. Sequencing | High-throughput sequencing of the prepared libraries. | Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina HiSeq or NovaSeq. The sequencing depth (number of reads per sample) should be sufficient to detect differentially expressed genes, typically in the range of 20-30 million reads per sample for standard differential gene expression analysis. |
| 5. Bioinformatic Analysis | Processing and analysis of the raw sequencing data. | The bioinformatic pipeline includes: 1) Quality control of raw reads (e.g., using FastQC). 2) Read alignment to a reference genome (e.g., using STAR). 3) Quantification of gene expression levels (e.g., using featureCounts or RSEM). 4) Differential gene expression analysis to identify genes with statistically significant changes in expression between treatment and control groups (e.g., using DESeq2 or edgeR). 5) Functional enrichment analysis of differentially expressed genes to identify affected biological pathways and processes (e.g., using Gene Ontology or KEGG pathway analysis). |
This compound Signaling Pathways
This compound exerts its protective effects by activating several key intracellular signaling pathways. These pathways ultimately lead to the regulation of gene expression, promoting cell survival and inhibiting apoptosis. The diagram below illustrates the major signaling cascades initiated by this compound.
Caption: Key signaling pathways activated by this compound.
Experimental Workflow for Gene Expression Profiling
The following diagram outlines a typical workflow for an RNA-seq experiment designed to compare the gene expression profiles of cells treated with this compound to a control group.
Caption: A typical RNA-seq experimental workflow.
Validating the Downstream Targets of the Humanin Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the signaling pathways and downstream targets of the mitochondrial-derived peptide, Humanin. We will explore the experimental validation of its key effector molecules and compare its signaling cascade with the well-established Insulin (B600854)/IGF-1 pathway, highlighting both convergent and divergent mechanisms of action. All quantitative data are summarized for clarity, and detailed experimental protocols for pivotal validation techniques are provided.
I. The this compound Signaling Cascade: A Dual Mechanism of Action
This compound (HN) is a 24-amino acid peptide encoded by the mitochondrial 16S rRNA gene that has demonstrated significant cytoprotective, neuroprotective, and metabolic regulatory functions.[1][2] Its mechanism of action is multifaceted, involving both intracellular interactions and extracellular signaling through cell surface receptors.[3][4]
Extracellular Signaling: Secreted this compound can bind to two main types of cell surface receptors to initiate downstream signaling cascades:
-
Trimeric Cytokine Receptor Complex: This complex consists of the ciliary neurotrophic factor receptor α (CNTFRα), WSX-1, and the glycoprotein (B1211001) 130 (gp130).[1][2][4] Binding of this compound to this receptor complex primarily activates the JAK2/STAT3 pathway .[1][5][6][7][8]
-
Formylpeptide Receptor-Like 1 (FPRL1): this compound can also act as a ligand for this G-protein coupled receptor, leading to the activation of the ERK1/2 (MAPK) pathway .[4][5][9]
The activation of these primary pathways leads to the subsequent activation of the PI3K/AKT pathway , a critical node for cell survival and metabolic regulation.[1][5][10][11]
Intracellular Signaling: In addition to its receptor-mediated signaling, this compound can act intracellularly to directly inhibit apoptosis. It achieves this by binding to and sequestering pro-apoptotic proteins of the Bcl-2 family, such as Bax , Bid , and BimEL , preventing their translocation to the mitochondria.[2][3][4][9][12][13] this compound also interacts with Insulin-Like Growth Factor Binding Protein-3 (IGFBP-3), modulating its pro-apoptotic effects.[3][14][15]
Below is a diagram illustrating the major signaling pathways activated by this compound.
II. Quantitative Validation of Downstream Targets
The activation of key downstream signaling proteins by this compound has been quantified in various studies, primarily through measuring changes in their phosphorylation status. The following table summarizes representative findings.
| Target Protein | Cell/Tissue Type | Treatment | Fold Change in Phosphorylation | Reference |
| STAT3 (Tyr705) | SH-SY5Y neuroblastoma cells | 100µM HNG | Rapid increase | [1] |
| Male germ cells | This compound | Restoration of suppressed pSTAT3 | [15] | |
| Retinal Pigment Epithelial (RPE) cells | 10 µg/mL this compound | Increased phosphorylation | [8] | |
| AKT (Ser473) | SH-SY5Y neuroblastoma cells | 100µM HNG | Rapid increase | [1] |
| Mouse hippocampus (old mice) | This compound injection | Increased phosphorylation | [1][6] | |
| Mouse primary cortical neurons | This compound | Increased phosphorylation | [11] | |
| ERK1/2 (Thr202/Tyr204) | SH-SY5Y neuroblastoma cells | 100µM HNG | Rapid increase | [1] |
| Mouse hippocampus (old mice) | This compound injection | Increased phosphorylation | [1][6] |
*HNG is a potent analog of this compound.
III. Comparative Analysis: this compound vs. Insulin/IGF-1 Signaling
The Insulin/IGF-1 signaling pathway is a critical regulator of metabolism, growth, and longevity, and it shares notable functional overlaps with the this compound pathway.[14] Both pathways are crucial for promoting cell survival and regulating metabolic processes.[14][16]
| Feature | This compound Signaling | Insulin/IGF-1 Signaling |
| Receptor Type | Trimeric cytokine receptor (CNTFRα/WSX-1/gp130); GPCR (FPRL1) | Receptor Tyrosine Kinase (IGF-1R/IR) |
| Primary Downstream Pathways | JAK/STAT3, ERK1/2, PI3K/AKT | PI3K/AKT, MAPK/ERK |
| Key Downstream Effectors | STAT3, AKT, ERK1/2, Bax, IGFBP-3 | AKT, mTOR, GSK3β, FOXO, ERK |
| Metabolic Regulation | Enhances insulin sensitivity, suppresses hepatic glucose output.[2][16] | Primary regulator of glucose uptake, glycogen (B147801) synthesis, and lipogenesis. |
| Anti-Apoptotic Mechanism | Direct inhibition of pro-apoptotic proteins (Bax, Bid); Activation of pro-survival signaling.[3][13] | Phosphorylation and inactivation of pro-apoptotic factors (e.g., BAD); Activation of pro-survival transcription factors. |
| Key Ligand Binding Protein | IGFBP-3[14] | IGFBPs (1-6) |
Below is a diagram illustrating the convergence of the this compound and Insulin/IGF-1 signaling pathways on the pro-survival PI3K/AKT cascade.
IV. Experimental Protocols for Target Validation
The validation of this compound's downstream targets relies on standard molecular biology techniques. Below are detailed methodologies for key experiments.
A. Western Blotting for Protein Phosphorylation
This technique is used to quantify the changes in the phosphorylation state of target proteins like STAT3, AKT, and ERK1/2 upon this compound treatment.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y) in appropriate culture dishes and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling activity.
-
Treat cells with this compound or its analogs (e.g., 100 µM HNG) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Include a vehicle control (e.g., PBS).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3 (Tyr705)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the target protein to normalize for loading differences.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Below is a workflow diagram for the Western Blotting protocol.
B. Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This method is used to validate the direct interaction between this compound and intracellular proteins like Bax.
Protocol:
-
Cell Lysis:
-
Lyse cells expressing both this compound and the target protein (e.g., Bax) with a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-Humanin) or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., anti-Bax).
-
A successful Co-IP will show a band for the prey protein in the sample immunoprecipitated with the bait antibody, but not in the IgG control.
V. Conclusion
The validation of this compound's downstream targets has revealed a complex and multifaceted signaling network that converges on key cellular processes, including survival, apoptosis, and metabolism. The primary signaling axes activated by this compound are the JAK/STAT3, PI3K/AKT, and ERK1/2 pathways. Intracellularly, this compound directly antagonizes the pro-apoptotic machinery. The functional overlap with the Insulin/IGF-1 signaling pathway, particularly in the activation of the PI3K/AKT cascade, underscores the importance of these pathways in cellular homeostasis and provides a rationale for exploring this compound and its analogs as therapeutic agents for age-related diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and validate the downstream effects of this promising mitochondrial-derived peptide.
References
- 1. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidesciences.com [peptidesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a harbinger of mitochondrial-derived peptides? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Protective Mechanism of this compound Against Oxidative Stress in Aging-Related Cardiovascular Diseases [frontiersin.org]
- 6. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Mitochondrial-Derived Peptide this compound Protects RPE Cells From Oxidative Stress, Senescence, and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The emerging role of the mitochondrial-derived peptide this compound in stress resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound analogue, S14G-humanin, has neuroprotective effects against oxygen glucose deprivation/reoxygenation by reactivating Jak2/Stat3 signaling through the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces conformational changes in the apoptosis regulator BAX and sequesters it into fibers, preventing mitochondrial outer-membrane permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: Functional Interfaces with IGF-I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effects of this compound and Its Analogues on Male Germ Cell Apoptosis Induced by Chemotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
comparative study of Humanin levels in healthy vs. diseased states
A comprehensive guide for researchers and drug development professionals on the circulating levels of the mitochondrial-derived peptide Humanin. This guide provides a comparative analysis of this compound concentrations in healthy individuals versus those with various pathological conditions, supported by experimental data and detailed methodologies.
This compound, a 24-amino acid peptide encoded by a small open reading frame within the mitochondrial 16S rRNA gene, has emerged as a potent cytoprotective factor with significant implications for human health and disease.[1][2] It plays a crucial role in regulating apoptosis, inflammation, and metabolic homeostasis.[2][3] Circulating levels of this compound have been shown to vary significantly between healthy states and a range of diseases, suggesting its potential as a biomarker and a therapeutic target. This guide provides a comparative overview of this compound levels in various conditions, details the experimental protocols for its measurement, and illustrates its key signaling pathways.
Comparative Analysis of Circulating this compound Levels
The concentration of circulating this compound is altered in numerous pathological states compared to healthy individuals. Generally, a decline in this compound levels is associated with aging and the onset of several age-related diseases.[2][4] Conversely, elevated levels are observed in some conditions, potentially as a compensatory protective mechanism. The following table summarizes quantitative data on this compound levels across different health and disease states.
| Condition | Subject Group | Sample Type | This compound Concentration (Mean ± SD) | Reference |
| Healthy | Healthy Controls | Serum | 2.2 ± 1.5 ng/mL | [4] |
| Healthy Controls | Plasma | 157.77 ± 99.93 pg/mL | [5] | |
| Healthy Controls | Plasma | 204.84 ± 92.87 pg/mL | [4] | |
| Children of Centenarians | Plasma | Significantly higher than age-matched controls | [6] | |
| Cardiovascular Disease | Coronary Endothelial Dysfunction | Serum | 1.3 ± 1.1 ng/mL | [4] |
| Angina | Plasma | 124.22 ± 63.02 pg/mL | [5] | |
| Myocardial Infarction | Plasma | 67.17 ± 24.35 pg/mL | [5] | |
| Metabolic Disorders | Prediabetes (Impaired Fasting Glucose) | Plasma | 124.3 ± 83.91 pg/mL | [4] |
| Type 2 Diabetes | Serum | Lower than healthy controls (inversely correlated with HbA1c) | [4] | |
| Neurodegenerative Disease | Alzheimer's Disease | Cerebrospinal Fluid (CSF) | Decreased compared to age-matched controls | [4][6] |
| Cancer | Breast Cancer | Serum | Significantly higher than healthy controls | [7] |
Experimental Protocols
The quantification of this compound levels in biological samples is predominantly performed using an Enzyme-Linked Immunosorbent Assay (ELISA). The following is a detailed methodology for a typical sandwich ELISA protocol for this compound measurement in human plasma or serum.
Sample Preparation
-
Serum Collection: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes at room temperature, followed by centrifugation at 1000 x g for 15 minutes. Carefully collect the serum supernatant.
-
Plasma Collection: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma supernatant.
-
Storage: Assay freshly prepared samples immediately. For long-term storage, aliquot samples and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
This compound ELISA Protocol
This protocol is a general guideline and may require optimization based on the specific ELISA kit used.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the manufacturer's protocol. This typically involves reconstituting lyophilized standards and diluting concentrated wash buffers and detection antibodies.
-
Standard Curve Preparation: Create a serial dilution of the this compound standard to generate a standard curve. The concentration range will depend on the specific kit but often spans from pg/mL to ng/mL.
-
Assay Procedure:
-
Add 100 µL of standards, controls, and samples to the appropriate wells of the microplate pre-coated with an anti-Humanin antibody.
-
Incubate the plate for a specified time (e.g., 2.5 hours) at room temperature or 37°C.
-
Wash the wells multiple times with the prepared wash buffer to remove unbound substances.
-
Add 100 µL of a biotinylated anti-Humanin detection antibody to each well and incubate for 1-2 hours.
-
Wash the wells again to remove unbound detection antibody.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for a specified time (e.g., 45 minutes).
-
Wash the wells to remove unbound streptavidin-HRP.
-
Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. A blue color will develop in proportion to the amount of this compound present.
-
Incubate for a short period (e.g., 15-30 minutes) in the dark.
-
Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
-
Data Analysis:
-
Measure the optical density (OD) of each well at 450 nm using a microplate reader.
-
Subtract the average zero standard OD from all readings.
-
Plot the mean absorbance for each standard on the y-axis against the concentration on the x-axis to generate a standard curve.
-
Use the standard curve to determine the concentration of this compound in the unknown samples.
-
Visualizing this compound's Role: Signaling Pathways and Experimental Workflow
To provide a clearer understanding of this compound's function and the process of its investigation, the following diagrams have been generated using Graphviz.
This compound Signaling Pathways
This compound exerts its cytoprotective effects by activating several key intracellular signaling pathways. Upon binding to its receptor complex, which includes CNTFRα, WSX-1, and gp130, this compound triggers a cascade of downstream signaling events that promote cell survival and inhibit apoptosis.[1][8] The primary pathways activated are the Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase/protein kinase B (PI3K/AKT), and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways.[1][5]
Caption: this compound signaling pathways promoting cell survival.
Experimental Workflow for this compound Measurement
The process of measuring and analyzing this compound levels from biological samples involves a series of well-defined steps, from sample collection to data interpretation.
Caption: Workflow for this compound level measurement and analysis.
References
- 1. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound and Age-Related Diseases: A New Link? [frontiersin.org]
- 3. peptidesciences.com [peptidesciences.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. oncotarget.com [oncotarget.com]
- 6. The mitochondrial derived peptide this compound is a regulator of lifespan and healthspan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the potential of this compound as a biomarker for early breast cancer detection: a study of serum levels and diagnostic performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Molecular Structure and Role of this compound in Neural and Skeletal Diseases, and in Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Validating the Physiological Relevance of In Vitro Humanin Findings
A Comparative Guide for Researchers
Humanin (HN) is a 24-amino acid mitochondrial-derived peptide initially discovered for its potent neuroprotective effects against Alzheimer's disease-related insults.[1][2] Since its discovery, a wealth of in vitro research has painted a picture of this compound and its analogues as pleiotropic cytoprotective agents with anti-apoptotic, anti-inflammatory, and metabolism-regulating properties.[3][4] However, for these promising laboratory findings to translate into viable therapeutic strategies, they must be rigorously validated in living organisms. This guide provides an objective comparison of in vitro discoveries with their corresponding in vivo experimental data, offering researchers a clear perspective on the physiological relevance of this compound's functions.
The journey from a petri dish to a preclinical model is a critical step in drug development. While in vitro systems offer controlled environments to dissect molecular mechanisms, they lack the systemic complexity of a living organism. Factors such as pharmacokinetics, bioavailability, metabolism, and interactions with other organ systems can only be assessed in vivo.[5] The following sections compare key in vitro findings on this compound with data from animal studies, providing the necessary context for its physiological roles.
Neuroprotection: From Cell Cultures to Cognitive Improvement
In vitro studies were the first to demonstrate this compound's ability to protect neuronal cells from a variety of insults, including those related to Alzheimer's disease (AD).[2] These findings have been robustly validated in multiple animal models, confirming its neuroprotective potential in a complex physiological setting.
-
In Vitro Findings: this compound protects cultured neuronal cells from death induced by amyloid-beta (Aβ) toxicity, oxidative stress, and other AD-related insults.[6][7][8]
-
In Vivo Validation: In transgenic mouse models of Alzheimer's, administration of this compound or its potent analogue, HNG, improves spatial learning and memory, reduces Aβ plaque accumulation, and decreases neuronal loss.[6][9] In rodent models of stroke, this compound analogues have been shown to significantly reduce cerebral infarct volume, preserving brain tissue and neurological function.[10]
| Parameter | Animal Model | Treatment | Dosage/Route | Key In Vivo Finding | Reference |
| Cognitive Function | Aβ42-injected rats | This compound | 100 umol/L (intrahippocampal) | Increased dendritic complexity and synaptic protein levels. | [10] |
| Cerebral Infarct Volume | Male Mice (Ischemic Injury) | HNG (pretreatment) | 0.1 μg (i.c.v.) | 54% reduction in infarct volume. | [10] |
| Cerebral Infarct Volume | Male Mice (Ischemic Injury) | HNG (pretreatment) | 1 µg (i.p.) | 36% reduction in infarct volume. | [10] |
| Cognitive Deficits | Preclinical Models | This compound | Not Specified | Up to a 40% reduction in cognitive deficits. | [11] |
Metabolic Regulation: Enhancing Insulin (B600854) Sensitivity
Mitochondrial dysfunction is a hallmark of metabolic diseases like type 2 diabetes.[12] In vitro studies have suggested that this compound, as a mitochondrial-derived peptide, plays a crucial role in metabolic homeostasis, a function now largely confirmed by in vivo research.[13][14]
-
In Vitro Findings: The this compound analogue HNGF6A enhances glucose-stimulated insulin secretion (GSIS) in isolated pancreatic islets and cultured beta-cell lines in a dose-dependent manner.[15] this compound also protects pancreatic beta cells from cytokine-induced apoptosis.[12][13]
-
In Vivo Validation: Infusion of this compound improves both hepatic and peripheral insulin sensitivity in rodents.[12][13] Treatment with a potent this compound analogue significantly lowered blood glucose in Zucker diabetic fatty rats, demonstrating a direct therapeutic effect.[12][13][16]
| Parameter | Animal Model | Treatment | Dosage/Route | Key In Vivo Finding | Reference |
| Blood Glucose | Zucker Diabetic Fatty Rat | HNGF6A | 0.05 mg/kg/h | Significant decrease in blood glucose levels. | [16] |
| Insulin Sensitivity | Sprague-Dawley Rat | This compound | 0.07 mg/kg/h | Improved insulin sensitivity. | [16] |
| Diabetes Onset | NOD Mice | HNG | 0.7 mg/kg/day (6-20 wks) | Delayed or prevented the onset of diabetes. | [16] |
| Visceral Fat | High-Fat Diet Mice | HNG | 2 mg/kg (i.p. for 4 wks) | Reduced visceral fat and hepatic triglyceride accumulation. | [10] |
Cardioprotection: Shielding the Heart from Injury
This compound's cytoprotective effects extend to the cardiovascular system. Initial cell-based assays showing protection of cardiomyocytes have been successfully translated to animal models of heart injury.
-
In Vitro Findings: this compound and its analogues protect cardiomyocytes from reactive oxygen species (ROS)-induced injury and apoptosis.[17]
-
In Vivo Validation: In mouse and minipig models of myocardial ischemia-reperfusion injury, administration of HNG reduced infarct size by up to 47% and improved cardiac function.[10][17] Long-term treatment with HNG in aging mice was also shown to attenuate age-related myocardial fibrosis.[17]
| Parameter | Animal Model | Treatment | Dosage/Route | Key In Vivo Finding | Reference |
| Myocardial Infarct Size | Female Minipigs | HNG | 2 mg/kg (10 min prior to reperfusion) | 41% reduction in myocardial infarct size. | [10] |
| Myocardial Infarct Size | Mice | HNG | 2 mg/kg (at time of reperfusion) | 47% reduction in myocardial infarct size. | [10] |
| Cardiac Arrhythmia | Male Rats | HNG | 252 μg/kg (i.v. during ischemia) | Decreased cardiac arrhythmia and infarct size. | [10] |
Mechanistic Insights: Signaling Pathways
A key aspect of validating in vitro findings is demonstrating that the same molecular mechanisms are active in vivo. This compound exerts its protective effects by activating several pro-survival signaling pathways. The consistent activation of these pathways in both cell culture and animal models provides a strong mechanistic link between the observed effects. This compound has been shown to activate the ERK1/2, AKT, and STAT3 signaling pathways through the GP130/IL6ST receptor complex.[6][18]
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. Neuroprotective Action of this compound and this compound Analogues: Research Findings and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptidesciences.com [peptidesciences.com]
- 4. This compound reduces nucleus pulposus cells ferroptosis to alleviate intervertebral disc degeneration: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The mitochondrial-derived peptide this compound activates the ERK1/2, AKT, and STAT3 signaling pathways and has age-dependent signaling differences in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound and Its Pathophysiological Roles in Aging: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corepeptides.com [corepeptides.com]
- 9. peptidebiologix.com [peptidebiologix.com]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. This compound Peptide | Energy & Healthy Aging [paragonsportsmedicine.com]
- 12. This compound and diabetes mellitus: A review of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 14. This compound and diabetes mellitus: A review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potent this compound analog increases glucose-stimulated insulin secretion through enhanced metabolism in the β cell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wjgnet.com [wjgnet.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Humanin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of biologically active peptides like Humanin are paramount for laboratory safety and environmental responsibility. This document provides essential safety and logistical information, outlining operational and disposal plans with step-by-step guidance to ensure the safe management of this compound waste.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to handle all materials contaminated with this compound with the appropriate personal protective equipment (PPE). Given that the full toxicological properties of many synthetic peptides are not extensively documented, they should be treated as potentially hazardous chemicals.
Essential PPE includes:
-
Gloves: Wear chemical-resistant nitrile gloves.
-
Eye Protection: Safety goggles or a face shield are mandatory to protect against splashes.
-
Lab Coat: A buttoned lab coat should be worn to protect skin and clothing.
All handling of this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound waste should be approached systematically, from initial segregation to final disposal, in adherence with institutional and local regulations for chemical waste.
Step 1: Waste Segregation
Proper segregation of waste at the point of generation is critical. Establish distinct waste streams for different types of this compound-contaminated materials:
-
Solid Waste: This includes unused or expired lyophilized this compound powder, as well as contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.
-
Liquid Waste: This stream comprises unused or expired this compound solutions, contaminated buffers, and cell culture media.
-
Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin must be collected separately.
Step 2: Containerization and Labeling
-
Solid and Liquid Waste: Collect in designated, leak-proof, and chemically resistant containers. High-density polyethylene (B3416737) (HDPE) containers are a suitable choice.
-
Sharps Waste: Dispose of immediately in a designated, puncture-resistant, and leak-proof sharps container.
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the chemical name "this compound," and an indication of the potential hazards.
Step 3: Inactivation of Biologically Active this compound (Recommended)
Due to this compound's biological activity, an inactivation step is recommended to neutralize its effects before final disposal. Chemical inactivation is a common and effective method.
Step 4: Final Disposal
The final disposal of this compound waste must be conducted in accordance with your institution's Environmental Health and Safety (EHS) office guidelines, as well as local, state, and federal regulations. Never dispose of peptide waste down the drain or in regular trash. Arrange for the collection of the hazardous waste containers by a licensed hazardous waste disposal contractor.
Quantitative Data for Peptide Inactivation
The following table summarizes recommended quantitative parameters for the chemical inactivation of peptide waste. These are general guidelines and can be adapted for this compound.
| Inactivation Method | Reagent Concentration | Recommended Ratio (Waste:Reagent) | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 10% Bleach Solution | 1:10 | 30 - 60 minutes | A strong oxidizing agent effective for degrading peptides. |
| Strong Acid | 1 M Hydrochloric Acid (HCl) | 1:10 | Minimum 24 hours | Highly effective; requires subsequent neutralization before disposal. |
| Strong Base | 1 M Sodium Hydroxide (NaOH) | 1:10 | Minimum 24 hours | Highly effective; requires subsequent neutralization before disposal. |
Experimental Protocol: Chemical Inactivation of Liquid this compound Waste
This protocol details a general procedure for the chemical inactivation of liquid peptide waste using a 10% bleach solution, which can be adapted for this compound.
Materials:
-
10% bleach solution (prepare fresh)
-
Appropriate PPE (gloves, safety goggles, lab coat)
-
Chemical fume hood
-
Designated hazardous waste container
-
pH indicator strips or pH meter
-
Neutralizing agents (e.g., sodium bicarbonate for acidic solutions, a weak acid for basic solutions)
Procedure:
-
Work in a Fume Hood: Perform all steps in a certified chemical fume hood.
-
Prepare Inactivation Solution: Prepare a sufficient volume of 10% bleach solution.
-
Add this compound Waste: Slowly and carefully add the liquid this compound waste to the bleach solution in a ratio of 1 part waste to 10 parts bleach solution.
-
Inactivation: Gently stir the mixture and allow it to react for a minimum of 30-60 minutes to ensure complete inactivation of the peptide.
-
Neutralization (if required): Check your local wastewater regulations. If required, neutralize the solution to a pH between 6.0 and 8.0.
-
Collection: Collect the treated waste in a clearly labeled, leak-proof hazardous waste container.
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup by your institution's EHS department.
This compound Signaling Pathways
This compound exerts its cytoprotective effects through both intracellular and extracellular signaling pathways. The following diagram illustrates these complex interactions.
Caption: Intracellular and extracellular signaling pathways of this compound.
Navigating the Handling of Humanin: A Guide to Safety and Disposal
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling and disposal of Humanin, a mitochondrial-derived peptide. The following procedural guidance is designed to answer specific operational questions, ensuring the safety of laboratory personnel and the integrity of the research. Adherence to these protocols, in conjunction with your institution's specific environmental health and safety (EHS) guidelines, is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
Given that the full toxicological properties of this compound may not be extensively documented, it should be handled with care, assuming it to be a potentially hazardous chemical.[1] A thorough risk assessment should be conducted for all experimental protocols. The following table summarizes the recommended personal protective equipment for handling this compound in both lyophilized (powder) and solubilized forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate safety standards (e.g., ANSI Z87.1).[2] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[2] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended. Gloves should be inspected before use and changed immediately after contact with the peptide.[2][3] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[2] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[2] |
Operational Plan: From Receipt to Use
Proper handling and storage are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Receiving and Storage
-
Lyophilized this compound: Upon receipt, store lyophilized this compound at -20°C or colder, protected from bright light.[4] Exposure to moisture can decrease long-term stability.
-
This compound in Solution: The shelf-life of peptides in solution is limited.[5] If storage is necessary, use sterile buffers at pH 5-6, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or colder.[5]
Handling Lyophilized this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents moisture absorption.
-
Weighing: If required, weigh the desired quantity of peptide quickly in a designated clean area.[6] Handling of the powder should be done in a fume hood or biological safety cabinet to prevent inhalation.[3]
-
Resealing: Tightly reseal the vial and store the remaining peptide under the recommended conditions.[6]
Reconstitution of this compound
-
Solvent Selection: There is no universal solvent for all peptides. The choice of solvent will depend on the specific this compound variant and the experimental requirements. Sterile, distilled water or a suitable buffer is often a good starting point.[5]
-
Dissolving: Add the appropriate solvent to the vial. Sonication can be used to aid dissolution.
-
Stock Solutions: Prepare a stock solution at a higher concentration than required for the experiment. This stock can then be diluted with the appropriate assay buffer.[5]
Disposal Plan: Managing this compound Waste
All waste materials contaminated with this compound must be treated as laboratory chemical waste and disposed of according to institutional and local regulations.[7] Never pour this compound solutions down the sink.[7]
Solid Waste
-
Collection: All materials contaminated with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled, and leak-proof hazardous waste container.[1][2]
-
Labeling: The container must be labeled as "Hazardous Waste" and should identify the contents, including "this compound."[1]
-
Disposal: Store the sealed container in a designated hazardous waste accumulation area and contact your institution's EHS department for pickup and disposal.[1]
Liquid Waste
-
Collection: All aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled container designated for chemical waste.[1][2] Do not mix with other incompatible waste streams.[2]
-
Inactivation (Optional): Chemical inactivation may be an option for some liquid waste. This typically involves hydrolysis with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH), followed by neutralization.[1] Always consult with your institution's EHS department before attempting any inactivation procedure. [1]
-
Disposal: Store the sealed container in a designated hazardous waste accumulation area for collection by your institution's hazardous waste management service.[1]
Experimental Workflow and Safety Decision-Making
The following diagrams illustrate the general workflow for handling this compound and the decision-making process for selecting appropriate personal protective equipment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
